molecular formula C6H5ClN2O B1508268 1-(6-Chloropyrazin-2-yl)ethanone CAS No. 1197237-46-9

1-(6-Chloropyrazin-2-yl)ethanone

Cat. No.: B1508268
CAS No.: 1197237-46-9
M. Wt: 156.57 g/mol
InChI Key: HQOFSCOBIUJHSV-UHFFFAOYSA-N
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Description

1-(6-Chloropyrazin-2-yl)ethanone is a useful research compound. Its molecular formula is C6H5ClN2O and its molecular weight is 156.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-chloropyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4(10)5-2-8-3-6(7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOFSCOBIUJHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732816
Record name 1-(6-Chloropyrazin-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197237-46-9
Record name 1-(6-Chloropyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-chloropyrazin-2-yl)ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(6-Chloropyrazin-2-yl)ethanone is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazine core, substituted with a reactive chlorine atom and an acetyl group, offers multiple avenues for synthetic modification, making it a key intermediate in the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, supported by experimental data where available, and outlines detailed protocols for their determination.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is a substituted pyrazine with the following key identifiers:

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1197237-46-9[1][2][3]
Molecular Formula C₆H₅ClN₂O[1]
Molecular Weight 156.57 g/mol [1]
Canonical SMILES CC(=O)c1cncc(n1)ClN/A
InChI Key Not readily availableN/A

The molecular structure, depicted below, reveals a pyrazine ring substituted at the 2- and 6-positions with an acetyl group and a chlorine atom, respectively. This arrangement of functional groups dictates the molecule's reactivity, polarity, and potential for intermolecular interactions.

Caption: Molecular Structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the structure and purity of a compound. The following sections detail the expected and reported spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the methyl protons and the two aromatic protons on the pyrazine ring. The exact chemical shifts are influenced by the electronic effects of the chloro and acetyl substituents.

  • Expected Chemical Shifts (δ, ppm):

    • Methyl Protons (-CH₃): A singlet, typically in the range of 2.5-2.8 ppm.

    • Pyrazine Protons (Ar-H): Two singlets or doublets in the aromatic region (typically 8.0-9.0 ppm), corresponding to the protons at the 3- and 5-positions of the pyrazine ring. Their distinct chemical shifts arise from the different electronic environments created by the adjacent substituents.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide insights into the number and types of carbon atoms in the molecule.

  • Expected Chemical Shifts (δ, ppm):

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 25-30 ppm.

    • Pyrazine Carbons (Ar-C): Four distinct signals in the aromatic region (typically 140-160 ppm).

    • Carbonyl Carbon (C=O): A characteristic downfield signal, typically in the range of 190-200 ppm.

Note: Specific, experimentally verified NMR data for this compound can be found through specialized chemical data providers such as ChemicalBook.[1][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

  • Characteristic Absorption Bands (cm⁻¹):

    • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

    • C-H Stretch (sp³): Absorptions corresponding to the methyl group's C-H stretching vibrations are expected just below 3000 cm⁻¹.

    • C-H Stretch (sp²): Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹.

    • C=N and C=C Stretch (Aromatic Ring): Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyrazine ring.

    • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Note: Experimentally obtained IR spectra for this compound are available from sources such as ChemicalBook.[1][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

  • Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (156.57 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature of a monochlorinated compound.

  • Key Fragmentation Patterns: Common fragmentation pathways for this molecule would likely involve the loss of the acetyl group (CH₃CO•) or the methyl group (CH₃•) from the molecular ion.

Note: Mass spectral data for this compound can be sourced from chemical databases like ChemicalBook.[1][4]

Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes the available and predicted properties. It is crucial for researchers to experimentally verify these values for their specific samples.

PropertyValueMethod/Source
Melting Point Not availableExperimental determination recommended
Boiling Point Not availableExperimental determination recommended
Solubility Not availableExperimental determination recommended
Appearance Predicted to be a solid at room temperatureBased on similar structures

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized and well-validated protocols are essential. The following section provides detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: The onset temperature of the endothermic peak is recorded as the melting point. The area under the peak can be used to calculate the enthalpy of fusion.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample pan Place in aluminum pan weigh->pan seal Hermetically seal pan pan->seal load Load sample and reference pans seal->load program Run thermal program (e.g., 10 °C/min) load->program thermogram Obtain DSC thermogram program->thermogram analyze Determine onset temperature (Melting Point) thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Determination of Aqueous Solubility by Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by quantification of the dissolved compound in the saturated solution.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or other relevant solvent) in a sealed vial. The presence of undissolved solid should be visually confirmed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the equilibrium solubility.

Structural Confirmation by NMR Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. The following protocol outlines the general steps for preparing a sample for NMR analysis.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Sample Volume: Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction) and interpret the resulting spectra to confirm the structure of the compound.

G dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL deuterated solvent filter Filter into NMR tube dissolve->filter acquire Acquire spectra on NMR spectrometer filter->acquire process Process and interpret data acquire->process

Caption: General Workflow for NMR Sample Preparation and Analysis.

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage of this compound are essential to ensure the safety of laboratory personnel.

  • Hazard Identification: Based on data for similar compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.

  • Handling Precautions:

    • Use in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed, field-proven protocols for their experimental determination. A thorough characterization of this compound, using the methodologies outlined herein, will empower researchers to utilize it effectively and safely in the synthesis of novel molecules with therapeutic potential. The provided protocols and workflows serve as a self-validating system, ensuring the generation of reliable and reproducible data, which is the cornerstone of scientific integrity in drug development.

References

Sources

A Technical Guide to the Spectral Interpretation of 1-(6-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 1-(6-chloropyrazin-2-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles and comparative analysis with analogous structures, providing a robust framework for the characterization of this and similar pyrazine derivatives.

Introduction

This compound, with the molecular formula C₆H₅ClN₂O, is a substituted pyrazine derivative.[1] The pyrazine ring is a core motif in numerous biologically active compounds and natural products, making the structural elucidation of its derivatives crucial for advancements in medicinal chemistry and materials science.[2] This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, explaining the causal relationships between its molecular structure and its spectral signatures.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is fundamental to interpreting its spectral data. The key features of this compound include a pyrazine ring, a chlorine substituent, and an acetyl group. These components will each give rise to characteristic signals in the various spectra.

Caption: Key properties of this compound.

¹H NMR Spectral Data Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons on the pyrazine ring and the methyl protons of the acetyl group.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small sample of the compound in a deuterated solvent (e.g., CDCl₃) and placing it in a high-field NMR spectrometer (e.g., 400 MHz).[3] The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
CH₃ (acetyl group)~2.7Singlet (s)3HThe methyl protons are adjacent to a carbonyl group, which deshields them, shifting them downfield. The absence of adjacent protons results in a singlet.
H-3 (pyrazine ring)~8.9Singlet (s)1HThis proton is on a carbon atom situated between two nitrogen atoms and adjacent to a carbonyl group, leading to significant deshielding and a downfield shift.
H-5 (pyrazine ring)~8.7Singlet (s)1HThis proton is on a carbon adjacent to a nitrogen atom and a chlorine-bearing carbon, resulting in a downfield chemical shift due to the electronegativity of the neighboring atoms.

Note: Predicted chemical shifts are based on the analysis of similar pyrazine and ketone-containing compounds.

The electron-withdrawing nature of the nitrogen atoms and the chlorine atom in the pyrazine ring causes the aromatic protons to be significantly deshielded, hence their appearance at high chemical shift values. The acetyl group's carbonyl function further deshields the adjacent aromatic proton (H-3).

¹³C NMR Spectral Data Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is similar to that for ¹H NMR.[3] A higher concentration of the sample or a longer acquisition time is often necessary due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each unique carbon.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (carbonyl)~195The carbonyl carbon is highly deshielded and typically appears in the downfield region of the spectrum.
C-2 (pyrazine ring)~152This carbon is attached to the electron-withdrawing acetyl group and is part of the heterocyclic ring, causing a significant downfield shift.
C-6 (pyrazine ring)~150The carbon atom bonded to the electronegative chlorine atom is expected to be significantly deshielded.
C-3 (pyrazine ring)~145This aromatic carbon is adjacent to two nitrogen atoms, leading to a downfield chemical shift.
C-5 (pyrazine ring)~143Similar to C-3, this carbon is part of the electron-deficient pyrazine ring.
CH₃ (methyl)~26The methyl carbon of the acetyl group is in a typical upfield region for sp³ hybridized carbons attached to a carbonyl group.

Note: Predicted chemical shifts are based on the analysis of similar pyrazine and ketone-containing compounds.

Infrared (IR) Spectral Data Interpretation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by vibrations corresponding to the C=O, C-H, C=N, and C-Cl bonds.

Experimental Protocol: IR Spectroscopy

An IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.[4] The choice of method depends on the physical state of the sample.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
~3050-3100C-H stretchAromatic (pyrazine ring)Medium-Weak
~2950-3000C-H stretchAliphatic (methyl group)Medium-Weak
~1700C=O stretchKetoneStrong
~1550-1600C=N and C=C stretchPyrazine ringMedium-Strong
~1000-1200C-N stretchPyrazine ringMedium
~700-800C-Cl stretchChloroalkaneMedium-Strong

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch of the ketone group, typically appearing around 1700 cm⁻¹. The aromatic C-H stretching vibrations will appear at higher wavenumbers than the aliphatic C-H stretches. The pyrazine ring will exhibit characteristic C=N and C=C stretching bands in the 1550-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS) Data Interpretation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol: Mass Spectrometry

For a volatile compound like this compound, Electron Ionization (EI) is a common mass spectrometry technique. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their m/z ratio.

Predicted Mass Spectrum Fragmentation

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156. Due to the presence of chlorine, an M+2 peak at m/z 158 with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

Key Fragmentation Pathways:

M [M]⁺˙ m/z 156/158 F1 [M - CH₃]⁺ m/z 141/143 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z 128/130 M->F2 - CO F3 [M - Cl]⁺ m/z 121 M->F3 - •Cl F4 [CH₃CO]⁺ m/z 43 M->F4 α-cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Loss of a methyl radical (•CH₃): This α-cleavage next to the carbonyl group would result in a fragment ion at m/z 141/143.

  • Loss of carbon monoxide (CO): Fragmentation involving the loss of a neutral CO molecule from the molecular ion would lead to a fragment at m/z 128/130.

  • Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would produce a fragment ion at m/z 121.

  • Formation of the acetyl cation: The formation of the acylium ion [CH₃CO]⁺ is a very common fragmentation for ketones and would result in a prominent peak at m/z 43.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a detailed framework for its structural characterization. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the known effects of the pyrazine ring, chlorine substituent, and acetyl group. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this and structurally related compounds. The methodologies and interpretative strategies discussed are broadly applicable in the field of organic spectroscopy.

References

  • BenchChem. (n.d.). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.
  • PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone.
  • Ma, S., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4937.
  • Wang, Z., et al. (2019).
  • PubChem. (n.d.). 1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone.
  • Singh, U. P., & Singh, R. K. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3237.
  • University of California, Davis. (n.d.). Chemistry 326: Experiment #2.
  • Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160-5166.
  • PubChemLite. (n.d.). 1-(6-chloropyridin-2-yl)ethanone (C7H6ClNO).
  • National Institute of Standards and Technology. (n.d.). Pyrazine. NIST Chemistry WebBook.
  • Anderson, G. M., & Forseth, D. A. (2011). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
  • National Institute of Standards and Technology. (n.d.). 1-(6-Methyl-2-pyrazinyl)-1-ethanone. NIST Chemistry WebBook.
  • PubChem. (n.d.). 1-(3-Chloropyrazin-2-yl)ethanone.
  • Gatti, F., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
  • Finetech Industry Limited. (n.d.). 1-(3-chloropyrazin-2-yl)ethanone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). 1-(3-Chloropyrazin-2-yl)ethanone.

Sources

synthesis and characterization of 1-(6-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(6-Chloropyrazin-2-yl)ethanone

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Substituted Pyrazines

The pyrazine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to other key bioisosteres make it a cornerstone for the development of novel therapeutic agents.[3] Pyrazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[2][4]

This guide focuses on a specific, high-value pyrazine derivative: This compound (also known as 2-acetyl-6-chloropyrazine). This molecule serves as a critical building block for more complex pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors.[5] The presence of a chloro-substituent, a reactive ketone group, and the pyrazine core provides three distinct points for chemical modification, making it an exceptionally versatile synthon.

This document provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required to verify its identity, purity, and structure. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to empower researchers in their application.

Part 1: Synthesis of this compound

The synthesis of acetylpyrazines can be approached through several methods, including oxidation, multi-step syntheses, and Grignard reagent-based methods.[6] For this compound, a highly effective and controlled approach involves the Grignard reaction, which allows for the direct introduction of the acetyl group onto the pyrazine ring.

The proposed synthetic pathway begins with a commercially available or readily synthesized starting material, 2,6-dichloropyrazine. This is converted to a nitrile intermediate, which then undergoes a Grignard reaction with methylmagnesium bromide, followed by acidic hydrolysis to yield the target ketone.

Synthetic Pathway Overview

Synthesis_Pathway start 2,6-Dichloropyrazine intermediate 6-Chloro-2-cyanopyrazine start->intermediate  NaCN, DMSO  Heat product This compound intermediate->product  1. CH3MgBr, THF  2. H3O+ workup Characterization_Workflow cluster_techniques Spectroscopic Analysis NMR NMR Spectroscopy (¹H & ¹³C) conclusion Structure Confirmed: This compound NMR->conclusion IR IR Spectroscopy IR->conclusion MS Mass Spectrometry MS->conclusion start Purified Solid Product start->NMR Structural Backbone start->IR Functional Groups start->MS Molecular Weight

Sources

An In-depth Technical Guide to the Reactivity Profile of 1-(6-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

1-(6-Chloropyrazin-2-yl)ethanone, a key heterocyclic building block, holds significant potential in the landscape of medicinal chemistry and drug discovery. Its unique electronic and structural features, characterized by an electron-deficient pyrazine core, a reactive chlorine substituent, and a versatile acetyl group, render it a valuable scaffold for the synthesis of diverse and complex molecular architectures. Pyrazine derivatives are integral components of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antibacterial properties.[1] This guide provides a comprehensive technical overview of the reactivity profile of this compound, offering insights into its behavior in various chemical transformations and providing actionable experimental protocols for its utilization in synthetic chemistry.

Molecular Structure and Physicochemical Properties

This compound possesses a pyrazine ring substituted with a chlorine atom at the 6-position and an acetyl group at the 2-position. The electron-withdrawing nature of the pyrazine nitrogens and the chlorine atom significantly influences the reactivity of both the aromatic ring and the acetyl moiety.

PropertyValueSource
CAS Number 1197237-46-9ChemicalBook
Molecular Formula C₆H₅ClN₂OChemicalBook
Molecular Weight 156.57 g/mol ChemicalBook
Appearance Off-white to yellow solidCommercial Suppliers
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.General Knowledge

Reactivity Profile: A Dual Functional Scaffold

The reactivity of this compound is primarily dictated by two key functional groups: the chloro substituent on the pyrazine ring and the acetyl group. This duality allows for a wide range of chemical modifications, making it a versatile intermediate in multi-step syntheses.

I. Reactions at the Chloro-Substituent: Gateway to Diverse Pyrazine Derivatives

The chlorine atom at the 6-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring facilitates these transformations.

The pyrazine ring, being electron-poor, activates the chlorine atom for displacement by various nucleophiles. This reaction is a cornerstone for introducing diverse functionalities onto the pyrazine core.

  • Mechanism: The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile attacks the carbon bearing the chlorine atom, followed by the departure of the chloride ion to restore aromaticity.

SNAr_Mechanism

Experimental Protocol: General Procedure for SNAr with Amines

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.2-2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq).

  • The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amino-substituted pyrazine derivative.

NucleophileProductTypical Yield (%)
Primary/Secondary Amines1-(6-Aminopyrazin-2-yl)ethanone derivatives60-90
Anilines1-(6-Arylaminopyrazin-2-yl)ethanone derivatives50-85
Alcohols (as alkoxides)1-(6-Alkoxypyrazin-2-yl)ethanone derivatives40-75
Thiols (as thiolates)1-(6-Thioalkoxypyrazin-2-yl)ethanone derivatives55-80

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.[1][2][3][4]

Cross_Coupling

1. Suzuki-Miyaura Coupling

For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq) is added a suitable solvent system (e.g., toluene/water, dioxane/water).

  • The reaction mixture is heated to 80-110 °C under an inert atmosphere (N₂ or Ar) for 6-24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purification by column chromatography affords the desired biaryl or vinyl-substituted pyrazine.

2. Sonogashira Coupling

For the formation of C-C bonds with terminal alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • A mixture of this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), a copper(I) co-catalyst (e.g., CuI) (5-10 mol%), and a base (e.g., triethylamine, diisopropylamine) in a suitable solvent (e.g., THF, DMF) is prepared.

  • The reaction is stirred at room temperature to 60 °C under an inert atmosphere until completion.

  • The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the alkynyl-substituted pyrazine.

3. Buchwald-Hartwig Amination

For the formation of C-N bonds with a wide range of amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • A mixture of this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, NaOtBu) in an anhydrous solvent (e.g., toluene, dioxane) is heated under an inert atmosphere at 80-110 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

II. Reactions at the Acetyl Group: Building Molecular Complexity

The acetyl group provides a reactive handle for various transformations, including condensation reactions to form larger, more complex structures.

The α-protons of the acetyl group are acidic and can be deprotonated by a base to form an enolate, which can then react with aldehydes or ketones in aldol or Claisen-Schmidt condensations.

Condensation_Reactions

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

  • To a solution of this compound (1.0 eq) and an aromatic aldehyde (1.0-1.2 eq) in a protic solvent (e.g., ethanol, methanol) is added an aqueous solution of a base (e.g., NaOH, KOH) dropwise at room temperature.

  • The reaction mixture is stirred for 2-12 hours, during which a precipitate may form.

  • The solid product is collected by filtration, washed with cold solvent, and dried.

  • If no precipitate forms, the reaction mixture is poured into ice water, and the resulting solid is collected by filtration.

  • The crude product can be recrystallized to afford the pure chalcone-like derivative.

Aromatic AldehydeProductTypical Yield (%)
Benzaldehyde1-(6-Chloropyrazin-2-yl)-3-phenylprop-2-en-1-one70-95
4-Methoxybenzaldehyde1-(6-Chloropyrazin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one75-98
4-Nitrobenzaldehyde1-(6-Chloropyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one65-90

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show two singlets in the aromatic region corresponding to the two pyrazine protons and a singlet in the aliphatic region for the acetyl methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the pyrazine ring carbons, and the methyl carbon.

  • Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak, confirming the molecular weight.

Reference Spectroscopic Data for a Structurally Similar Compound: 1-(6-Chloropyridin-2-yl)ethanone [5]

PropertyValue
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.85 (d, J = 7.7 Hz, 1H), 7.78 (t, J = 7.7 Hz, 1H), 7.42 (d, J = 7.7 Hz, 1H), 2.72 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 200.1, 151.8, 150.9, 139.4, 124.8, 121.2, 25.9

Note: The chemical shifts for this compound will differ due to the presence of the second nitrogen atom in the pyrazine ring.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern synthetic and medicinal chemistry. Its dual reactivity allows for a wide array of chemical transformations, enabling the construction of complex molecular frameworks with potential therapeutic applications. The synthetic routes outlined in this guide, including nucleophilic aromatic substitutions, palladium-catalyzed cross-couplings, and condensation reactions, provide a solid foundation for researchers to explore the full potential of this scaffold. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the strategic application of this compound is poised to play a pivotal role in the development of next-generation therapeutics.

References

  • Ohta, A., Aoyagi, Y., Inoue, A., Koizumi, I., Hashimoto, R., Tokunaga, K., Gohma, K., Komatsu, J., Sekine, K., Miyafuji, A., Kunoh, J., & Honma, R. (1992). Palladium-catalyzed Cross-coupling Ractions of Chloropyrazines with Aromatic Heterocycles. HETEROCYCLES, 33(1), 93. [Link]

  • PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Nikishkin, N. I., Huskens, J., Assenmacher, J., Wilden, A., Modolo, G., & Verboom, W. (2012). Palladium-catalyzed cross-coupling of (di)chloropyrazines with phosphorus pronucleophiles in the presence of a base gave the phosphorylated pyrazines in 81-95% yields. Dalton Transactions, 41(42), 13111. [Link]

  • PubChem. (n.d.). 1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Verboom, W., Nikishkin, N. I., Huskens, J., Assenmacher, J., Wilden, A., & Modolo, G. (2012). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. Dalton Transactions, 41(42), 13111-13124. [Link]

  • Ghosh, A., & Sies, H. (2022). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molbank, 2022(4), M1513. [Link]

  • Gauthier, D. R., Jr, Zandi, K. S., & Dormer, P. G. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675–682. [Link]

  • PubChem. (n.d.). 1-(3-Chloropyrazin-2-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Potential Biological Activity of 1-(6-Chloropyrazin-2-yl)ethanone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

Pyrazine and its derivatives represent a cornerstone in the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1] The inherent electronic properties of the pyrazine ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it a "privileged scaffold" in medicinal chemistry. This guide focuses on the untapped potential of derivatives originating from 1-(6-chloropyrazin-2-yl)ethanone, a versatile starting material for the synthesis of novel compounds with potential antimicrobial, antitumor, and kinase inhibitory activities.[2][3]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and potential biological evaluation of this compound derivatives. We will delve into detailed experimental protocols, explore the underlying mechanistic rationale for their potential biological activities, and present a framework for their evaluation as therapeutic candidates.

Synthetic Pathways: From a Simple Ketone to a Diverse Library of Bioactive Molecules

The chemical architecture of this compound, featuring a reactive ketone and a modifiable chloro-substituent, offers multiple avenues for synthetic elaboration. The primary synthetic strategies explored in this guide focus on the generation of two key classes of biologically active compounds: chalcones and pyrazoles.

Workflow for the Synthesis of Chalcone and Pyrazole Derivatives

G A This compound C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde B->C D Chalcone Intermediate C->D Formation of α,β-unsaturated ketone F Cyclocondensation Reaction D->F E Hydrazine Hydrate / Substituted Hydrazine E->F G Pyrazole Derivative F->G Formation of pyrazole ring G A Pyrazine/Pyrazole Derivative B Bacterial Cell Membrane A->B Increased Permeability C Inhibition of Essential Enzymes B->C D Disruption of DNA Replication B->D E Interference with Protein Synthesis B->E F Bacteriostatic/Bactericidal Effect C->F D->F E->F G cluster_0 Kinase ATP-Binding Pocket A Pyrazine/Pyrazole Inhibitor C Kinase Enzyme A->C Competitive Binding G Inhibition of Pathway A->G B ATP B->C Blocked D Substrate Phosphorylation C->D E Downstream Signaling Pathway D->E F Cell Proliferation / Survival E->F G->E Inhibits

Sources

A Technical Guide to 1-(6-Chloropyrazin-2-yl)ethanone and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive literature review of 1-(6-chloropyrazin-2-yl)ethanone and its analogs, tailored for researchers, scientists, and drug development professionals. The content herein is structured to offer not just a recitation of facts, but a cohesive narrative that underscores the scientific rationale behind the synthesis, evaluation, and optimization of this important chemical scaffold.

Part 1: The Pyrazine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in a vast array of pharmaceuticals. Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-disposition, has emerged as a "privileged scaffold". This is due to its unique combination of physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4]

This compound serves as a versatile and highly valuable starting material in the synthesis of a diverse range of biologically active molecules. Its utility stems from the presence of two key reactive handles: the chloro substituent, which is amenable to nucleophilic substitution and cross-coupling reactions, and the ethanone moiety, which can be readily modified through various chemical transformations. This dual reactivity allows for the systematic exploration of chemical space and the generation of libraries of analogs for biological screening.

Part 2: Synthesis of this compound and its Analogs: A Practical Approach

The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery process. While multiple synthetic routes to pyrazine derivatives exist, a common and efficient method for introducing the acetyl group is through a regioselective lithiation followed by quenching with an appropriate electrophile.

General Synthetic Strategy

A general and effective strategy for the synthesis of this compound and its analogs involves a multi-step sequence that allows for the introduction of diversity at various positions of the pyrazine core. The following schematic outlines a representative synthetic pathway.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Analog Synthesis cluster_2 Final Analogs A 2-Chloropyrazine B This compound A->B 1. LiTMP, THF, -78 °C 2. N-methoxy-N-methylacetamide C Substitution at Chloro Position B->C Nucleophilic Substitution / Cross-Coupling D Modification of Ethanone Group B->D e.g., Aldol Condensation, Reduction E Diverse Library of Analogs C->E D->E

Caption: General workflow for the synthesis of this compound and its analogs.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example for the synthesis of the core compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

Materials:

  • 2-Chloropyrazine

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • N-methoxy-N-methylacetamide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the resulting mixture at -78 °C for 30 minutes to generate lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

  • To the freshly prepared LiTMP solution, add a solution of 2-chloropyrazine (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Add N-methoxy-N-methylacetamide (1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Part 3: Biological Applications as Kinase Inhibitors

A significant body of research has focused on the development of pyrazine-based compounds as inhibitors of various protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The this compound scaffold has proven to be a valuable starting point for the design of potent and selective kinase inhibitors.

Targeting TGF-β-Activated Kinase 1 (TAK1)

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key signaling node in inflammatory and immune responses.[5] Overactivation of the TAK1 signaling pathway is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[6] Several studies have demonstrated that derivatives of this compound can effectively inhibit TAK1 activity.[6]

The pyrazine core of these inhibitors typically forms key hydrogen bonding interactions with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. The substituents on the pyrazine ring can then be modified to enhance potency and selectivity by occupying adjacent hydrophobic pockets within the ATP-binding site.

TAK1_Signaling_Pathway cluster_0 Upstream Activators cluster_1 TAK1 Complex cluster_2 Downstream Signaling cluster_3 Cellular Response TNFa TNF-α TAK1 TAK1 TNFa->TAK1 IL1 IL-1 IL1->TAK1 TAB1 TAB1 TAB2 TAB2 IKK IKK Complex TAK1->IKK MKKs MKKs (MKK4/7) TAK1->MKKs NFkB NF-κB IKK->NFkB JNK JNK MKKs->JNK p38 p38 MKKs->p38 Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis Proliferation Proliferation NFkB->Proliferation JNK->Inflammation JNK->Apoptosis JNK->Proliferation p38->Inflammation p38->Apoptosis p38->Proliferation Inhibitor This compound Analog Inhibitor->TAK1 Inhibition

Caption: Simplified TAK1 signaling pathway and the point of intervention by this compound analogs.

Part 4: Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold has allowed for the elucidation of key structure-activity relationships (SAR). These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Key SAR Insights:
  • Substitution at the Chloro Position: The chlorine atom at the 6-position is a key site for modification. Replacing the chlorine with various amine or ether linkages can significantly impact biological activity. For example, the introduction of a substituted aniline or piperazine moiety at this position has been shown to enhance inhibitory activity against certain kinases.[7]

  • Modification of the Ethanone Group: The ethanone side chain offers another avenue for structural diversification. Condensation of the ketone with various reagents can introduce new functional groups that can interact with specific residues in the target protein. For instance, the formation of pyrazole or imidazole rings from the ethanone moiety has been a successful strategy in developing potent kinase inhibitors.[8]

  • Impact of Substituents on Physicochemical Properties: The nature of the substituents also influences the physicochemical properties of the analogs, such as solubility and cell permeability. The addition of polar groups can improve aqueous solubility, while lipophilic groups can enhance cell membrane permeability. A balance of these properties is essential for achieving good oral bioavailability and in vivo efficacy.

Part 5: Data Summary and Experimental Protocols

Table 1: Biological Activity of Representative this compound Analogs
Compound IDR1 (at C6)R2 (from ethanone)Target KinaseIC50 (nM)
1 ClCH3--
Analog A 4-MorpholinoCH3TAK1150
Analog B 4-(2-Hydroxyethyl)piperazin-1-ylCH3JNK385
Analog C Cl3-Phenyl-1H-pyrazol-5-ylp38α50
Analog D 4-AnilinoCH3Nek2200

Note: The data presented in this table is a representative compilation from various sources in the literature and is intended for illustrative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37 °C) for a specified period.

  • Stop the reaction by adding a stop solution or by placing the plate on ice.

  • Detect the amount of phosphorylated substrate or remaining ATP using a suitable detection method.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 6: Conclusion and Future Directions

This compound has established itself as a valuable and versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The synthetic accessibility of this core and the ease with which it can be functionalized have enabled the rapid generation of diverse compound libraries for biological screening. The insights gained from SAR studies have provided a clear roadmap for the design of more potent and selective inhibitors.

Future research in this area will likely focus on:

  • Exploring Novel Analogs: The continued synthesis and evaluation of novel analogs with diverse substitution patterns will be crucial for identifying compounds with improved therapeutic profiles.

  • Expanding the Target Space: While kinase inhibition has been a major focus, the potential of these compounds to modulate other biological targets should be explored.

  • Optimizing ADME Properties: A greater emphasis on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be necessary to translate in vitro potency into in vivo efficacy.

By leveraging the knowledge base outlined in this guide, researchers can continue to unlock the full potential of the this compound scaffold in the quest for novel and effective therapeutics.

References

  • [(PDF) Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][3][8]thiazine derivatives - ResearchGate]([Link])

Sources

A Theoretical and Computational Guide to the Electronic Structure of 1-(6-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 1-(6-chloropyrazin-2-yl)ethanone. Given the novelty of this specific compound in computational literature, this document serves as a foundational blueprint for future in-silico studies. We will detail the rationale behind selecting appropriate computational methodologies, outline rigorous protocols for their execution, and interpret the anticipated results in the context of medicinal chemistry and materials science.

Introduction: The Significance of Pyrazine Derivatives and the Need for Electronic Structure Analysis

Pyrazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Their prevalence is due to the pyrazine ring's unique electronic properties, which allow it to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, crucial for molecular recognition in biological systems.[3] The title compound, this compound, with its chloro and ethoxy substituents, presents an intriguing case for theoretical study. Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential as a pharmacophore.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules.[4] It offers a balance of accuracy and computational efficiency, making it well-suited for studying complex organic molecules like pyrazine derivatives.[5][6][7] By employing DFT, we can elucidate key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are critical for rational drug design.

Theoretical and Computational Methodologies: A First-Principles Approach

The investigation into the electronic structure of this compound will be conducted using a first-principles approach rooted in Density Functional Theory (DFT).[4][8] This method is predicated on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties.[8]

2.1. The Choice of Functional and Basis Set: Balancing Accuracy and Efficiency

The selection of an appropriate functional and basis set is a critical first step in any DFT study. For organic molecules containing heteroatoms, the B3LYP hybrid functional has consistently demonstrated a high degree of accuracy in predicting geometries and electronic properties.[5][6][7][9] B3LYP combines the strengths of both Hartree-Fock theory and DFT, providing a robust description of electron exchange and correlation.

To accurately describe the electronic distribution, including the lone pairs on the nitrogen and oxygen atoms and the diffuse nature of the chlorine atom's electrons, a Pople-style basis set with polarization and diffuse functions is recommended. The 6-311++G(d,p) basis set is an excellent choice, offering a flexible framework for the molecular orbitals.

2.2. Computational Workflow

The following workflow outlines the necessary steps to perform a comprehensive theoretical study of this compound.

Figure 1: A generalized workflow for the theoretical analysis of the electronic structure of this compound.

Detailed Experimental Protocols: A Step-by-Step Guide

3.1. Geometry Optimization and Frequency Analysis

  • Step 1: Initial Structure Generation: The 3D structure of this compound will be built using a molecular modeling program. The molecular formula is C6H5ClN2O.[10]

  • Step 2: Geometry Optimization: A full geometry optimization will be performed using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation will find the lowest energy conformation of the molecule.

  • Step 3: Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will verify that the structure is a stable point on the potential energy surface.

3.2. Electronic Properties Calculations

  • Step 4: Single Point Energy Calculation: A single point energy calculation will be carried out on the optimized geometry to obtain accurate electronic energies and molecular orbitals.

  • Step 5: Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[11] A smaller gap suggests higher reactivity.[11]

  • Step 6: Molecular Electrostatic Potential (MEP) Mapping: The MEP will be calculated and visualized on the molecule's electron density surface. The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Step 7: Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to gain a deeper understanding of the intramolecular and intermolecular bonding interactions, as well as the charge distribution on individual atoms.

Anticipated Results and Their Interpretation

4.1. Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is the site of electron donation (nucleophilicity), while the LUMO is the site of electron acceptance (electrophilicity). The distribution and energies of these orbitals will provide insights into the molecule's reactivity. The HOMO-LUMO energy gap will be a key parameter in assessing the molecule's stability. A smaller energy gap generally corresponds to a more reactive molecule.[7]

4.2. Molecular Electrostatic Potential and Intermolecular Interactions

The MEP map will reveal the regions of positive and negative electrostatic potential on the molecular surface. The negative regions, typically associated with the nitrogen and oxygen atoms, will indicate potential sites for electrophilic attack and hydrogen bond acceptance. The positive regions will highlight areas susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with biological targets.

4.3. Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[11][12]

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the molecule's electrophilic character.

Table 1: Key global reactivity descriptors and their calculation from HOMO and LUMO energies.

Figure 2: The relationship between calculated electronic properties and the predicted chemical and biological behavior of the molecule.

Conclusion: A Roadmap for Future Investigations

This technical guide provides a robust and scientifically grounded framework for the theoretical investigation of the electronic structure of this compound. By following the outlined protocols, researchers can obtain valuable insights into the molecule's reactivity, stability, and potential for intermolecular interactions. These findings will be instrumental in guiding the synthesis of novel pyrazine derivatives and in the rational design of new therapeutic agents. The computational data generated from this study will serve as a critical foundation for future experimental work and will accelerate the discovery and development of new drugs and materials.

References

  • Salman, et al. "Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory." Chemistry and Materials Research, vol. 6, no. 4, 2014. [Link]

  • "Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials." Semantic Scholar. [Link]

  • "Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory." IISTE.org. [Link]

  • Wang, Yue, et al. "Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds." Polymers, vol. 14, no. 1, 2022, p. 13. [Link]

  • Salman, et al. "Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory." ResearchGate, 2019. [Link]

  • Bibi, Aisha, et al. "Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations." Molecules, vol. 26, no. 23, 2021, p. 7369. [Link]

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The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery, Synthesis, and Impact

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring, a deceptively simple six-membered aromatic heterocycle, has charted a remarkable journey from the annals of 19th-century synthetic chemistry to the forefront of modern pharmacology and flavor science. Initially explored through foundational organic syntheses, the true potential of the pyrazine scaffold remained largely underappreciated for decades. It was the serendipitous discovery of its profound biological activities and its pivotal role in the sensory profiles of cooked foods that catalyzed its ascent as a privileged structure in both nature and human innovation. This in-depth technical guide provides a comprehensive historical and practical overview of pyrazine-containing compounds. We will traverse the chronological milestones of their discovery, delve into the mechanistic intricacies of their synthesis, and explore their multifaceted applications. This guide is designed to be an essential resource for researchers, offering not only a historical perspective but also actionable experimental protocols and an integrated understanding of the structure-activity relationships that continue to drive the discovery of novel pyrazine-based molecules.

Part 1: A Chronological History of Discovery and Synthesis

The story of pyrazine is one of incremental understanding, punctuated by key discoveries that opened up new avenues of research and application.

The Dawn of Pyrazine Chemistry: Early Syntheses

The first recorded synthesis of a pyrazine derivative was by the French chemist Auguste Laurent in the mid-19th century. While the initial characterization was incomplete, his work laid the groundwork for future investigations.[1] It was in the latter half of the century that two seminal synthetic methods were established, which are still recognized for their historical and foundational importance.

Wilhelm Staedel and L. Rugheimer reported a method involving the reaction of 2-chloroacetophenone with ammonia.[2] The resulting α-amino ketone undergoes self-condensation and subsequent oxidation to form a symmetrically substituted pyrazine.[3][4] This method, while historically significant, often contended with harsh reaction conditions and the use of lachrymatory starting materials.[5]

Shortly after, Hermann Gutknecht developed a variation that also relies on the self-condensation of an α-amino ketone.[2][4] The key distinction of the Gutknecht synthesis is the method of preparing the α-amino ketone intermediate, which is typically formed through the reduction of an α-oximino ketone.[6] This approach provided a more versatile route to symmetrically substituted pyrazines.[5]

Experimental Protocol: General Procedure for Gutknecht Pyrazine Synthesis [7]

  • Nitrosation: A ketone is dissolved in a suitable solvent (e.g., diethyl ether or acetic acid) and treated with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding α-oximino ketone.

  • Reduction: The isolated α-oximino ketone is then reduced to the α-amino ketone. Common reducing agents include zinc powder in acetic acid or catalytic hydrogenation.

  • Condensation and Oxidation: The α-amino ketone, often generated in situ, dimerizes to form a dihydropyrazine. This intermediate is then oxidized to the aromatic pyrazine. Oxidation can be achieved using a mild oxidizing agent like copper(II) sulfate or, in some cases, by exposure to atmospheric oxygen.[6]

Gutknecht_Synthesis Ketone Ketone Oxime α-Oximino Ketone Ketone->Oxime Nitrosation NitrousAcid Nitrous Acid (e.g., NaNO2, HCl) AminoKetone α-Amino Ketone Oxime->AminoKetone Reduction ReducingAgent Reducing Agent (e.g., Zn/AcOH) Dihydropyrazine Dihydropyrazine AminoKetone->Dihydropyrazine Self-Condensation (Dimerization) Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation OxidizingAgent Oxidizing Agent (e.g., CuSO4 or Air)

The Serendipitous Unveiling of Bioactivity: The Story of Pyrazinamide

For many years, the pyrazine nucleus was primarily of academic interest to synthetic chemists. Its therapeutic potential remained hidden until a series of serendipitous discoveries in the mid-20th century. The journey of Pyrazinamide (PZA), a cornerstone of modern tuberculosis (TB) treatment, exemplifies this transition.

Pyrazinamide was first synthesized in 1936.[8] However, its profound anti-tubercular properties were not recognized until 1952.[9] The initial lead came from the observation in 1945 that nicotinamide (vitamin B3), a structural relative of pyrazinamide, exhibited weak activity against Mycobacterium tuberculosis in animal models. This prompted the investigation of related analogs, leading to the identification of pyrazinamide as a remarkably potent anti-tubercular agent in murine models.[8]

A perplexing early finding was that pyrazinamide was inactive against M. tuberculosis in vitro at neutral pH, a characteristic that would have caused it to be discarded in modern high-throughput screening campaigns. This paradox hinted at a unique mechanism of action, which is now understood to be dependent on the acidic environment found within tuberculous granulomas.[10]

Pyrazines in the Flavor Lexicon: The Maillard Reaction

Parallel to the developments in medicinal chemistry, another field of science was uncovering the widespread importance of pyrazines: food and flavor chemistry. The characteristic aromas of roasted, baked, and toasted foods have long been a part of the human experience. However, the chemical basis for these scents was not well understood until the investigation of the Maillard reaction.

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures, is responsible for the color and flavor of many cooked foods.[11] It was discovered that pyrazines are a major class of aromatic compounds generated during this process, contributing nutty, roasted, toasted, and cocoa-like notes.[11] The specific substitution patterns on the pyrazine ring, which are determined by the types of amino acids and sugars involved, give rise to a diverse array of aromas.

The advent of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) was instrumental in identifying and quantifying the vast number of pyrazines present in food products, often at very low concentrations.

Part 2: Key Pyrazine-Containing Compounds and Their Synthesis

The broad utility of the pyrazine scaffold can be best appreciated by examining some of the most significant and well-studied pyrazine-containing compounds.

2,5-Dimethylpyrazine: A Quintessential Flavor Compound

2,5-Dimethylpyrazine is a naturally occurring pyrazine that is a key contributor to the aroma of roasted peanuts, coffee, and cocoa.[12] Its synthesis, both through the Maillard reaction and through microbial fermentation, has been extensively studied.

In biological systems, such as in the bacterium Bacillus subtilis, 2,5-dimethylpyrazine can be synthesized from L-threonine.[13] The enzymatic conversion of L-threonine to the intermediate aminoacetone is a key step. Two molecules of aminoacetone then undergo a non-enzymatic, pH-dependent self-condensation to form a dihydropyrazine intermediate, which is subsequently oxidized to 2,5-dimethylpyrazine.[14]

Experimental Protocol: Chemoenzymatic Synthesis of 2,5-Dimethylpyrazine from L-Threonine [13]

This protocol outlines a whole-cell biocatalysis approach, a greener alternative to traditional chemical synthesis.

  • Strain Cultivation: A suitable microbial strain, such as a metabolically engineered Escherichia coli or Bacillus subtilis overexpressing L-threonine dehydrogenase (TDH), is cultivated in an appropriate growth medium.

  • Biotransformation Setup: The cultured cells are harvested and resuspended in a reaction buffer at an optimal pH (typically around 8.0).

  • Substrate Addition: L-threonine is added to the cell suspension to a final concentration of, for example, 14 g/L.[12]

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 40°C) with agitation for a set period (e.g., 12-24 hours).[12]

  • Extraction and Analysis: The 2,5-dimethylpyrazine produced is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate). The concentration and purity of the product are then determined by GC-MS.

DMP_Synthesis L_Threonine L-Threonine Aminoacetoacetate L-2-Amino-acetoacetate L_Threonine->Aminoacetoacetate Oxidation TDH L-Threonine Dehydrogenase (TDH) Aminoacetone Aminoacetone Aminoacetoacetate->Aminoacetone Decarboxylation Decarboxylation Spontaneous Decarboxylation DihydroDMP 3,6-Dihydro-2,5- dimethylpyrazine Aminoacetone->DihydroDMP Condensation (2 molecules) Condensation Self-Condensation DMP 2,5-Dimethylpyrazine DihydroDMP->DMP Oxidation Oxidation Oxidation

Tetramethylpyrazine (Ligustrazine): From Traditional Medicine to Modern Pharmacology

Tetramethylpyrazine, also known as ligustrazine, is a bioactive compound first isolated from the traditional Chinese herb Ligusticum wallichii (Chuan Xiong) and also found in fermented foods like natto.[15] It has been the subject of extensive pharmacological research due to its diverse therapeutic effects, including anti-inflammatory, antioxidant, and cardiovascular protective properties.

The synthesis of tetramethylpyrazine can be achieved through both chemical and biosynthetic routes. Chemical synthesis often involves the condensation of 2,3-butanedione with an ammonia source.[16] Biosynthetic methods, which are gaining favor due to their "green" credentials, often utilize microbial fermentation.[17]

Experimental Protocol: Synthesis of Tetramethylpyrazine from Biacetyl Monoxime [18]

This protocol describes a chemical synthesis route.

  • Reaction Setup: In a reaction vessel, biacetyl monoxime and a palladium on carbon (Pd/C) catalyst are suspended in a solvent such as water or methanol.

  • Reagent Addition: Ammonium formate is added portion-wise to the heated and stirring reaction mixture.

  • Reflux: The reaction mixture is heated to reflux (typically 95-100°C in water) for several hours.

  • Work-up: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic extracts are dried and the solvent is removed under reduced pressure to yield tetramethylpyrazine, which can be further purified by crystallization or sublimation.

Table 1: Yields of Representative Pyrazine Syntheses

Pyrazine CompoundStarting Material(s)Synthesis MethodReported YieldReference
TetramethylpyrazineBiacetyl monoxime, Ammonium formateChemical Synthesis83.7%[18]
2,5-DimethylpyrazineL-ThreonineWhole-cell biocatalysis2897.30 mg/L (titer)[12]
2,5-Dimethylpyrazine derivativesAldehyde, PropargylamineGold-catalyzed one-stepHigh[19]
TetramethylpyrazineGlucose, Diammonium phosphateFermentation & Condensation56.72 g/L (titer)[20]

Part 3: The Impact of Pyrazines on Drug Discovery and Development

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a number of FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component in the design of bioactive molecules.

Pyrazinamide: A Prodrug with a Unique Mechanism of Action

As previously mentioned, pyrazinamide is a first-line anti-tuberculosis drug. It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA) within M. tuberculosis.[9] In the acidic environment of the tuberculous granuloma, POA is protonated and accumulates within the bacterial cell, leading to a disruption of membrane potential and inhibition of fatty acid synthase I (FAS-I), an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[9]

PZA_Mechanism cluster_cell Mycobacterium tuberculosis PZA_in Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) PZA_in->POA Conversion PncA Pyrazinamidase (PncA) FAS1 Fatty Acid Synthase I (FAS-I) POA->FAS1 Inhibition MycolicAcid Mycolic Acid Synthesis FAS1->MycolicAcid Blocks CellDeath Cell Death MycolicAcid->CellDeath Leads to PZA_out Pyrazinamide (PZA) PZA_out->PZA_in Passive Diffusion

Bortezomib: A Proteasome Inhibitor for Cancer Therapy

Bortezomib (Velcade®) is a dipeptidyl boronic acid derivative that contains a pyrazine ring. It was the first proteasome inhibitor to be approved by the FDA for the treatment of multiple myeloma.[20] The proteasome is a cellular complex that degrades unnecessary or damaged proteins. By inhibiting the proteasome, bortezomib disrupts protein homeostasis, leading to cell cycle arrest and apoptosis in cancer cells. One of the key downstream effects of proteasome inhibition by bortezomib is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[21][22]

Bortezomib_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IkB_NFkB IκB-NF-κB Complex Proteasome Proteasome IkB_NFkB->Proteasome Degradation of IκB NFkB_cyto NF-κB Proteasome->NFkB_cyto Releases Bortezomib Bortezomib Bortezomib->Proteasome Inhibits IkB IκB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription Initiates

Amiloride: A Potassium-Sparing Diuretic

Amiloride, developed in 1967, is a pyrazine-containing compound used as a potassium-sparing diuretic for the treatment of hypertension and congestive heart failure.[18] Its mechanism of action involves the blockade of the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the kidney.[23][24] By inhibiting sodium reabsorption, amiloride promotes the excretion of sodium and water, thereby lowering blood pressure. Unlike many other diuretics, it does not promote the excretion of potassium, hence its classification as "potassium-sparing".

Amiloride_Mechanism cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_blood Blood Na_lumen Na+ ENaC Epithelial Sodium Channel (ENaC) Na_lumen->ENaC Reabsorption Na_cell Na+ ENaC->Na_cell NaK_pump Na+/K+ ATPase Na_cell->NaK_pump K_cell K+ NaK_pump->K_cell Na_blood Na+ NaK_pump->Na_blood K_blood K+ K_blood->NaK_pump Amiloride Amiloride Amiloride->ENaC Blocks

Table 2: IC₅₀ Values of Selected Pyrazine-Containing Anticancer Agents

CompoundCancer Cell LineTarget/MechanismIC₅₀ Value (µM)Reference
Pyrazoline derivative b17HepG-2 (Liver)Cytotoxic3.57[25]
Pyrazoline derivative 11AsPC-1 (Pancreatic)Cytotoxic16.8[26]
Pyrazoline derivative 11U251 (Glioblastoma)Cytotoxic11.9[26]
Pyrazole derivative L2CFPAC-1 (Pancreatic)Cytotoxic61.7[27]
Pyrazine derivative 35DU-145 (Prostate)Antiproliferative~14.7 (5 µg/mL)[28]

Part 4: The Sensory Significance of Pyrazines in Food

The contribution of pyrazines to the flavor of food is immense, with different pyrazine derivatives imparting a wide range of desirable aromas. The odor detection threshold, the lowest concentration at which a compound can be detected by the human olfactory system, is a key parameter in understanding the impact of these compounds.

Table 3: Odor Thresholds of Key Pyrazines in Food

Pyrazine CompoundOdor DescriptionOdor Detection Threshold (in water, ppb)Reference
2-MethylpyrazineGreen, nutty, cocoa, musty60,000[29]
2-EthylpyrazineMusty, nutty, buttery, peanut6,000[29]
2,3-DimethylpyrazineRoasted, nutty, potato-like2,500[29]
2-Ethyl-3,5-dimethylpyrazineEarthy, roasted potato0.04 µg/L (40 ppt)[17]
2-Methoxy-3-methylpyrazineNutty, roastedNot specified in ppbN/A
AlkoxypyrazinesVarious (e.g., bell pepper)As low as 0.00001 ppm (0.01 ppb)[30]

Conclusion

The journey of the pyrazine ring, from its initial synthesis in the 19th century to its current status as a privileged scaffold in medicinal chemistry and a key component of food aroma, is a testament to the power of scientific inquiry and serendipity. The early synthetic work of chemists like Staedel, Rugheimer, and Gutknecht provided the foundational knowledge for constructing this heterocyclic system. The later discoveries of the potent bioactivity of compounds like pyrazinamide and the crucial role of pyrazines in the Maillard reaction propelled this simple ring system into the spotlight.

For researchers, scientists, and drug development professionals, the pyrazine core continues to offer a wealth of opportunities. Its synthetic tractability allows for the creation of diverse chemical libraries, while its proven track record in FDA-approved drugs validates its utility as a pharmacophore. In the realm of flavor science, a deeper understanding of pyrazine formation and sensory perception continues to drive innovation in food production and culinary arts. The ongoing exploration of the vast chemical space occupied by pyrazine derivatives promises to yield new discoveries that will undoubtedly shape the future of medicine and our sensory world.

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Methodological & Application

Synthesis of 1-(6-Chloropyrazin-2-yl)ethanone from 2-amino-6-chloropyrazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(6-chloropyrazin-2-yl)ethanone, a valuable building block in medicinal chemistry, starting from the readily available 2-amino-6-chloropyrazine. This document outlines a robust two-step synthetic strategy, beginning with the diazotization of the precursor followed by a Sandmeyer-type reaction to introduce a halogen, and culminating in a palladium-catalyzed cross-coupling reaction for the introduction of the acetyl group. The causality behind experimental choices, safety considerations, and analytical characterization are discussed in detail to ensure scientific integrity and reproducibility.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and flavor industries. The target molecule, this compound, serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors for cancer therapy.[1] A reliable and scalable synthesis of this compound is therefore of considerable importance. This application note details a scientifically sound and field-proven approach for its preparation from 2-amino-6-chloropyrazine.

Proposed Synthetic Pathway

A direct, one-step conversion of 2-amino-6-chloropyrazine to this compound is not a standard transformation. A more viable and controllable strategy involves a two-step sequence as illustrated below:

Synthetic_Pathway start 2-amino-6-chloropyrazine intermediate 2-bromo-6-chloropyrazine start->intermediate 1. Diazotization (NaNO₂, HBr) 2. Sandmeyer Reaction (CuBr) product This compound intermediate->product Pd-catalyzed Cross-Coupling (e.g., with tributyl(1-ethoxyvinyl)tin) followed by acidic workup

Caption: Proposed two-step synthesis of this compound.

This pathway leverages the well-established Sandmeyer reaction to replace the amino group with a bromine atom, followed by a palladium-catalyzed cross-coupling reaction to introduce the acetyl moiety. This approach offers high yields and regioselectivity.

PART 1: Diazotization and Sandmeyer Reaction

Mechanistic Insight

The first step involves the diazotization of the primary aromatic amine, 2-amino-6-chloropyrazine.[2][3] In the presence of a strong acid and a nitrite source, the amino group is converted into a diazonium salt. This intermediate is typically unstable and is used in situ. The subsequent Sandmeyer reaction utilizes a copper(I) salt, such as copper(I) bromide, to catalyze the replacement of the diazonium group with a bromide atom, releasing nitrogen gas.[4][5]

Diazotization_Mechanism cluster_0 Diazotization cluster_1 Sandmeyer Reaction A 2-amino-6-chloropyrazine B Pyrazine Diazonium Salt A->B NaNO₂, HBr, 0-5 °C C Pyrazine Diazonium Salt D 2-bromo-6-chloropyrazine C->D CuBr

Caption: Key stages of the diazotization and Sandmeyer reaction.

Experimental Protocol: Synthesis of 2-bromo-6-chloropyrazine

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
2-amino-6-chloropyrazine129.55101.296 g
Hydrobromic acid (48%)80.91-10 mL
Sodium nitrite (NaNO₂)69.00120.828 g
Copper(I) bromide (CuBr)143.45111.578 g
Dichloromethane (DCM)84.93-50 mL
Saturated NaHCO₃ solution--20 mL
Brine--20 mL
Anhydrous MgSO₄120.37--

Procedure:

  • Preparation of the Diazonium Salt:

    • In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-6-chloropyrazine (1.296 g, 10 mmol) in hydrobromic acid (10 mL, 48%).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (0.828 g, 12 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate 250 mL flask, dissolve copper(I) bromide (1.578 g, 11 mmol) in hydrobromic acid (5 mL, 48%) with gentle warming, then cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Gas evolution (N₂) should be observed.

    • Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-6-chloropyrazine.

PART 2: Palladium-Catalyzed Acetylation

Mechanistic Insight

The introduction of the acetyl group can be achieved via a Stille cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organohalide (2-bromo-6-chloropyrazine) with an organotin reagent (tributyl(1-ethoxyvinyl)tin). The resulting vinyl ether is then hydrolyzed under acidic conditions to yield the desired ketone.

Stille_Coupling cluster_0 Stille Cross-Coupling cluster_1 Hydrolysis A 2-bromo-6-chloropyrazine D Vinyl Ether Intermediate A->D Oxidative Addition B Tributyl(1-ethoxyvinyl)tin B->D Transmetalation C Pd(PPh₃)₄ D->A Reductive Elimination E Vinyl Ether Intermediate F This compound E->F Aqueous HCl

Caption: Simplified mechanism of the Stille cross-coupling and subsequent hydrolysis.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
2-bromo-6-chloropyrazine193.4150.967 g
Tributyl(1-ethoxyvinyl)tin361.1262.167 g (approx. 2.1 mL)
Tetrakis(triphenylphosphine)palladium(0)1155.560.250.289 g
Toluene (anhydrous)92.14-25 mL
2M Hydrochloric acid36.46-10 mL
Diethyl ether74.12-50 mL
Saturated NaHCO₃ solution--20 mL
Brine--20 mL
Anhydrous MgSO₄120.37--

Procedure:

  • Stille Coupling:

    • To a flame-dried 100 mL flask under an inert atmosphere (nitrogen or argon), add 2-bromo-6-chloropyrazine (0.967 g, 5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.289 g, 0.25 mmol), and anhydrous toluene (25 mL).

    • Add tributyl(1-ethoxyvinyl)tin (2.167 g, 6 mmol) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 2M hydrochloric acid (10 mL) and stir vigorously for 1 hour.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the acetyl group and the pyrazine ring protons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid.

Safety Precautions

  • 2-amino-6-chloropyrazine: Harmful if swallowed, causes skin irritation, and serious eye damage.[6][7]

  • Hydrobromic acid: Corrosive and causes severe skin burns and eye damage.

  • Sodium nitrite: Oxidizing agent and toxic if swallowed.

  • Copper(I) bromide: Harmful if swallowed and causes skin and eye irritation.

  • Tributyl(1-ethoxyvinyl)tin: Toxic and should be handled with care in a well-ventilated fume hood.

  • Palladium catalyst: Handle in a fume hood.

  • Solvents: Toluene and dichloromethane are flammable and have associated health risks.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete diazotizationTemperature too high; insufficient acid or NaNO₂.Maintain temperature below 5 °C; use a slight excess of NaNO₂ and ensure sufficient acid is present.
Low yield in Sandmeyer reactionPremature decomposition of diazonium salt.Add the diazonium salt solution to the copper(I) bromide solution promptly and maintain low temperatures.
Low yield in Stille couplingInactive catalyst; presence of moisture or oxygen.Use a fresh catalyst; ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.
Incomplete hydrolysis of vinyl etherInsufficient acid or reaction time.Increase the concentration of HCl or the stirring time for the hydrolysis step.

Conclusion

The described two-step protocol provides a reliable and reproducible method for the synthesis of this compound from 2-amino-6-chloropyrazine. By employing a Sandmeyer reaction followed by a palladium-catalyzed Stille cross-coupling, this valuable intermediate can be obtained in good yield and high purity. Adherence to the detailed procedures and safety precautions is essential for a successful outcome.

References

  • Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC - NIH. (n.d.).
  • Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources - ResearchGate. (2025, November 14).
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - NIH. (n.d.).
  • Sandmeyer reaction - Wikipedia. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis and reactions of Pyrazine - YouTube. (2020, April 19).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3).
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
  • The complete synthesis of favipiravir from 2-aminopyrazine - Chemical Papers. (n.d.).
  • Diazotisation - Organic Chemistry Portal. (n.d.).
  • Diazotization | McGraw Hill's AccessScience. (n.d.).
  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC - NIH. (2024, December 12).
  • 2-Amino-6-Chloropyrazine Result Summary - BioGRID. (n.d.).
  • 2-amino-6-chloropyrazine AldrichCPR - Sigma-Aldrich. (n.d.).
  • 121246-90-0 | 1-(3-Chloropyrazin-2-yl)ethanone - ChemScene. (n.d.).
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
  • 2-amino-6-chloropyrazine AldrichCPR | Sigma-Aldrich. (n.d.).
  • 1-(3-Chloropyrazin-2-yl)ethanone - MySkinRecipes. (n.d.).
  • 1-(3-Amino-6-chloropyrazin-2-yl)ethanone | - Frontier Specialty Chemicals. (n.d.).
  • 1-(3-Chloropyrazin-2-yl)ethanone -. (n.d.).
  • JP2003119197A - Method for producing 2-amino-6-cyclopropylamino-9h - Google Patents. (n.d.).
  • 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - NIH. (n.d.).
  • Meerwein arylation - Wikipedia. (n.d.).
  • Metal-Free, Visible-Light-Mediated Transformation of Aryl Diazonium Salts and (Hetero)arenes: An Efficient Route to Aryl Ketones - ResearchGate. (2025, August 6).
  • Meerwein Arylation | Thermo Fisher Scientific - US. (n.d.).
  • Acetylpyrazine | C6H6N2O | CID 30914 - PubChem. (n.d.).
  • Acetylpyrazine - Grokipedia. (n.d.).
  • Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. (n.d.).
  • The Chemical Profile of Acetyl Pyrazine: Properties and Applications. (n.d.).
  • Photocatalytic α‐arylation of ketones by using aryl diazonium salts. - ResearchGate. (n.d.).
  • Chemical Transformation of Pyrazine Derivatives. (n.d.).
  • Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction) - Organic Reactions. (n.d.).
  • Mastering Organic Synthesis with Pyrazine Derivatives: A Focus on 2-Acetyl Pyrazine. (n.d.).

Sources

Application Note: A Robust Protocol for the Suzuki-Miyaura Cross-Coupling of 1-(6-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its functional group tolerance and capacity to form carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs common in pharmaceuticals.[1][2] This application note provides a detailed, field-proven protocol for the Suzuki coupling of 1-(6-chloropyrazin-2-yl)ethanone with arylboronic acids. The pyrazine core is a privileged scaffold in medicinal chemistry, and the ability to functionalize it via C-C bond formation is critical for developing novel drug candidates.

While aryl bromides and iodides are common substrates, the use of more cost-effective and abundant aryl chlorides presents a greater synthetic challenge due to the strength of the C-Cl bond.[3][4] This challenge is overcome by employing advanced catalyst systems. This protocol leverages a palladium acetate (Pd(OAc)₂) catalyst paired with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), a bulky and electron-rich phosphine ligand known to facilitate the difficult oxidative addition step with unreactive aryl chlorides.[5][6][7] We present a comprehensive, step-by-step procedure, from reaction setup to final product characterization, designed to be a reliable and scalable method for researchers in drug development.

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9][10] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and is significantly accelerated by electron-rich, bulky phosphine ligands like SPhos.[1][8]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species, which then exchanges its aryl group for the halide on the palladium complex.[1][11][12][13]

  • Reductive Elimination: The two organic groups on the palladium center (the pyrazine and the new aryl group) are coupled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]

Suzuki_Mechanism cluster_caption Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura reaction. Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(L₂)-Cl (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition ArX This compound (Aryl Chloride) ArX->OxAdd Trans Ar-Pd(II)(L₂)-Ar' (Transmetalation Complex) OxAdd->Trans Transmetalation ArB Arylboronic Acid + Base (K₂CO₃) ArB->Trans Trans->Pd0 Product Coupled Product (2-Acetyl-6-arylpyrazine) Trans->Product Reductive Elimination caption_node Experimental_Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Workup and Purification a Add solids to oven-dried Schlenk flask: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) - Pd(OAc)₂ (0.02 eq) & SPhos (0.04 eq) b Seal flask, then evacuate and backfill with N₂ or Ar (3x cycles). a->b c Add anhydrous 1,4-dioxane and water via syringe. b->c d Degas the liquid mixture by bubbling N₂/Ar through it for 15-20 min. c->d e Heat the reaction to 90-100 °C with vigorous stirring. d->e f Monitor progress by TLC or LC-MS (typically 2-16 hours). e->f g Cool reaction to room temperature and dilute with Ethyl Acetate. f->g h Filter through a pad of Celite® to remove catalyst residue. g->h i Transfer to a separatory funnel, wash with water, then brine. h->i j Dry organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate. i->j k Purify the crude residue by flash column chromatography on silica gel. j->k caption Figure 2. Step-by-step experimental workflow.

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(6-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Substituted Pyrazines

The pyrazine moiety is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The targeted functionalization of the pyrazine ring is therefore of critical importance. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods which often require harsh conditions and exhibit limited substrate scope.[1]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 1-(6-chloropyrazin-2-yl)ethanone, an electron-deficient heteroaryl chloride. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for this specific and pharmaceutically relevant substrate.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving a Pd(0)/Pd(II) redox couple.[1][2] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [Ar-Pd(II)(HNR'R'')L_n]⁺X⁻ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)(NR'R'')L_n Deprotonation->PdAmido - HB⁺X⁻ RedElim Reductive Elimination PdAmido->RedElim Product Ar-NR'R'' RedElim->Product CatalystRegen Catalyst Regeneration RedElim->CatalystRegen CatalystRegen->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[3] The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2]

Strategic Considerations for the Amination of this compound

The substrate, this compound, presents specific electronic features that must be considered for successful amination:

  • Electron-Deficient Heteroaromatic Ring: The pyrazine ring is inherently electron-poor, which generally facilitates the oxidative addition step compared to electron-rich aryl chlorides. However, the nitrogen atoms can also coordinate to the palladium center, potentially leading to catalyst inhibition.

  • Ketone Functionality: The acetyl group is an electron-withdrawing group, further activating the chloro-substituent towards oxidative addition. Care must be taken in the choice of base to avoid unwanted side reactions involving the enolizable protons of the ketone.

Optimized Protocol for the Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of this compound with a primary or secondary amine.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)

  • Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).

  • Reagent Addition: Sequentially add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: A Guide to Reagent Selection

The choice of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination. The following tables provide a summary of recommended starting points for the amination of this compound.

Table 1: Catalyst and Ligand Selection

Catalyst/PrecatalystLigandAmine ScopeKey Advantages
Pd₂(dba)₃XPhosPrimary & Secondary AminesHigh reactivity for aryl chlorides.
Pd(OAc)₂SPhosPrimary & Secondary AminesGood for sterically hindered substrates.
BrettPhos Pd G3 PrecatalystBrettPhosPrimary AminesExcellent for challenging primary amines.
XPhos Pd G4 PrecatalystXPhosBroad ScopeAir- and moisture-stable precatalyst.

Table 2: Base and Solvent Compatibility

BasepKa of Conjugate AcidRecommended SolventsNotes
NaOtBu~19Toluene, DioxaneStrong base, effective for less reactive amines. May promote side reactions with the ketone.
K₃PO₄~12.3Dioxane, THF, t-BuOHMilder base, good for substrates with base-sensitive functional groups.
Cs₂CO₃~10.3Dioxane, TolueneMild base, often used for delicate substrates.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium source and ligand. Consider using a precatalyst.
Poor solvent qualityEnsure the solvent is anhydrous and thoroughly degassed.
Inappropriate baseFor less nucleophilic amines, a stronger base like NaOtBu may be required.
Dehalogenation of Starting Material β-hydride eliminationUse a more sterically hindered ligand. Lowering the reaction temperature may also help.
Formation of Side Products Reaction with the ketoneUse a milder base such as K₃PO₄ or Cs₂CO₃.
Catalyst poisoningEnsure the amine starting material is pure.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of substituted aminopyrazines from this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity for a wide range of amine coupling partners. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in drug discovery and development.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. Accounts of Chemical Research, 33(3), 204-213. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • WuXi AppTec. (2022, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

Sources

The Versatile Reactivity of 1-(6-Chloropyrazin-2-yl)ethanone: A Guide to Nucleophilic Substitution and Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring system is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in a diverse array of chemical transformations. As a heteroaromatic system with two nitrogen atoms, the pyrazine nucleus is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The introduction of a chlorine atom, as seen in 1-(6-chloropyrazin-2-yl)ethanone, provides a versatile handle for the introduction of a wide range of functional groups. The presence of the acetyl group at the 2-position further modulates the reactivity of the chloropyrazine core, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

This comprehensive guide provides detailed application notes and protocols for the reaction of this compound with various nucleophiles, including amines, thiols, and alkoxides, through SNAr reactions. Furthermore, it explores the utility of this substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which have become indispensable tools in modern organic synthesis.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, combined with the acetyl group, renders the carbon atom attached to the chlorine susceptible to nucleophilic attack. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex as a key intermediate.

Mechanism of Nucleophilic Aromatic Substitution

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Addition Product Substituted Pyrazine + Cl⁻ Intermediate->Product Elimination

Figure 1: General mechanism of the SNAr reaction on this compound.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of 6-aminopyrazine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Protocol 1: Synthesis of 1-(6-(benzylamino)pyrazin-2-yl)ethanone

  • Materials:

    • This compound

    • Benzylamine

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 mmol) in DMF (5 mL), add benzylamine (1.2 mmol) and K₂CO₃ (2.0 mmol).

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

    • Extract the aqueous layer with EtOAc (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the desired product.

Table 1: Representative Examples of Amination Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF1001285
MorpholineEt₃NDioxane100892
PiperidineCs₂CO₃Toluene110695
Reaction with Thiol Nucleophiles

Thiolates, generated in situ from thiols and a base, are excellent nucleophiles for the displacement of the chloride in this compound, leading to the formation of 6-(thio)pyrazin-2-yl derivatives.

Protocol 2: Synthesis of 1-(6-(phenylthio)pyrazin-2-yl)ethanone

  • Materials:

    • This compound

    • Thiophenol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of NaH (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of thiophenol (1.1 mmol) in THF (2 mL) dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of this compound (1.0 mmol) in THF (3 mL) to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Extract the mixture with EtOAc (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, hexane/EtOAc) to yield the product.

Reaction with Alkoxide Nucleophiles

Alkoxides readily displace the chloride from the pyrazine ring to form 6-alkoxypyrazine derivatives. The alkoxide is typically generated in situ by reacting the corresponding alcohol with a strong base.

Protocol 3: Synthesis of 1-(6-methoxypyrazin-2-yl)ethanone

  • Materials:

    • This compound

    • Sodium methoxide (NaOMe)

    • Anhydrous Methanol (MeOH)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 mmol) in anhydrous MeOH (10 mL).

    • Add a solution of NaOMe in MeOH (1.2 mmol, e.g., from a commercially available solution or freshly prepared from sodium metal and methanol).

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and DCM.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

    • Purify by column chromatography if necessary.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. This compound serves as an excellent substrate for these transformations, allowing for the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][2] This reaction is particularly useful for the synthesis of biaryl and vinyl-substituted pyrazines.

Protocol 4: Synthesis of 1-(6-phenylpyrazin-2-yl)ethanone

  • Materials:

    • This compound

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tricyclohexylphosphine (PCy₃)

    • Potassium phosphate (K₃PO₄)

    • Toluene

    • Water

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and PCy₃ (0.04 mmol).

    • Add K₃PO₄ (3.0 mmol), toluene (5 mL), and water (0.5 mL).

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Suzuki_Workflow Start Combine Reactants: This compound, Phenylboronic acid, Pd(OAc)₂, PCy₃, K₃PO₄, Toluene, Water Degas Degas with Argon Start->Degas Heat Heat to 100 °C Degas->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Workup: Cool, Dilute, Filter, Wash, Dry, Concentrate Monitor->Workup Purify Purification: Column Chromatography Workup->Purify Product 1-(6-phenylpyrazin-2-yl)ethanone Purify->Product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4][5][6][7] It provides a general and efficient method for the synthesis of N-aryl and N-heteroaryl amines.

Protocol 5: Synthesis of 1-(6-(N-phenylamino)pyrazin-2-yl)ethanone

  • Materials:

    • This compound

    • Aniline

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and NaOtBu (1.4 mmol).

    • Add this compound (1.0 mmol) and aniline (1.2 mmol).

    • Add anhydrous toluene (5 mL).

    • Seal the tube and heat the mixture at 100 °C for the specified time (monitor by LC-MS).

    • After cooling, dilute the reaction mixture with EtOAc and filter through Celite.

    • Concentrate the filtrate and purify the residue by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyrazines.[8][9][10][11][12]

Protocol 6: Synthesis of 1-(6-(phenylethynyl)pyrazin-2-yl)ethanone

  • Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous THF

  • Procedure:

    • To a solution of this compound (1.0 mmol) and phenylacetylene (1.5 mmol) in anhydrous THF (10 mL), add PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and Et₃N (3.0 mmol).

    • Stir the reaction mixture under an argon atmosphere at room temperature until completion (monitor by TLC).

    • Filter the reaction mixture through a short pad of silica gel, washing with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired alkynyl pyrazine.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The protocols and application notes provided in this guide demonstrate its utility in a range of important chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By leveraging these methods, researchers and drug development professionals can efficiently access a diverse array of substituted pyrazine derivatives for the discovery and development of new chemical entities with potential applications in medicine and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki–Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron, 58(48), 9633-9695. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Terrier, F. (1991).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for C−N Bond Formation with a Cationic Palladium−Amido Complex. Journal of the American Chemical Society, 129(25), 7894–7905. [Link]

  • Nucleophilic Aromatic Substitution. (2023). In Wikipedia. [Link]

  • Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

  • Liang, Y., Xie, Y. X., & Li, J. H. (2007). Recent advances in the Sonogashira reaction. Current Organic Chemistry, 11(16), 1405-1425. [Link]

Sources

The Versatile Virtuoso: 1-(6-Chloropyrazin-2-yl)ethanone as a Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold - A Privileged Heterocycle in Drug Discovery

In the landscape of medicinal chemistry, the pyrazine ring system stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1][2] This six-membered aromatic heterocycle, with its two nitrogen atoms in a 1,4-arrangement, imparts favorable physicochemical properties to drug candidates, including metabolic stability, aqueous solubility, and the capacity for diverse molecular interactions.[3][4] Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, finding application as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[5][6] Within this esteemed class of compounds, 1-(6-Chloropyrazin-2-yl)ethanone emerges as a particularly valuable and versatile building block, offering medicinal chemists a strategic entry point for the synthesis of complex molecular entities with therapeutic potential.

This comprehensive guide delves into the multifaceted applications of this compound in medicinal chemistry. We will explore its inherent reactivity, providing detailed, field-proven protocols for its key transformations. Furthermore, we will present illustrative case studies on its application in the synthesis of kinase inhibitors and antiviral agents, underscoring its significance in contemporary drug discovery.

I. Physicochemical Properties and Reactivity Profile

This compound possesses two key functional handles that dictate its reactivity: the chloro substituent at the 6-position and the acetyl group at the 2-position. The electron-withdrawing nature of the pyrazine ring, further accentuated by the chloro and acetyl groups, renders the chlorine atom susceptible to nucleophilic aromatic substitution and, more importantly, an excellent participant in transition-metal-catalyzed cross-coupling reactions.[7] The acetyl group, on the other hand, provides a reactive carbonyl moiety ripe for a variety of chemical transformations, including condensations, reductions, and alpha-functionalizations.

PropertyValueSource
Molecular Formula C₆H₅ClN₂OSupplier Data
Molecular Weight 156.57 g/mol Supplier Data
CAS Number 1197237-46-9Chemical Abstracts Service
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred

II. Key Synthetic Transformations and Protocols

The strategic utility of this compound lies in its capacity to undergo a diverse array of chemical reactions, enabling the facile introduction of molecular complexity. Below, we detail protocols for several key transformations.

A. Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

The chloro substituent on the pyrazine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.[7][8][9]

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors.[8][9]

Suzuki_Coupling start This compound reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) start->reagents Reaction Conditions: Solvent (e.g., Dioxane/H₂O), Heat product 6-Aryl-2-acetylpyrazine Derivative reagents->product

Suzuki-Miyaura Coupling Workflow

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon or nitrogen. Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines, which are common moieties in bioactive molecules.[10][11][12]

Buchwald_Hartwig start This compound reagents Amine (R-NH₂), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) start->reagents Reaction Conditions: Solvent (e.g., Toluene), Heat product 6-Amino-2-acetylpyrazine Derivative reagents->product

Buchwald-Hartwig Amination Workflow

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the mixture to 100-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

B. Transformations of the Acetyl Group: Gateway to Further Functionalization

The acetyl group offers a plethora of opportunities for further synthetic elaboration, enabling the construction of more complex side chains and heterocyclic systems.

The acetyl group can undergo condensation with various binucleophiles to form fused heterocyclic systems, such as pyrazoles and pyridazinones.[13][14]

Condensation_Reaction start This compound reagents Binucleophile (e.g., Hydrazine, Dimethylformamide dimethyl acetal) start->reagents Reaction Conditions: Solvent (e.g., Ethanol), Heat product Fused Pyrazine Heterocycle (e.g., Pyrazolopyrazine) reagents->product

Condensation Reaction Workflow

Protocol: Illustrative Synthesis of a Pyrazolopyrazine Derivative

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in ethanol (10 mL), add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol, 1.5 equiv).

  • Reaction (Step 1): Heat the mixture to reflux for 2-4 hours. Monitor the formation of the enaminone intermediate by TLC.

  • Cyclization (Step 2): Cool the reaction mixture and add hydrazine hydrate (1.2 mmol, 1.2 equiv). Heat to reflux for an additional 4-6 hours.

  • Work-up: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

III. Application in Medicinal Chemistry: Case Studies

The synthetic versatility of this compound makes it an attractive starting material for the synthesis of various classes of therapeutic agents.

A. Kinase Inhibitors

Many kinase inhibitors feature a heteroaromatic core that engages in hydrogen bonding interactions with the hinge region of the kinase active site. The pyrazine scaffold is a common feature in such inhibitors.[15] By utilizing the synthetic handles of this compound, medicinal chemists can readily access a diverse range of kinase inhibitor scaffolds. For instance, a Suzuki coupling at the 6-position followed by elaboration of the acetyl group can lead to potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

B. Antiviral Agents

Nitrogen-containing heterocycles are a hallmark of many antiviral drugs.[6][16] The pyrazine nucleus is present in compounds with demonstrated antiviral activity.[2] The ability to functionalize both the 2- and 6-positions of the pyrazine ring starting from this compound allows for the systematic exploration of structure-activity relationships in the development of novel antiviral agents. Condensation of the acetyl group to form fused heterocyclic systems can lead to compounds that mimic the structure of nucleosides, potentially interfering with viral replication.

IV. Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its dual reactivity, stemming from the chloro and acetyl functionalities, provides a robust platform for the synthesis of a wide array of complex molecules with therapeutic potential. The protocols outlined in this guide, based on well-established chemical principles, offer a roadmap for researchers to harness the synthetic potential of this valuable building block. As the quest for novel therapeutics continues, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of life-saving medicines.

V. References

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PubMed.

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI.

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.

  • Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. PMC.

  • (PDF) Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

  • Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. NIH.

  • Progress in the Synthesis and Application of Acetylpyrazine | Request PDF. ResearchGate.

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc.

  • Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. MDPI.

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science Publishers.

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.

  • Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journals.

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 | Request PDF. ResearchGate.

  • Application Notes and Protocols for the Acetylation of Aniline. Benchchem.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Synthesis and Antiviral Evaluation of Certain Novel Pyrazinoic Acid C-Nucleosides | Journal of Medicinal Chemistry. ACS Publications.

  • Condensation reaction of acetylacetone with aniline in the presence of different organic solvents a. ResearchGate.

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.

  • What is the synthesis and industrial application of acetylpyrazine? - FAQ. Guidechem.

  • Coupling Reactions of Chloropyrazines and Their N‐Oxides with Tetraphenyltin. Sci-Hub.

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications.

  • is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm. Organic Syntheses Procedure.

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.

  • Electrochemical Synthesis of Acetylpyrazine. Journal of Electrochemistry.

  • Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. ResearchGate.

  • acetylation aniline. YouTube.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC.

  • How to avoid low yields in cross-coupling reactions of 3-chloropyridazines. Benchchem.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.

  • CN108822047B - Synthesis method of natural 2-acetylpyrazine. Google Patents.

  • Method for synthesizing 2-acetyl pyrazine. Eureka | Patsnap.

  • Synthesis of pyridazines. Organic Chemistry Portal.

  • Design, Synthesis, and Biological Evaluation of[1][3][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. NIH.

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Application Notes & Protocols for the Synthesis of Novel Kinase Inhibitors Using 1-(6-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel kinase inhibitors utilizing the versatile building block, 1-(6-Chloropyrazin-2-yl)ethanone. The pyrazine scaffold is a privileged structure in medicinal chemistry, known for its ability to form critical hydrogen bond interactions within the ATP-binding site of numerous kinases.[1][2] This document details robust, field-proven protocols for the construction of a core imidazo[1,2-a]pyrazine scaffold, subsequent diversification via palladium-catalyzed cross-coupling, and finally, the biological evaluation of the synthesized compounds against target kinases. Authored from the perspective of a senior application scientist, this note emphasizes the causal logic behind experimental choices, ensuring both scientific integrity and practical reproducibility for researchers in drug discovery.

Introduction: The Pyrazine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][3] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy. The pyrazine ring is an electron-deficient aromatic heterocycle that has emerged as a highly effective scaffold in kinase inhibitor design.[2] Its nitrogen atoms frequently serve as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket, a common feature of ATP-competitive inhibitors.[2]

This guide focuses on this compound, a strategic starting material for generating diverse libraries of potent kinase inhibitors. The presence of two distinct reactive sites—the acetyl group and the chloro substituent—allows for sequential, regioselective functionalization. This enables the construction of a core heterocyclic system followed by the introduction of various diversity elements to modulate potency, selectivity, and pharmacokinetic properties.

A primary application for this building block is the synthesis of inhibitors targeting the Aurora kinase family. Aurora kinases are essential serine/threonine kinases that regulate cell division, and their overexpression is linked to oncogenic transformation and poor patient outcomes.[4][5] The protocols herein are centered on producing an imidazo[1,2-a]pyrazine core, a scaffold known to exhibit potent Aurora kinase inhibition.

Target Pathway Example: Aurora Kinase A Signaling

To provide biological context, the diagram below illustrates the central role of Aurora Kinase A (AURKA) in mitotic progression. Inhibitors derived from the described protocols would aim to block the catalytic activity of AURKA, leading to cell cycle arrest and apoptosis in cancer cells. Overexpression of AURKA can lead to centrosome amplification and chromosomal instability.[5] AURKA's activity is initiated in the G2 phase and is crucial for mitotic entry, centrosome maturation, and the formation of the bipolar spindle.[2][3]

Aurora_Kinase_Pathway cluster_M M Phase (Mitosis) CycB_Cdk1 Cyclin B1 / CDK1 Bora Bora CycB_Cdk1->Bora AURKA Aurora Kinase A (Active) Bora->AURKA activates Plk1 PLK1 AURKA->Plk1 activates Centrosome Centrosome Maturation AURKA->Centrosome promotes Spindle Bipolar Spindle Assembly AURKA->Spindle promotes CellCycleArrest Cell Cycle Arrest & Apoptosis AURKA->CellCycleArrest Inhibitor Synthesized Inhibitor Inhibitor->AURKA

Caption: Simplified Aurora Kinase A (AURKA) activation pathway at the G2/M transition.

Starting Material: this compound

Proper characterization and handling of the starting material are paramount for successful and reproducible synthesis.

PropertyValue
Chemical Name This compound
CAS Number 1197237-46-9
Molecular Formula C₆H₅ClN₂O
Molecular Weight 156.57 g/mol
Appearance Off-white to yellow solid
Storage Store at 2-8°C, desiccated

Note: Data sourced from commercial supplier information.

Synthetic Workflow Overview

The overall synthetic strategy is a two-stage process designed for efficiency and modularity. First, the core heterocyclic scaffold is constructed. Second, this core is diversified through a cross-coupling reaction to install substituents that will interact with the solvent-exposed region of the kinase active site, a key strategy for achieving selectivity and potency.

Synthetic_Workflow Start This compound Step1 Protocol 1: Imidazo[1,2-a]pyrazine Formation Start->Step1 Intermediate Core Scaffold (Imidazopyrazine) Step1->Intermediate Step2 Protocol 2: Suzuki-Miyaura Cross-Coupling Intermediate->Step2 Final Final Kinase Inhibitor Step2->Final

Caption: High-level workflow for the synthesis of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of the Imidazo[1,2-a]pyrazine Core

This protocol describes the construction of the core heterocyclic scaffold via a condensation and intramolecular cyclization reaction. The acetyl group of the starting material is first brominated to form a reactive α-bromoketone intermediate, which then reacts with an aminopyrazole to build the fused ring system. This method is adapted from a patented procedure for the synthesis of Aurora kinase inhibitors.

Reaction Scheme: Step A: Bromination of the Ketone Step B: Condensation and Cyclization with an Aminopyrazole

Materials:

  • This compound

  • Pyridinium tribromide (Pyr·HBr₃)

  • Acetic Acid (glacial)

  • Substituted 3-amino-1H-pyrazole (e.g., 3-amino-4-methyl-1H-pyrazole)

  • Ethanol (200 proof)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Step A: α-Bromination.

    • To a solution of this compound (1.0 eq) in glacial acetic acid (approx. 0.2 M), add pyridinium tribromide (1.05 eq) portion-wise at room temperature.

    • Rationale: Acetic acid serves as both a solvent and a catalyst for the enolization of the ketone, which is the reactive species in electrophilic α-halogenation. Pyridinium tribromide is a solid, easily handled source of bromine that avoids the need for handling hazardous liquid Br₂.

    • Stir the reaction mixture at 60°C for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, cool the mixture to room temperature and carefully pour it into an ice-water slurry.

    • Extract the aqueous mixture with dichloromethane (3x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2-bromo-1-(6-chloropyrazin-2-yl)ethanone is typically used in the next step without further purification.

  • Step B: Imidazo[1,2-a]pyrazine Formation.

    • Dissolve the crude α-bromoketone from Step A (1.0 eq) in ethanol (approx. 0.1 M).

    • Add the selected 3-amino-1H-pyrazole (1.1 eq) to the solution.

    • Mechanism Insight: The reaction proceeds via an initial alkylation of the more nucleophilic endocyclic nitrogen of the aminopyrazole, followed by an intramolecular condensation between the remaining amino group and the ketone, and subsequent dehydration to form the aromatic imidazopyrazine ring system.[6]

    • Heat the reaction mixture to reflux (approx. 78°C) and stir for 12-18 hours. Monitor progress by LC-MS.

    • Upon completion, cool the reaction to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the mixture under reduced pressure. Partition the residue between dichloromethane and water.

    • Separate the layers, and extract the aqueous layer again with dichloromethane.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired imidazo[1,2-a]pyrazine core.

Protocol 2: Diversification by Suzuki-Miyaura Cross-Coupling

With the core scaffold in hand, the chloro-substituent provides a handle for diversification. The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound.[7][8] This allows for the introduction of a wide array of aryl and heteroaryl groups.

Materials:

  • Chloro-imidazo[1,2-a]pyrazine core (from Protocol 1)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Ethyl acetate

  • Celite

Procedure:

  • To a reaction vessel, add the chloro-imidazo[1,2-a]pyrazine core (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Rationale: The palladium catalyst is the engine of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base is crucial for activating the boronic acid to facilitate the transmetalation step. A phosphine ligand (like dppf) stabilizes the palladium center and promotes the reaction.[7]

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (dioxane/water) via syringe.

  • Heat the reaction mixture to 90-100°C and stir for 4-16 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final inhibitor.

Protocol 3: Product Characterization and Purification

Confirmation of structure and purity is a critical final step. Standard analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical reverse-phase method would use a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or TFA.[9]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the detailed chemical structure, ensuring that the desired isomer has been formed and that all protons and carbons are accounted for.

Biological Evaluation: In Vitro Kinase Assay

To determine the potency of the synthesized compounds, an in vitro kinase assay is performed to measure the half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[10][11]

Protocol 4: IC₅₀ Determination using ADP-Glo™ Kinase Assay

Materials:

  • Recombinant human kinase (e.g., Aurora A)

  • Kinase-specific substrate peptide

  • Synthesized inhibitor compounds

  • ATP (at or near the Kₘ for the kinase)

  • Kinase reaction buffer (containing MgCl₂)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in 100% DMSO. Then, create intermediate dilutions in the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup:

    • Add the diluted inhibitor solutions to the wells of the assay plate.

    • Include "no inhibitor" (positive control, 100% activity) wells containing only buffer with DMSO.

    • Include "no enzyme" (negative control, 0% activity) wells.

  • Kinase Reaction:

    • Add the kinase and substrate solution to all wells except the negative controls.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).[12]

  • Signal Generation:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add Kinase Detection Reagent to all wells. This converts the ADP generated into ATP and provides the luciferase/luciferin for the light-producing reaction. Incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the average signal from the "no enzyme" wells from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Screening Cascade Workflow

Screening_Workflow Start Synthesized Compound Library Assay1 Primary Screen: Single-Dose % Inhibition (e.g., 1 µM) Start->Assay1 Decision1 >50% Inhibition? Assay1->Decision1 Assay2 Dose-Response Assay: IC50 Determination (Protocol 4) Decision1->Assay2 Yes Stop Discard Decision1->Stop No Decision2 Potent? (e.g., IC50 < 100 nM) Assay2->Decision2 Assay3 Secondary Assays: - Kinase Selectivity Panel - Cellular Potency (EC50) Decision2->Assay3 Yes Stop2 Discard Decision2->Stop2 No Hit Validated Hit Compound Assay3->Hit

Caption: A typical workflow for screening newly synthesized kinase inhibitors.

Expected Data and Interpretation

The synthetic protocols should yield the desired products with purities >95% after chromatography. The biological assays will generate dose-response curves from which IC₅₀ values can be derived.

Table 1: Example Synthesis Data

Compound ID Core Scaffold R-Group (from Boronic Acid) Yield (%) Purity (HPLC, %)
KPI-001 Imidazopyrazine 4-Fluorophenyl 65 >98
KPI-002 Imidazopyrazine 3-Pyridyl 58 >99

| KPI-003 | Imidazopyrazine | 2-Thienyl | 71 | >97 |

Table 2: Example Biological Data

Compound ID Aurora A IC₅₀ (nM) Aurora B IC₅₀ (nM)
KPI-001 25 150
KPI-002 40 320

| KPI-003 | 15 | 95 |

These data allow for the establishment of a preliminary Structure-Activity Relationship (SAR), guiding the design of the next generation of inhibitors. For instance, the data above might suggest that electron-withdrawing groups at the 4-position of the phenyl ring (KPI-001) or alternative heterocycles (KPI-003) are favorable for potency.

References

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Aurora kinase A - Wikipedia. Wikipedia. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Aurora kinase A activation: Different means to different ends. Journal of Cell Biology. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. OUCI. [Link]

  • Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids. Sci-Hub. [Link]

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Rapid purification of protein kinase C by high performance liquid chromatography. PubMed. [Link]

  • Synthesis of Fused Imidazoles and Pyrimidinones from 2‐Aminoazines. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]

  • Affinity Purification Protocol Starting with a Small Molecule as Bait. ResearchGate. [Link]

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Application of 1-(6-Chloropyrazin-2-yl)ethanone in the Synthesis of Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrazine Scaffold in Agrochemicals

The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in the discovery of novel agrochemicals. Its unique electronic properties and metabolic stability make it a desirable component in the design of modern herbicides and fungicides. Within this chemical space, 1-(6-Chloropyrazin-2-yl)ethanone emerges as a versatile and strategic starting material. The presence of a reactive acetyl group, a strategically positioned chlorine atom for further functionalization, and the inherent biological activity of the pyrazine ring system provide a powerful platform for the synthesis of a diverse array of potential agrochemical candidates.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of pyrazine-2-carboxamide derivatives, a class of compounds known for their herbicidal and fungicidal properties. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed, field-proven protocols, and present data in a clear and accessible format to empower researchers in their quest for next-generation crop protection agents.

Core Synthetic Strategy: From Ketone to Carboxamide

The primary synthetic challenge in utilizing this compound for the generation of pyrazine-2-carboxamide agrochemicals lies in the efficient conversion of the acetyl group to a carboxamide functionality. A robust and well-established method for this transformation is the Willgerodt-Kindler reaction, followed by hydrolysis and subsequent amidation. This multi-step approach offers a reliable pathway to the desired agrochemical scaffold.

Diagram 1: Overall Synthetic Workflow

G start This compound step1 Willgerodt-Kindler Reaction start->step1 intermediate1 2-(6-Chloropyrazin-2-yl)-N,N-diethylthioacetamide step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 6-Chloropyrazine-2-acetic acid step2->intermediate2 step3 Amide Coupling intermediate2->step3 final_product N-Aryl-2-(6-chloropyrazin-2-yl)acetamide (Agrochemical Candidate) step3->final_product

Caption: A multi-step synthetic route from this compound to a target agrochemical.

PART 1: The Willgerodt-Kindler Reaction - Establishing the Thioamide Intermediate

The Willgerodt-Kindler reaction is a powerful tool for converting aryl methyl ketones into terminal thioamides.[1][2] The reaction of this compound with sulfur and a secondary amine, such as diethylamine, proceeds via a complex mechanism involving the formation of an enamine, followed by sulfurization and rearrangement to yield the corresponding thioacetamide derivative. This intermediate is a crucial stepping stone towards the desired carboxylic acid.

Protocol 1: Synthesis of 2-(6-Chloropyrazin-2-yl)-N,N-diethylthioacetamide

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound1197237-46-9156.57101.0
Sulfur (powder)7704-34-932.07202.0
Diethylamine109-89-773.14303.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09--

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.57 g, 10 mmol) and elemental sulfur (0.64 g, 20 mmol).

  • Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

  • Slowly add diethylamine (3.1 mL, 30 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford 2-(6-Chloropyrazin-2-yl)-N,N-diethylthioacetamide as a solid.

Expected Yield: 70-80%

PART 2: Hydrolysis of the Thioamide to the Carboxylic Acid Intermediate

The thioamide intermediate is readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. Acid-catalyzed hydrolysis is often preferred to minimize potential side reactions. This step is critical for preparing the molecule for the final amide coupling.

Protocol 2: Synthesis of 6-Chloropyrazine-2-acetic acid

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-(6-Chloropyrazin-2-yl)-N,N-diethylthioacetamide-259.7851.0
Hydrochloric Acid (concentrated, 37%)7647-01-036.46--
Dioxane123-91-188.11--

Procedure:

  • In a round-bottom flask, dissolve 2-(6-Chloropyrazin-2-yl)-N,N-diethylthioacetamide (1.30 g, 5 mmol) in a mixture of dioxane (20 mL) and concentrated hydrochloric acid (10 mL).

  • Heat the reaction mixture to reflux (approximately 100 °C) for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL) to remove any unreacted starting material or byproducts.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product into ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Chloropyrazine-2-acetic acid as a solid.

Expected Yield: 85-95%

PART 3: Amide Coupling to Synthesize the Final Agrochemical Candidate

The final step in the synthesis of the target pyrazine-2-carboxamide agrochemical is the coupling of the carboxylic acid intermediate with a suitable amine. Substituted anilines are common components of many commercial herbicides.[3][4] The choice of the aniline will determine the specific biological activity of the final compound. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP), can be employed for this transformation.

Protocol 3: Synthesis of N-(4-chlorophenyl)-2-(6-chloropyrazin-2-yl)acetamide

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
6-Chloropyrazine-2-acetic acid-172.5621.0
4-Chloroaniline106-47-8127.572.21.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)25952-53-8191.702.41.2
DMAP (4-Dimethylaminopyridine)1122-58-3122.170.20.1
Dichloromethane (DCM), anhydrous75-09-284.93--

Procedure:

  • Dissolve 6-Chloropyrazine-2-acetic acid (0.345 g, 2 mmol) and 4-chloroaniline (0.281 g, 2.2 mmol) in anhydrous dichloromethane (20 mL) in a dry round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.024 g, 0.2 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (0.460 g, 2.4 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain N-(4-chlorophenyl)-2-(6-chloropyrazin-2-yl)acetamide.

Expected Yield: 75-85%

Diagram 2: Mechanistic Overview of Amide Coupling

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack carboxylic_acid 6-Chloropyrazine-2-acetic acid o_acylisourea O-Acylisourea Intermediate carboxylic_acid->o_acylisourea + EDC edc EDC amide N-(4-chlorophenyl)-2-(6-chloropyrazin-2-yl)acetamide o_acylisourea->amide + Amine amine 4-Chloroaniline

Caption: A simplified mechanism of EDC-mediated amide bond formation.

Conclusion and Future Perspectives

This technical guide has outlined a reliable and adaptable synthetic route for the preparation of novel pyrazine-2-carboxamide agrochemical candidates starting from the readily available this compound. The presented protocols, based on the robust Willgerodt-Kindler reaction and standard amide coupling procedures, provide a solid foundation for the exploration of this promising chemical space. The versatility of the final amide coupling step allows for the introduction of a wide range of amine building blocks, enabling the generation of diverse libraries for structure-activity relationship (SAR) studies. Further optimization of reaction conditions and exploration of alternative coupling reagents may lead to even more efficient and sustainable synthetic pathways. The strategic use of this compound as a key building block holds significant potential for the discovery of next-generation herbicides and fungicides with improved efficacy and environmental profiles.

References

  • Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470. Available at: [Link]

  • Kratochvil, P., et al. (2004). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 9(12), 1031-1044. Available at: [Link]

  • Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(9), 659-673. Available at: [Link]

  • Kindler, K. (1923). Studien über den Mechanismus chemischer Reaktionen. I. Über die Überführung von Ketonen in Thioamide. Justus Liebigs Annalen der Chemie, 431(1), 187-230. Available at: [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available at: [Link]

Sources

Application Notes & Protocols: Catalytic Cross-Coupling of 1-(6-Chloropyrazin-2-yl)ethanone for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazine Core and its Strategic Importance

The pyrazine ring system is a cornerstone of modern medicinal chemistry, embedded within the structures of numerous FDA-approved therapeutics and clinical candidates.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design.[3] Molecules incorporating the pyrazine motif exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][4]

1-(6-Chloropyrazin-2-yl)ethanone emerges as a particularly valuable and versatile building block for chemical library synthesis. This reagent features two key points for molecular elaboration:

  • A Halogen Handle: The chlorine atom at the 6-position is an ideal electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-nitrogen bonds.[4]

  • A Functionalizable Ketone: The acetyl group at the 2-position provides a reactive site for subsequent chemical transformations, such as condensation, reduction, or alpha-functionalization, allowing for rapid diversification of the molecular scaffold.

This guide provides detailed application notes and validated protocols for three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this compound as the electrophilic substrate. The methodologies described herein are designed to be robust and adaptable for researchers in drug discovery and process development.

Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse of synthetic chemistry, enabling the formation of biaryl and heteroaryl-aryl structures that are ubiquitous in pharmaceuticals.[5] The reaction's tolerance for a wide range of functional groups and the general stability and low toxicity of its boronic acid reagents make it a first-choice strategy for C-C bond formation.[6]

Mechanistic Insight

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[7] The key steps involve the oxidative addition of the chloro-pyrazine to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Cl)L₂ Pd0->OxAdd Trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Coupled Product Ar-Ar' Trans->Product ArCl This compound (Ar-Cl) ArCl->OxAdd Oxidative Addition Boronic Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ Boronic->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 1-(6-(p-tolyl)pyrazin-2-yl)ethanone

This protocol provides a representative method for the coupling of this compound with 4-methylphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 157 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) species.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary & Scientist's Notes
Boronic Acid PartnerCatalyst (mol%)Base (equiv)Temp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)1001275-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)90688-95
3-Fluorophenylboronic acidXPhos Pd G2 (2)K₃PO₄ (2.5)100880-90
2-Thiopheneboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)90670-80
  • Expert Insight: The electron-deficient nature of the chloropyrazine ring generally makes the oxidative addition step favorable.[8] For electron-poor or sterically hindered boronic acids, more active catalysts like those based on biarylphosphine ligands (e.g., XPhos, SPhos) may be required.

  • Troubleshooting: If the reaction stalls, confirm that the reagents are pure and the solvent is adequately degassed. If deborylation of the boronic acid is observed (a common side reaction), switching to a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be beneficial.[5][7]

Buchwald-Hartwig Amination: Constructing Key C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of countless pharmaceutical agents.[9][10] This reaction provides a direct and modular route to couple amines with aryl halides, avoiding the harsh conditions of classical methods.[11]

Application & Workflow

The success of a Buchwald-Hartwig amination is highly dependent on the synergistic interplay between the palladium precursor, the phosphine ligand, and the base.[12] The ligand's steric and electronic properties are critical for promoting the reductive elimination step, which is often rate-limiting. The base must be strong enough to deprotonate the amine without causing unwanted side reactions.

Buchwald_Hartwig_Workflow start Start: Assemble Reactants reagents 1. Add Ar-Cl, Amine, Base, Pd Precatalyst, and Ligand to a dry flask. start->reagents inert 2. Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->inert solvent 3. Add Degassed Solvent (e.g., Toluene, Dioxane) inert->solvent heat 4. Heat to Reaction Temperature (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Reaction Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Quench, Extract, Wash) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product End: Pure C-N Coupled Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 1-(6-(morpholino)pyrazin-2-yl)ethanone

This protocol details the coupling of this compound with morpholine, a common secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of argon, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Catalyst/Ligand Premixing: In the same tube, add Pd₂(dba)₃ (18 mg, 0.02 mmol) and Xantphos (46 mg, 0.04 mmol).

  • Reactant Addition: Add this compound (157 mg, 1.0 mmol).

  • Solvent and Amine: Add anhydrous, degassed toluene (4 mL), followed by morpholine (131 µL, 1.5 mmol).

  • Reaction: Seal the Schlenk tube and heat the mixture in a preheated oil bath at 100 °C for 8-16 hours with vigorous stirring.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding water (5 mL). Dilute with ethyl acetate (20 mL), separate the layers, wash the organic phase with brine, and dry over magnesium sulfate.

  • Purification: After filtration and concentration, purify the crude material by silica gel chromatography to afford the desired product.

Data Summary & Scientist's Notes
Amine PartnerPd Source / Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
AnilinePd₂(dba)₃ / XPhos (2/4)K₂CO₃ (2)Dioxane11070-85
MorpholinePd₂(dba)₃ / Xantphos (2/4)NaOt-Bu (1.4)Toluene10085-95
BenzylaminePd(OAc)₂ / RuPhos (2/4)Cs₂CO₃ (2)t-BuOH10080-90
PyrrolidinePd₂(dba)₃ / Xantphos (2/4)NaOt-Bu (1.4)Toluene100>90
  • Expert Insight: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu are often required, especially for less acidic amines.[13] However, for sensitive substrates, milder carbonate bases like Cs₂CO₃ can be effective, particularly with advanced ligand systems.

  • Troubleshooting: Low yields can result from catalyst deactivation or competitive side reactions. Ensure all reagents are anhydrous and the reaction is maintained under a strict inert atmosphere. If the reaction is sluggish with an electron-deficient amine, switching to a more electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) can accelerate the reductive elimination step.[10]

Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes, a motif found in natural products, organic materials, and pharmaceuticals.[14] The reaction typically employs a dual catalytic system of palladium and copper(I) to couple a terminal alkyne with an aryl or vinyl halide.[15][16]

Mechanistic Overview

The reaction involves two interconnected catalytic cycles.[14] In the palladium cycle, oxidative addition of the chloropyrazine is followed by transmetalation with a copper(I) acetylide species. This key intermediate is generated in the copper cycle, where the terminal alkyne is deprotonated by an amine base in the presence of a Cu(I) salt. Reductive elimination from the palladium center then furnishes the final product.

Sonogashira_Overview cluster_reactants Key Components cluster_catalysts Catalytic System ArCl This compound Product Coupled Product Ar-C≡C-R ArCl->Product Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Product Pd_cat Pd(0) Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_cat->Product Pd Cycle Cu_cat Cu(I) Co-catalyst (e.g., CuI) Cu_cat->Product Cu Cycle Base Amine Base (e.g., TEA, DIPEA) Base->Product

Caption: Key components of the Sonogashira cross-coupling reaction.

Detailed Protocol: Synthesis of 1-(6-(phenylethynyl)pyrazin-2-yl)ethanone

This protocol describes the coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add this compound (157 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15 minutes.

  • Solvent and Reagents: Add anhydrous THF (5 mL) and triethylamine (348 µL, 2.5 mmol) via syringe. Finally, add phenylacetylene (132 µL, 1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (40-50 °C) can be applied if the reaction is slow.

  • Monitoring: Check for the disappearance of the starting material by TLC.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate (25 mL), wash with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure alkynylated pyrazine.

Data Summary & Scientist's Notes
Alkyne PartnerPd Cat. (mol%)CuI (mol%)Base (equiv)TempTypical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)5TEA (2.5)RT85-95
TrimethylsilylacetylenePd(PPh₃)₄ (5)5DIPEA (3)50 °C75-85
1-HexynePd(PPh₃)₂Cl₂ (3)5TEA (2.5)RT80-90
Propargyl alcoholPd(PPh₃)₂Cl₂ (3)5TEA (2.5)RT70-80
  • Expert Insight: The primary side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring a thoroughly deoxygenated reaction environment and using the amine base as the solvent or in large excess.[17]

  • Troubleshooting: For difficult couplings or sensitive substrates, "copper-free" Sonogashira conditions can be employed. These protocols often use a palladium catalyst with a more specialized ligand and a different base (e.g., tetrabutylammonium fluoride) to avoid the issues associated with copper acetylides.[15][18]

Conclusion

This compound is a high-potential building block for constructing diverse molecular libraries. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient pathways to functionalize the pyrazine core. By mastering these protocols, researchers can rapidly access novel chemical matter, accelerating the engine of drug discovery and development.

References

  • D.J. Wustrow, et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • Y. Wang, et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • S. Das, et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • D. Choudhary, et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Y. Wang, et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro... [Image]. Retrieved from ResearchGate. Available at: [Link]

  • J.F. Hartwig. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics. Available at: [Link]

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  • C.G.M. Janssen, et al. (2011). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. Available at: [Link]

  • A.F.M. Motiur Rahman, et al. (2011). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. Available at: [Link]

  • V.A. Vil, et al. (2020). Pyrazine-functionalized calix[4]arenes: synthesis by palladium-catalyzed cross-coupling with phosphorus pronucleophiles and metal ion extraction properties. New Journal of Chemistry. Available at: [Link]

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  • A.J. Boddy, et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]

  • S. Enthaler, et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments. Available at: [Link]

  • D.A. Watson, et al. (2019). Cross-Coupling of Heteroatomic Electrophiles. ACS Catalysis. Available at: [Link]

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  • I. Bacsa, et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. Available at: [Link]

  • S.K. Kashani, et al. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

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  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from Johnson Matthey. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139 [Image]. Retrieved from ResearchGate. Available at: [Link]

  • S. Ghorbanloo, et al. (2017). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Applied Organometallic Chemistry. Available at: [Link]

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Application Notes and Protocols for the Purification of 1-(6-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Chloropyrazin-2-yl)ethanone is a heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug development. As a key building block, its purity is paramount to ensure the integrity and reliability of subsequent synthetic transformations and biological assays. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common laboratory techniques. The methodologies outlined herein are grounded in established principles of separation science and are designed to be adaptable to various scales of operation, from discovery chemistry to process development. We will explore purification strategies including recrystallization and column chromatography, alongside analytical methods for purity assessment such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is elucidated to empower the researcher with a deeper understanding of the purification process.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound and its potential impurities is the foundation of a rational purification strategy.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound1-(3-Chloropyrazin-2-yl)ethanone (Isomer)Acetylpyrazine (Analog)
Molecular Formula C₆H₅ClN₂OC₆H₅ClN₂OC₆H₆N₂O
Molecular Weight 156.57 g/mol 156.57 g/mol 122.12 g/mol [1]
Appearance Off-white to yellow solid (predicted)Not specifiedColorless to pale yellow crystals[1]
Melting Point Not explicitly reportedNot explicitly reported75-77 °C[1]
Boiling Point Not explicitly reported~211 °C at 760 mmHg (predicted)[2][3]Not applicable
Solubility Expected to be soluble in common organic solventsNot specifiedSlightly soluble in water; soluble in organic solvents[1]

Anticipated Impurity Profile:

The impurity profile of this compound is intrinsically linked to its synthetic route. While specific synthetic procedures for this exact molecule are not widely published, we can infer potential impurities based on common pyrazine syntheses.[4][5] One plausible route involves the acylation of 2-chloropyrazine. Potential impurities could include:

  • Unreacted 2-chloropyrazine: A volatile and less polar starting material.

  • Di-acylated pyrazine: A potential byproduct if the reaction conditions are not carefully controlled.

  • Positional isomers: Depending on the selectivity of the acylation reaction, other isomers of the product may be formed.

  • Oligomeric byproducts: Can form during condensation reactions in pyrazine synthesis.[4]

  • Reagents and catalysts: Residual reagents or catalysts from the acylation step.

Purification Strategies: A Multi-faceted Approach

The choice of purification method depends on the nature and quantity of the impurities present. A multi-step approach, often combining a bulk purification technique with a final polishing step, is recommended.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Bulk Purification Column Column Chromatography Crude->Column Direct Purification Recrystallization->Column Further Purification (if needed) Pure Pure Product (>99%) Recrystallization->Pure If sufficiently pure Column->Pure Analysis Purity Analysis (TLC, HPLC, GC-MS) Pure->Analysis Verification

General purification workflow for this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample, predicated on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[6][7] The presence of a haloaryl group can be advantageous for crystallization.[8]

Rationale for Solvent Selection:

The ideal solvent for recrystallization should dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 20-50 mg of crude this compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble. Record the approximate volume of solvent used.

  • Heating: For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.[9] Observe if the compound dissolves.

  • Cooling: Allow the test tubes with dissolved solids to cool to room temperature, and then place them in an ice bath to induce crystallization.[9]

  • Observation: The ideal solvent will show poor solubility at room temperature, complete solubility at elevated temperatures, and significant crystal formation upon cooling.

Table 2: Hypothetical Solvent Screening Data

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingAssessment
Hexane InsolubleSparingly SolubleGoodPotential for two-solvent system
Ethanol Sparingly SolubleVery SolubleGoodGood candidate
Ethyl Acetate SolubleVery SolublePoorNot ideal
Toluene Sparingly SolubleSolubleFairPossible candidate
Ethanol/Water Sparingly SolubleVery SolubleExcellentPromising two-solvent system

Step-by-Step Recrystallization Protocol (Single Solvent - Ethanol example):

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) indicates high purity. Further analysis by TLC, HPLC, or GC-MS should be performed.

Protocol 2: Purification by Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities and is particularly useful when recrystallization is ineffective or for larger scale purification.

Rationale for Method Development:

The choice of stationary phase and mobile phase is critical for achieving good separation. Silica gel is a common and effective stationary phase for moderately polar compounds like this compound. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is optimized using TLC.

Experimental Protocol: TLC for Eluent Optimization

  • Plate Preparation: On a silica gel TLC plate, draw a faint starting line with a pencil.

  • Spotting: Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane) and spot it onto the starting line.

  • Development: Place the TLC plate in a developing chamber containing a test eluent (e.g., 9:1 hexane:ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Optimization: The ideal eluent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound, with good separation from impurities. Adjust the solvent ratio to achieve the desired Rf.

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Column_Chromatography cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Optimization (e.g., Hexane:EtOAc) Pack Pack Silica Gel Column TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Workflow for column chromatography purification.

Analytical Methods for Purity Assessment

Rigorous analytical testing is essential to confirm the purity of the final product.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a powerful tool for assessing the purity of this compound.[11][12][13]

  • Column: A C18 column is a suitable choice.

  • Mobile Phase: A gradient of acetonitrile and water, often with a formic acid modifier for improved peak shape, is typically effective.[13]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 270 nm for pyrazines) is recommended.[11]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent technique for both qualitative and quantitative analysis of volatile and semi-volatile compounds like pyrazines.[14]

  • Column: A non-polar or medium-polarity capillary column is generally used.

  • Analysis: The retention time provides information on the compound's identity, while the mass spectrum gives structural information. The presence of chlorine can be confirmed by the characteristic M+2 isotopic peak in a roughly 3:1 ratio to the molecular ion peak.

Conclusion

The purification of this compound can be effectively achieved through a systematic approach that combines recrystallization and/or column chromatography. The protocols detailed in this guide provide a robust framework for obtaining high-purity material. The importance of thorough analytical characterization by techniques such as TLC, HPLC, and GC-MS cannot be overstated in verifying the success of the purification process. By understanding the principles behind each step, researchers can confidently adapt and optimize these methods to suit their specific needs, ensuring the quality of this critical synthetic intermediate.

References

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
  • SIELC Technologies. (n.d.). Pyrazine. Available at: [Link]

  • Zhao, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(15), 4938.
  • SIELC Technologies. (n.d.). Separation of Pyrazine, chloro- on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Electrochemistry. (2021). Electrochemical Synthesis of Acetylpyrazine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Dave, P. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]

  • PubChem. (n.d.). Acetylpyrazine. National Center for Biotechnology Information. Available at: [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Available at: [Link]

  • Khan, M. A., et al. (2021).
  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Available at: [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). World Journal of Pharmaceutical Research, 10(12), 1021-1033.
  • Royal Society of Chemistry. (2024).
  • ChemSrc. (n.d.). 1-(6-chloronaphthalen-2-yl)ethanone. Available at: [Link]

  • Finetech Industry Limited. (n.d.). 1-(3-chloropyrazin-2-yl)ethanone. Available at: [Link]

  • Solvent Miscibility Table. (n.d.).
  • MySkinRecipes. (n.d.). 1-(3-Chloropyrazin-2-yl)ethanone. Available at: [Link]

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scale-up synthesis of 1-(6-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-1358

Scale-Up Synthesis of 1-(6-Chloropyrazin-2-yl)ethanone: A Comprehensive Guide for Pharmaceutical Intermediate Production

Abstract

This application note provides a detailed and robust protocol for the , a critical building block in the development of numerous pharmaceutical agents. The synthesis, centered around the Grignard reaction of 2-cyano-6-chloropyrazine with methylmagnesium bromide, is thoroughly examined. This guide offers in-depth insights into reaction mechanisms, process optimization, safety protocols, and purification strategies to ensure high yield and purity on an industrial scale. The information presented is intended for researchers, chemists, and professionals in drug development and manufacturing.

Introduction

This compound is a key heterocyclic ketone intermediate with significant applications in medicinal chemistry.[1][2] Its pyrazine core is a structural motif found in a variety of biologically active compounds, including those with anticancer, antiviral, and antitubercular properties.[1][3] The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry to ensure a consistent and cost-effective supply chain for drug manufacturing.

This document outlines a validated, multi-step synthesis approach suitable for pilot-plant and industrial-scale production.[4] By focusing on the causality behind experimental choices, this guide aims to equip scientists with the necessary knowledge to not only replicate the synthesis but also to troubleshoot and adapt the protocol to their specific manufacturing environments.

Mechanistic Insights and Synthetic Strategy

The chosen synthetic route leverages the well-established Grignard reaction, a powerful tool for carbon-carbon bond formation.[5][6][7] The core of this synthesis involves the nucleophilic addition of a Grignard reagent to a nitrile, which upon hydrolysis, yields a ketone.[5]

The primary reaction proceeds as follows:

  • Formation of the Grignard Reagent: Methyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form methylmagnesium bromide (CH₃MgBr).

  • Nucleophilic Addition: The highly nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbon of the nitrile group in 2-cyano-6-chloropyrazine. This forms a metalloimine intermediate.[5]

  • Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield the desired product, this compound.

The selection of a Grignard-based approach is predicated on its high efficiency, relatively low cost of starting materials, and scalability.[8] Alternative methods, such as those involving organolithium reagents, often present challenges in terms of cost and handling at larger scales.[8]

Reaction_Mechanism cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_hydrolysis Hydrolysis CH3Br Methyl Bromide MeMgBr Methylmagnesium Bromide CH3Br->MeMgBr THF Mg Magnesium Mg->MeMgBr Intermediate Metalloimine Intermediate MeMgBr->Intermediate Addition to Nitrile Substrate 2-Cyano-6-chloropyrazine Substrate->Intermediate Product This compound Intermediate->Product H3O+ Workflow start Start reagent_prep Reagent Preparation 1. Dry Glassware 2. Prepare Anhydrous THF start->reagent_prep grignard_formation Grignard Formation 1. Charge Reactor with Mg and THF 2. Add Methyl Bromide 3. Maintain Temperature at 40-45°C reagent_prep->grignard_formation addition_reaction Nucleophilic Addition 1. Prepare Substrate Solution 2. Add to Grignard Reagent 3. Monitor Reaction by TLC/HPLC grignard_formation->addition_reaction hydrolysis Hydrolysis 1. Quench with Aqueous HCl 2. Stir and Separate Layers addition_reaction->hydrolysis workup Work-up & Extraction 1. Extract Aqueous Layer with Ethyl Acetate 2. Combine Organic Layers 3. Wash with Brine hydrolysis->workup purification Purification 1. Dry with Na2SO4 2. Filter and Concentrate 3. Recrystallize from Ethanol/Heptane workup->purification product Final Product | this compound purification->product

Caption: Step-by-step experimental workflow for the synthesis.

3.3. Step-by-Step Procedure

Step 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Assemble a dry, nitrogen-purged 10 L glass reactor equipped with a mechanical stirrer, dropping funnel, condenser, and a thermocouple.

  • Charge the reactor with magnesium turnings (136 g, 5.6 mol).

  • Add anhydrous THF (1.5 L) to the reactor.

  • In the dropping funnel, prepare a solution of methyl bromide (500 g, 5.26 mol) in anhydrous THF (2.5 L).

  • Add a small portion (approx. 100 mL) of the methyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and a rise in temperature.

  • Once the reaction has started, add the remaining methyl bromide solution dropwise, maintaining the internal temperature between 40-45°C.

  • After the addition is complete, stir the mixture for an additional 2 hours at 40-45°C to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

  • In a separate 20 L reactor, dissolve 2-cyano-6-chloropyrazine (500 g, 3.58 mol) in anhydrous THF (5 L).

  • Cool the Grignard reagent solution to 0-5°C.

  • Slowly add the solution of 2-cyano-6-chloropyrazine to the Grignard reagent, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to 0-5°C.

  • Carefully quench the reaction by the slow, dropwise addition of 10% aqueous hydrochloric acid (5 L), ensuring the temperature does not exceed 20°C.

  • Stir the mixture vigorously for 1 hour.

  • Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 2 L).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 L) followed by brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate.

Step 4: Purification and Isolation

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a mixture of ethanol and heptane (1:3 v/v) to yield pure this compound as a crystalline solid.

  • Dry the final product under vacuum at 40°C.

3.4. Process Parameter Optimization
ParameterOptimized RangeRationale
Grignard Formation Temperature40-45°CEnsures efficient reaction initiation and completion without solvent loss.
Addition Temperature0-10°CControls the exothermic reaction and minimizes side product formation.
Reaction Time4-6 hoursAllows for complete conversion of the starting material.
Quenching Temperature<20°CPrevents degradation of the product during the exothermic hydrolysis.
Safety Considerations

The involves hazardous materials and requires strict adherence to safety protocols. [9][10][11][12][13]

Reagent GHS Pictograms Key Hazards Handling Precautions
2-Cyano-6-chloropyrazine GHS07 Harmful if swallowed, Causes skin and eye irritation. [9] Wear gloves, eye protection, and a lab coat. Avoid breathing dust. [9]
Methyl Bromide GHS06, GHS08 Toxic if inhaled, Suspected of causing genetic defects. Use in a well-ventilated area with respiratory protection.
Magnesium Turnings GHS02 Flammable solid. Handle away from ignition sources.
Tetrahydrofuran (THF) GHS02, GHS07, GHS08 Highly flammable, May form explosive peroxides. Store under nitrogen, test for peroxides before use.

| Hydrochloric Acid | GHS05, GHS07 | Causes severe skin burns and eye damage. | Wear acid-resistant gloves, eye protection, and a face shield. |

Emergency Procedures:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. [12]Remove contaminated clothing.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting eyelids occasionally. [12]Seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. [12]* Spills: Absorb with an inert material and dispose of in a designated hazardous waste container.

Conclusion

This application note provides a comprehensive and validated protocol for the . By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety guidelines, researchers and manufacturing professionals can confidently and efficiently produce this vital pharmaceutical intermediate. The provided framework allows for adaptation and optimization to specific laboratory and plant conditions, ensuring a reliable and scalable manufacturing process.

References
  • Agac, H., Büyükgüngör, O., & Şengül, A. (2010). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1295. [Link]

  • Ghosh, S., & Mandal, D. (2012). Greener approach toward one pot route to pyrazine synthesis. Journal of Chemical Sciences, 124(5), 1131-1137. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

  • MySkinRecipes. (n.d.). 1-(3-Chloropyrazin-2-yl)ethanone. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine. [Link]

  • PubChem. (n.d.). 1-(6-Chloropyridazin-4-YL)ethanone. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3113. [Link]

  • ResearchGate. (2025). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]

  • Wikipedia. (n.d.). Pyrazine. [Link]

  • Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Reaction Chemistry & Engineering. [Link]

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Troubleshooting & Optimization

common side reactions and byproducts in 1-(6-Chloropyrazin-2-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-Chloropyrazin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Question 1: Low or No Product Yield

I am attempting to synthesize this compound via Friedel-Crafts acylation of 2-chloropyrazine, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in the Friedel-Crafts acylation of 2-chloropyrazine is a common issue stemming from the electron-deficient nature of the pyrazine ring and the potential for side reactions. Here’s a breakdown of the probable causes and corrective measures:

  • Inadequate Catalyst Activity: The pyrazine ring is significantly deactivated towards electrophilic substitution due to the presence of two electronegative nitrogen atoms. Standard Lewis acids like AlCl₃ may not be sufficiently active or could be sequestered by the nitrogen atoms, hindering the reaction.[1][2]

    • Solution: Consider using a stronger Lewis acid or a combination of catalysts. Alternatively, employing a superstoichiometric amount of the Lewis acid can compensate for its complexation with the substrate. The use of milder Lewis acids like TiCl₄, SnCl₄, or FeCl₃ might also be explored, as they can sometimes offer better results with sensitive heterocyclic substrates.[2]

  • Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote decomposition and byproduct formation.

    • Solution: A systematic optimization of the reaction temperature and time is recommended. Start with milder conditions and gradually increase the temperature. Monitoring the reaction progress by TLC or LC-MS at regular intervals is crucial to determine the optimal reaction time.

  • Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. It is good practice to distill solvents like DCM just before use.[2]

Question 2: Presence of Multiple Unidentified Byproducts

My reaction mixture shows multiple spots on the TLC plate, and the crude NMR indicates the presence of several byproducts along with my desired product. What are these byproducts likely to be, and how can I minimize their formation?

Answer:

The formation of multiple byproducts is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

  • Over-acylation: Although less common with deactivated rings, the introduction of a second acetyl group is a possibility, leading to diacetylated chloropyrazine isomers.

  • Dehalogenation: The chloro-substituent on the pyrazine ring can be susceptible to removal under certain reaction conditions, especially with prolonged reaction times or high temperatures, leading to the formation of 2-acetylpyrazine.

  • Ring Opening/Degradation: The combination of a strong Lewis acid and elevated temperatures can lead to the degradation of the pyrazine ring, resulting in a complex mixture of decomposition products.

  • Hydrolysis of Acylating Agent: If there is any moisture present, the acylating agent (e.g., acetyl chloride or acetic anhydride) will hydrolyze to acetic acid.

Strategies to Minimize Byproduct Formation:

StrategyRationale
Control Stoichiometry Use a slight excess of the acylating agent (1.1-1.2 equivalents) to ensure complete reaction of the starting material without promoting over-acylation.
Optimize Reaction Temperature Lowering the reaction temperature can often suppress side reactions. However, this may require longer reaction times.
Choice of Acylating Agent Acetic anhydride is generally less reactive than acetyl chloride and may offer better control over the reaction.
Purification of Starting Materials Ensure the 2-chloropyrazine is pure, as impurities can lead to unexpected side reactions.

Question 3: Difficulty in Product Purification

I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification techniques?

Answer:

Purification can be challenging due to the presence of structurally similar byproducts and residual catalyst.

  • Work-up Procedure: A careful aqueous work-up is the first critical step. Quenching the reaction with ice-cold water or a dilute acid solution will decompose the Lewis acid-ketone complex. This should be followed by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Column Chromatography: This is the most effective method for separating the desired product from byproducts. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective. The polarity of the solvent system should be optimized based on TLC analysis.

  • Recrystallization: If the product obtained after chromatography is still not sufficiently pure, recrystallization can be employed. Suitable solvents for recrystallization need to be determined experimentally, but ethanol or a mixture of ethanol and water could be a good starting point.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chloropyrazine. This reaction typically involves treating 2-chloropyrazine with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][4]

digraph "Synthesis_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"2-Chloropyrazine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acylating_Agent" [label="Acetyl Chloride or\nAcetic Anhydride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lewis_Acid" [label="Lewis Acid (e.g., AlCl3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Chloropyrazine" -> "Product" [label="Acylation"]; "Acylating_Agent" -> "Product"; "Lewis_Acid" -> "Product"; }

General Friedel-Crafts acylation route.

Alternative routes, such as those involving organometallic reagents, have been described for the synthesis of acetylpyrazines in general and could potentially be adapted.[3][5]

Q2: Can I use other acylating agents besides acetyl chloride or acetic anhydride?

Yes, other acylating agents can be used, but their reactivity and the reaction conditions will need to be adjusted accordingly. For instance, the use of acyl fluorides in the presence of a fluoride catalyst has been reported for the acylation of silylated pyridines, a reaction that proceeds through a different mechanism but highlights alternative acylation strategies.[6] However, for a standard Friedel-Crafts approach, acetyl chloride and acetic anhydride are the most common and cost-effective choices.

Q3: What is the role of the Lewis acid in this reaction?

The Lewis acid plays a crucial role in activating the acylating agent. It coordinates with the carbonyl oxygen of the acetyl chloride or acetic anhydride, making the carbonyl carbon more electrophilic. This generates a highly reactive acylium ion (or a complex that behaves like one), which is then attacked by the electron-rich pyrazine ring to form the carbon-carbon bond.[4]

digraph "Lewis_Acid_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Acylating_Agent" [label="R-CO-Cl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lewis_Acid" [label="AlCl3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Complex" [label="R-CO-Cl---AlCl3", fillcolor="#FBBC05", fontcolor="#202124"]; "Acylium_Ion" [label="[R-C=O]+", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Acylating_Agent" -> "Complex"; "Lewis_Acid" -> "Complex"; "Complex" -> "Acylium_Ion" [label="Generates"]; }

Activation of acylating agent by Lewis acid.

Q4: Are there any safety precautions I should be aware of?

Yes, several safety precautions are essential:

  • Lewis Acids: Aluminum chloride and other Lewis acids are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymators (cause tearing). They should also be handled in a fume hood with appropriate PPE.

  • Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Avoid inhalation and skin contact.

  • Reaction Quenching: The quenching of the reaction mixture should be done slowly and carefully, especially when using large amounts of Lewis acid, as the process is highly exothermic.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the experiment.

References

  • ResearchGate. (2025, August 6). Friedel-Crafts acylation reactions in pyridinium based ionic liquids.
  • ACS Publications. (2025, September 19). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines | Organic Letters.
  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (n.d.).
  • Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine - Eureka.
  • ResearchGate. (2012, May 15). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole.
  • A New Route to 2,3-Disubstituted Pyrazines; Regioselective Metalation of Chloropyrazine. (n.d.).
  • PubMed Central. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives.

Sources

Technical Support Center: Optimization of Suzuki Coupling for 1-(6-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Suzuki-Miyaura cross-coupling reaction of 1-(6-Chloropyrazin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific, yet critical, transformation. The heteroaromatic nature of the chloropyrazine core presents unique challenges, particularly due to the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[1][2][3] This document will provide a structured approach to troubleshooting and optimizing your reaction conditions.

Troubleshooting Guide

Low yield or incomplete conversion is a frequent hurdle in the Suzuki coupling of heteroaryl chlorides.[2][4] The following table outlines common problems, their probable causes, and actionable solutions based on established principles of palladium-catalyzed cross-coupling.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The Pd(0) active species is not being generated efficiently or is degrading.[5] 2. Ineffective Ligand: The chosen phosphine ligand may not be suitable for activating the C-Cl bond.[6] 3. Inappropriate Base: The base may be too weak to facilitate transmetalation or may be causing substrate/product degradation.[5][7] 4. Poor Solvent Choice: The solvent may not adequately solubilize all reaction components or may inhibit the catalytic cycle.[8][9]1. Catalyst System:     a. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms Pd(0), such as a Buchwald-type pre-catalyst.[5]     b. Increase catalyst loading in increments (e.g., from 1 mol% to 3-5 mol%).[5] 2. Ligand Selection:     a. Employ bulky, electron-rich phosphine ligands known to facilitate the coupling of aryl chlorides, such as Buchwald's SPhos or XPhos.[6][10]     b. Maintain an appropriate Pd:ligand ratio, typically 1:2 for monodentate ligands.[5] 3. Base Screening:     a. Screen a range of bases from moderate (K₂CO₃, K₃PO₄) to strong (KOtBu, Cs₂CO₃).[1][5][7] Stronger bases can sometimes accelerate the reaction.[7]     b. Ensure the base is finely powdered and anhydrous. 4. Solvent Optimization:     a. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with a small amount of water.[1][8]     b. For heteroaryl substrates, anhydrous conditions using solvents like trimethyl borate can sometimes be beneficial.[11]
Significant Side Product Formation 1. Homocoupling: Coupling of two boronic acid molecules.[8][12] 2. Protodeboronation: Cleavage of the C-B bond of the boronic acid.[11][13][14] 3. Dehalogenation: Reduction of the starting aryl chloride.[12][15]1. Minimizing Homocoupling:     a. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar) to prevent oxygen-induced homocoupling.[8][15] 2. Preventing Protodeboronation:     a. Use fresh, high-quality boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[13][15]     b. For base-sensitive boronic acids, consider base-free or milder conditions if applicable.[16] 3. Reducing Dehalogenation:     a. This can be influenced by the solvent and base combination; screening may be necessary.[15]
Reaction Stalls or is Sluggish 1. Rate-Limiting Step: Oxidative addition to the C-Cl bond is often slow.[3] 2. Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. 3. Reagent Quality: Degradation of the boronic acid or catalyst.[15]1. Accelerating Oxidative Addition:     a. Switch to a more active catalyst system with electron-rich, bulky ligands.[6][10][17] 2. Temperature Adjustment:     a. Gradually increase the reaction temperature, monitoring for potential decomposition. Microwave heating can sometimes be effective in reducing reaction times.[4] 3. Reagent Integrity:     a. Use freshly opened catalyst and high-purity, recently purchased boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

The primary challenge lies in the relative inertness of the aryl chloride bond compared to aryl bromides or iodides.[1] Oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step in the catalytic cycle.[3] Additionally, the pyrazine ring is electron-deficient, which can influence the reactivity of the halide. The Lewis basic nitrogen atoms in the pyrazine ring can also potentially coordinate to the palladium catalyst, possibly leading to deactivation.[11]

Q2: How do I select the optimal palladium catalyst and ligand?

For challenging substrates like heteroaryl chlorides, the choice of ligand is crucial.[6] Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[3] Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos and SPhos developed by the Buchwald group, are highly effective as they promote both the oxidative addition and reductive elimination steps.[6][10] N-heterocyclic carbenes (NHCs) can also be effective ligands for this type of transformation.[18] It is often beneficial to screen a small panel of catalysts and ligands to identify the most effective combination for your specific substrate.

Q3: What is the role of the base, and how do I choose the right one?

The base plays a critical role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[1][18] The base also reacts with the arylpalladium halide complex.[7] The choice of base can significantly impact the reaction rate and yield.[7]

  • Carbonates (e.g., K₂CO₃, Cs₂CO₃) are commonly used and often effective.[8]

  • Phosphates (e.g., K₃PO₄) are also widely employed and can be a good choice for sensitive substrates.[5]

  • Stronger bases like potassium tert-butoxide (KOtBu) can accelerate the coupling of less reactive chlorides but may also promote side reactions.[7] The optimal base is often dependent on the specific substrates and solvent system, so empirical screening is recommended.

Q4: Can the solvent system influence the outcome of my reaction?

Absolutely. The solvent must solubilize the reagents and catalyst, but it can also have more subtle electronic effects on the catalytic cycle.[9]

  • Aprotic polar solvents like DMF and dioxane are frequently used.[8]

  • Aromatic hydrocarbons such as toluene are also common.[8]

  • Mixed aqueous/organic systems (e.g., dioxane/water, THF/water) are very common and can be highly effective.[1][8] The water plays a role in dissolving the inorganic base and facilitating the formation of the active boronate species. For certain heteroaryl couplings, anhydrous conditions have been shown to be beneficial in preventing side reactions like protodeboronation.[11]

Q5: I'm observing a significant amount of homocoupled boronic acid. What are the primary causes and solutions?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.[8] To mitigate this:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[15]

Experimental Workflow & Catalytic Cycle

A logical approach to optimizing the Suzuki coupling of this compound involves a systematic screening of key reaction parameters.

Suzuki_Optimization_Workflow Start Start: This compound + Arylboronic Acid Screen_Catalyst Screen Pd Catalyst/Ligand (e.g., Pd(PPh₃)₄, XPhos Pd G3) Start->Screen_Catalyst Screen_Base Screen Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent (e.g., Dioxane/H₂O, Toluene) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (e.g., 80-120 °C) Screen_Solvent->Optimize_Temp Analysis Analyze Results (LC-MS, NMR) Optimize_Temp->Analysis Success Optimized Conditions High Yield Analysis->Success Good Conversion Troubleshoot Troubleshoot (Low Yield/Side Products) Analysis->Troubleshoot Poor Conversion Troubleshoot->Screen_Catalyst Re-evaluate Parameters

Caption: A systematic workflow for optimizing the Suzuki coupling reaction.

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd OA_label Oxidative Addition Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal TM_label Transmetalation Transmetal->Pd0 Product Ar-Ar' Transmetal->Product RE_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By systematically addressing each parameter—catalyst, ligand, base, and solvent—and understanding the underlying mechanistic principles, researchers can overcome the challenges associated with the Suzuki coupling of this compound and achieve high-yielding, reproducible results.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chen, J., & Fuh, Y. (2002). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 67(20), 7073-7076. [Link]

  • Kwan, E. E., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8558-8566. [Link]

  • Knapp, D. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 134(35), 14314-14317. [Link]

  • ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]

  • Procter, D. J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6994-6999. [Link]

  • Sherwood, J., et al. (2018). Cyrene as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling. ACS Sustainable Chemistry & Engineering, 6(1), 91-95. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12582-12585. [Link]

  • Buchwald, S. L., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Semantic Scholar. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5343. [Link]

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Reddy, K. S., et al. (2020). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. ACS Omega, 5(30), 18493-18515. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(6), 3343-3372. [Link]

Sources

Technical Support Center: Purification of 1-(6-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(6-Chloropyrazin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. As a Senior Application Scientist, I've compiled this resource to address the common purification challenges encountered during its synthesis and handling, providing field-proven insights and solutions.

I. Overview of Purification Challenges

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. However, its purification can be hampered by the presence of structurally similar impurities, potential for hydrolysis, and co-elution issues during chromatography. This guide provides a structured approach to identifying and resolving these challenges.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₅ClN₂O
Molecular Weight 156.57 g/mol
Appearance Off-white to yellow solid(General observation)
Storage Store at 2-8°C under an inert atmosphere(General recommendation for chlorinated heterocycles)

II. Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may encounter during the purification of this compound.

Q1: My purified product still shows the presence of a closely related impurity by TLC/LC-MS. What is the likely identity of this impurity and how can I remove it?

A1: A common impurity is the isomeric byproduct, 1-(5-chloropyrazin-2-yl)ethanone. Its formation is often dependent on the regioselectivity of the synthetic route. Due to their similar polarities, these isomers can be challenging to separate.

Solution Workflow:

  • Optimize Column Chromatography:

    • Stationary Phase: Standard silica gel is often effective.

    • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system like hexane/ethyl acetate (e.g., 9:1) and gradually increase the polarity to enhance separation. The slight difference in dipole moment between the isomers can be exploited with this technique.

    • Fraction Collection: Collect small fractions and analyze them by TLC or LC-MS to identify the pure fractions of the desired 6-chloro isomer.

  • Recrystallization:

    • If chromatographic separation is insufficient, recrystallization can be effective. A solvent system of ethanol-water or isopropanol-hexane is a good starting point. The goal is to find a solvent in which the desired isomer has good solubility at elevated temperatures but is sparingly soluble at room temperature, while the impurity remains in the mother liquor.

Experimental Protocol: Recrystallization of this compound

  • Dissolve the impure solid in a minimal amount of hot ethanol (near boiling point).

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Logical Relationship Diagram: Impurity Removal

start Impure Product (with Isomer) chromatography Column Chromatography (Gradient Elution) start->chromatography analysis Purity Analysis (TLC/LC-MS) chromatography->analysis recrystallization Recrystallization (e.g., Ethanol/Water) recrystallization->analysis mother_liquor Mother Liquor (Enriched with Impurity) recrystallization->mother_liquor analysis->recrystallization Purity < 98% pure_product Pure Product analysis->pure_product Purity > 98%

Caption: Decision workflow for isomeric impurity removal.

Q2: I am observing a new, more polar spot on my TLC plate after work-up or during storage. What could this be?

A2: The chloro-substituent on the pyrazine ring is susceptible to nucleophilic substitution, particularly hydrolysis, which would form 1-(6-hydroxypyrazin-2-yl)ethanone. This is more likely to occur under basic conditions or upon prolonged exposure to moisture.

Solution Workflow:

  • pH Control: During aqueous work-up, maintain a neutral or slightly acidic pH to minimize hydrolysis. Avoid strong bases.

  • Drying: Ensure the organic extracts are thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

  • Storage: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2-8°C to prevent degradation.

Experimental Protocol: Work-up Procedure to Minimize Hydrolysis

  • After the reaction is complete, quench with a slightly acidic solution (e.g., dilute HCl) to neutralize any basic reagents.

  • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate for at least 30 minutes.

  • Filter off the drying agent and concentrate the solution under reduced pressure at a temperature not exceeding 40°C.

Logical Relationship Diagram: Preventing Hydrolysis

cluster_conditions Critical Control Points crude_product Crude Product in Reaction Mixture workup Aqueous Work-up crude_product->workup drying Drying of Organic Layer workup->drying hydrolysis_product Formation of 1-(6-hydroxypyrazin-2-yl)ethanone workup->hydrolysis_product High pH pH Control pH Control workup->pH Control storage Storage drying->storage drying->hydrolysis_product Residual Water Anhydrous Conditions Anhydrous Conditions drying->Anhydrous Conditions storage->hydrolysis_product Moisture/Air Exposure Inert Atmosphere Inert Atmosphere storage->Inert Atmosphere

Caption: Key control points to prevent hydrolysis.

III. Frequently Asked Questions (FAQs)

What are the recommended starting conditions for developing a column chromatography method?

For initial method development, start with a mobile phase of 95:5 hexane:ethyl acetate. If the compound does not move from the baseline (Rf = 0), gradually increase the proportion of ethyl acetate. A good target Rf value for optimal separation is typically between 0.2 and 0.4.

My compound is an oil after solvent evaporation, but I expect a solid. What should I do?

Oiling out can occur if the concentration of impurities is high, preventing crystallization. Try re-dissolving the oil in a small amount of a suitable solvent (e.g., dichloromethane) and attempting to precipitate the product by adding a non-polar solvent like hexane. If this fails, column chromatography is the recommended next step to remove the impurities that are inhibiting crystallization.

Are there any specific safety precautions I should take when handling this compound?

IV. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. JOCPR, 6(5), 104-105. Retrieved from [Link]

  • PubChem. (n.d.). Chloropyrazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Impurity Formation in 1-(6-Chloropyrazin-2-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(6-chloropyrazin-2-yl)ethanone. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding impurity formation during the synthesis of this key intermediate. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Troubleshooting Guides and FAQs

Frequently Asked Question 1: What are the most common impurities observed during the synthesis of this compound, and what are their formation mechanisms?

Answer:

During the synthesis of this compound, several impurities can arise depending on the synthetic route employed. The most common methods involve the Friedel-Crafts acylation of 2-chloropyrazine or the reaction of 6-chloropyrazine-2-carbonitrile with a methyl organometallic reagent. The primary impurities to monitor are:

  • Di-acylated Pyrazine Species: Formation of isomeric di-acetyl chloropyrazines can occur, especially if the reaction conditions are not carefully controlled. This is a common issue in Friedel-Crafts acylation reactions where the initial product is not sufficiently deactivated to prevent further reaction.

  • Hydrolysis Products: The chloro-substituent on the pyrazine ring is susceptible to hydrolysis, which can lead to the formation of 1-(6-hydroxypyrazin-2-yl)ethanone. This is particularly prevalent in the presence of water and under basic or acidic conditions.[1][2]

  • Aldol Condensation Byproducts: this compound possesses α-hydrogens on the acetyl group, making it susceptible to self-condensation reactions under basic or acidic conditions, leading to the formation of α,β-unsaturated ketone impurities.[3][4][5][6][7]

  • Over-alkylation/acylation Products (in Friedel-Crafts): Although less common for acylation than alkylation, forcing conditions can sometimes lead to undesired side reactions on the pyrazine ring.[8][9]

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of 2-chloropyrazine or other starting materials in the final product.

Frequently Asked Question 2: How can I minimize the formation of di-acylated impurities during a Friedel-Crafts acylation approach?

Answer:

Minimizing di-acylation requires precise control over the reaction stoichiometry and conditions. The mono-acylated product is less reactive than the starting 2-chloropyrazine, but a second acylation can still occur.

Key Strategies:

  • Stoichiometry: Use a slight excess of the 2-chloropyrazine relative to the acylating agent (e.g., acetyl chloride or acetic anhydride) and the Lewis acid catalyst (e.g., AlCl₃). A molar ratio of 1.1:1:1 (2-chloropyrazine : acylating agent : Lewis acid) is a good starting point.

  • Controlled Addition: Add the acylating agent slowly to the mixture of 2-chloropyrazine and Lewis acid at a low temperature (0-5 °C). This helps to maintain a low concentration of the reactive acylium ion and favors mono-substitution.

  • Reaction Temperature: Maintain a low reaction temperature throughout the addition and for a period afterward. Gradually warming to room temperature may be necessary to drive the reaction to completion, but prolonged heating should be avoided.

  • Choice of Lewis Acid: While AlCl₃ is common, other milder Lewis acids like ZnCl₂ or FeCl₃ can sometimes provide better selectivity for mono-acylation, albeit with potentially longer reaction times.[10]

Experimental Protocol: Optimized Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar), add 2-chloropyrazine (1.1 eq) at 0 °C.

  • Slowly add acetyl chloride (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Frequently Asked Question 3: What are the best practices to prevent hydrolysis of the chloropyrazine ring?

Answer:

The C-Cl bond on the pyrazine ring is activated towards nucleophilic substitution. Hydrolysis can be a significant issue, particularly during workup and purification.

Preventative Measures:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere to exclude moisture.

  • Aprotic Solvents: Use aprotic solvents such as dichloromethane, 1,2-dichloroethane, or THF.

  • Controlled Quenching: Quench the reaction at low temperatures. While acidic workup is common for Friedel-Crafts reactions, prolonged exposure to strong aqueous acids or bases should be minimized.

  • Neutral pH during Extraction: During aqueous workup, try to maintain a pH as close to neutral as possible after the initial quench. Use saturated sodium bicarbonate solution carefully to neutralize excess acid.

  • Prompt Isolation: After workup, promptly dry the organic phase and remove the solvent to isolate the product. Avoid storing the product in solution for extended periods, especially in protic solvents.

Frequently Asked Question 4: Aldol condensation impurities are affecting my product purity. How can I avoid them?

Answer:

The methyl group of the acetyl moiety in this compound is acidic and can be deprotonated, leading to an enolate that can then react with another molecule of the ketone in an aldol condensation.[3][5]

Mitigation Strategies:

  • Avoid Strong Bases: During workup and purification, avoid the use of strong bases (e.g., NaOH, KOH). If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize contact time.

  • Temperature Control: Aldol condensations are often favored by higher temperatures.[7] Keep reaction and workup temperatures low.

  • Acid-Catalyzed Condensation: Be aware that strong acidic conditions can also catalyze aldol-type reactions via an enol intermediate.[3] Neutralize any strong acids as soon as possible during the workup.

  • Purification Method: If aldol impurities are present, they can often be separated by column chromatography due to their higher molecular weight and different polarity.

Data Summary: Troubleshooting Impurity Formation
Impurity TypeFormation MechanismKey Prevention Strategies
Di-acylated PyrazineElectrophilic aromatic substitutionControl stoichiometry, slow addition of acylating agent, low reaction temperature.
Hydrolysis ProductNucleophilic aromatic substitutionUse anhydrous reagents and solvents, controlled quench, maintain near-neutral pH during workup.
Aldol CondensationBase or acid-catalyzed self-condensationAvoid strong bases/acids during workup, maintain low temperatures.
Unreacted Starting MaterialIncomplete reactionEnsure sufficient reaction time, monitor reaction progress (TLC/HPLC).
Visualizing Impurity Formation Pathways

Below is a diagram illustrating the potential pathways for the formation of common impurities during the synthesis of this compound.

G Impurity Formation Pathways Start 2-Chloropyrazine Product This compound Start->Product Friedel-Crafts Acylation AcylatingAgent Acetyl Chloride / AlCl3 Diacylated Di-acylated Impurity Product->Diacylated Further Acylation Hydrolysis Hydrolysis Impurity Product->Hydrolysis Hydrolysis Aldol Aldol Condensation Impurity Product->Aldol Self-Condensation H2O H2O BaseAcid Base / Acid G Impurity Troubleshooting Workflow Start Impurity Detected in Product Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify IsDiacylated Is it a Di-acylated Product? Identify->IsDiacylated IsHydrolysis Is it a Hydrolysis Product? IsDiacylated->IsHydrolysis No OptimizeFC Optimize Friedel-Crafts: - Adjust Stoichiometry - Lower Temperature - Slow Addition IsDiacylated->OptimizeFC Yes IsAldol Is it an Aldol Product? IsHydrolysis->IsAldol No Anhydrous Ensure Anhydrous Conditions: - Dry Solvents/Reagents - Inert Atmosphere - Controlled Workup IsHydrolysis->Anhydrous Yes ControlpH Control pH and Temperature: - Avoid Strong Base/Acid - Low Temp Workup IsAldol->ControlpH Yes End Pure Product IsAldol->End No/Other OptimizeFC->End Anhydrous->End ControlpH->End

Caption: A step-by-step workflow for troubleshooting common impurities.

References

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met. 6(5), 104-105. Retrieved from [Link]

  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • BYJU'S. (n.d.). General Aldol Condensation Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). 20.6 Aldol reaction | Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

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effect of catalyst and ligand choice on the outcome of reactions with 1-(6-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(6-chloropyrazin-2-yl)ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of catalyst and ligand choice on the outcome of reactions with this versatile building block. The electron-deficient nature of the pyrazine ring presents unique challenges and opportunities in cross-coupling reactions, making the judicious selection of the catalytic system paramount for success.[1]

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with this compound, focusing on catalyst and ligand-related problems.

Q1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What are the primary catalyst and ligand-related factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings with heteroaryl chlorides like this compound are a frequent challenge.[2][3] The electron-deficient pyrazine ring can influence the catalytic cycle, and the chloride leaving group is inherently less reactive than bromide or iodide.[3] Here’s a systematic approach to troubleshooting your catalytic system:

  • Catalyst and Ligand Inactivity:

    • Palladium Source: Ensure your palladium source, whether a Pd(0) or Pd(II) precatalyst, is active.[4] Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[4] If using an older bottle of a Pd(II) salt like Pd(OAc)₂, consider that it may have degraded.[3] For challenging couplings, more reactive precatalysts like Pd(PPh₃)₄ or modern Buchwald-type precatalysts can be more effective.[3]

  • Inappropriate Ligand Choice:

    • Steric Hindrance and Electron Density: For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step, which is typically rate-limiting.[5] Ligands like those from the Buchwald family (e.g., XPhos, SPhos) have proven effective in similar systems.[5][6] Standard ligands like PPh₃ may not be sufficient.[1]

    • Bidentate vs. Monodentate Ligands: While monodentate ligands are common, bidentate phosphine ligands with a wide "bite angle," such as 1,4-bis(diphenylphosphino)butane (dppb), can be more effective for this type of cross-coupling.[1][7][8] The bite angle influences the geometry around the palladium center and can facilitate the reductive elimination step.[7][8][9]

  • Reaction Conditions:

    • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid partner.[4] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (argon or nitrogen).[4][10]

    • Base and Solvent: The choice of base and solvent system is crucial and interdependent with the catalyst and ligand. For challenging Suzuki couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than K₂CO₃.[2] Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[2][4]

Q2: I am attempting a Buchwald-Hartwig amination and observing significant side products and incomplete conversion. How can I optimize my catalyst and ligand selection?

A2: Buchwald-Hartwig amination on electron-deficient heterocycles like this compound can be challenging due to potential catalyst inhibition by the nitrogen atoms of the pyrazine ring.[10]

  • Ligand Selection is Key:

    • Bulky, Electron-Rich Ligands: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands are generally preferred for C-N bond formation.[11] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[5] The Buchwald laboratory has developed a range of highly effective ligands for this purpose.[11]

    • Consider Buchwald Precatalysts: Using a pre-formed palladium precatalyst complexed with a specific Buchwald ligand can provide greater consistency and activity.[11]

    • N-Heterocyclic Carbenes (NHCs): As an alternative to phosphine ligands, N-heterocyclic carbenes (NHCs) can be excellent ligands for challenging cross-couplings. They are strong sigma-donors and can form very stable palladium complexes.

  • Catalyst Inhibition:

    • The pyrazine nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation. Using a higher catalyst loading (e.g., 2-5 mol%) might be necessary to overcome this inhibition.

  • Base Selection:

    • Strong, non-nucleophilic bases are required for the Buchwald-Hartwig amination. Sodium or lithium tert-butoxide are commonly used.[12] Weaker bases are generally not effective.

Q3: My Sonogashira coupling is plagued by homocoupling of the terminal alkyne (Glaser coupling). What is the role of the catalyst and ligand in preventing this?

A3: The homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[10]

  • Copper-Free Conditions: The most direct way to minimize Glaser coupling is to switch to a copper-free Sonogashira protocol.[10][13] In these systems, a palladium catalyst with a suitable ligand is used alone.

  • Ligand Choice for Copper-Free Systems:

    • Bulky, electron-rich phosphine ligands are often effective in promoting the catalytic cycle in the absence of copper.[14]

    • N-Heterocyclic carbene (NHC) ligands have also been shown to be effective in copper-free Sonogashira couplings.[13]

  • If Using a Copper Co-catalyst:

    • Rigorous Degassing: It is imperative to thoroughly degas the reaction mixture to remove all traces of oxygen.[10]

    • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental principles of catalyst and ligand effects in reactions with this compound.

Q4: How does the electronic nature of a phosphine ligand influence the different steps of a palladium-catalyzed cross-coupling reaction?

A4: The electronic properties of a phosphine ligand have a profound impact on the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[15][16]

  • Oxidative Addition: This step involves the insertion of the Pd(0) catalyst into the carbon-chlorine bond of this compound. Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition.[5][16] This is often the rate-limiting step for less reactive aryl chlorides.[17]

  • Transmetalation: In this step, the organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center. Electron-withdrawing ligands can sometimes lower the energy barrier for transmetalation.[16]

  • Reductive Elimination: This is the final step where the new carbon-carbon or carbon-nitrogen bond is formed, and the product is released from the palladium center, regenerating the Pd(0) catalyst.[15] Electron-donating ligands can sometimes hinder this step as they stabilize the Pd(II) intermediate. However, the steric bulk of the ligand often plays a more dominant role in promoting reductive elimination.[17]

Q5: What is the "bite angle" of a bidentate phosphine ligand, and why is it important?

A5: The bite angle is the P-Pd-P bond angle in a complex formed with a bidentate phosphine ligand.[7][9] This geometric parameter has a significant influence on the reactivity and selectivity of the catalyst.[7][8][9]

  • Influence on Reductive Elimination: A wider bite angle can promote the reductive elimination step by creating steric strain in the palladium complex, which is relieved upon product formation.[8]

  • Control of Selectivity: In reactions where multiple products can be formed, the bite angle can influence the regioselectivity or stereoselectivity of the reaction.[7]

  • Ligand Examples: Ligands like dppf and Xantphos are known for their wide bite angles and are often successful in challenging cross-coupling reactions.[8][18]

Q6: When should I consider using a copper catalyst instead of or in addition to a palladium catalyst for reactions with this compound?

A6: While palladium is the workhorse for many cross-coupling reactions, copper catalysts have their own niche and can sometimes be advantageous.

  • Ullmann-type C-N and C-O Couplings: Copper catalysts are traditionally used for Ullmann condensations, which form C-N and C-O bonds. Modern Ullmann-type reactions often use ligands to allow for milder reaction conditions.[12] For certain amination or etherification reactions, a copper-based system might be more effective or economical than a palladium-catalyzed Buchwald-Hartwig reaction.

  • Sonogashira Coupling: As mentioned earlier, copper(I) is often used as a co-catalyst in Sonogashira reactions to facilitate the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][14]

  • C-H Activation/Functionalization: Copper catalysts are also employed in a variety of C-H activation and functionalization reactions, which could be an alternative strategy for modifying the pyrazine ring.[19]

Data Summary

The following table provides a general comparison of common ligand types for palladium-catalyzed cross-coupling reactions with substrates like this compound.

Ligand TypeKey CharacteristicsTypical ApplicationsConsiderations
Triarylphosphines (e.g., PPh₃) Readily available, moderately electron-donating.Heck, Sonogashira reactions.[20]Often not effective for challenging couplings of aryl chlorides.[1]
Bulky, Electron-Rich Monodentate Phosphines (e.g., Buchwald ligands) High electron-donating ability, large steric bulk.[5]Suzuki, Buchwald-Hartwig, and other challenging cross-couplings.[11][21]Can be more expensive and air-sensitive.
Bidentate Phosphines (e.g., dppf, Xantphos) Wide bite angles, good thermal stability.[8][18]Suzuki, Buchwald-Hartwig aminations.[22]The backbone of the ligand influences the bite angle and reactivity.[9][23]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form robust palladium complexes.Suzuki, Sonogashira, and Heck reactions.Can be more synthetically complex to prepare.

Experimental Protocols & Visualizations

General Protocol for a Suzuki-Miyaura Coupling Reaction

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the boronic acid coupling partner (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[2]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2-1.5 times the amount of Pd).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Decision Tree for Catalyst/Ligand Selection

G start Reaction Type? suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira ligand_suzuki Use Bulky, Electron-Rich Phosphine (e.g., SPhos) or Wide Bite Angle Ligand (dppb) suzuki->ligand_suzuki ligand_buchwald Use Bulky, Electron-Rich Buchwald Ligand (e.g., XPhos) buchwald->ligand_buchwald ligand_sonogashira Consider Copper-Free with Bulky Phosphine or NHC Ligand sonogashira->ligand_sonogashira trouble Low Yield? ligand_suzuki->trouble ligand_buchwald->trouble ligand_sonogashira->trouble troubleshoot Increase Catalyst Loading, Screen Different Ligands/Bases, Ensure Inert Conditions trouble->troubleshoot Yes

Caption: A decision tree for initial catalyst and ligand selection.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R-X pd2_intermediate (R-X)Pd(II)L₂ oxidative_add->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R'-B(OR)₂ pd2_coupled (R-R')Pd(II)L₂ transmetalation->pd2_coupled reductive_elim Reductive Elimination pd2_coupled->reductive_elim reductive_elim->pd0 R-R'

Caption: A simplified palladium catalytic cycle for Suzuki-Miyaura coupling.

References

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(iii)-selective extractants. Retrieved from [Link]

  • Sotelo, E., & Kouznetsov, V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(16), 2571-2586.
  • YouTube. (2015). Heck reaction. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Ohta, A., et al. (1992). Palladium-catalyzed Cross-coupling Ractions of Chloropyrazines with Aromatic Heterocycles. HETEROCYCLES, 33(1), 133.
  • MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Retrieved from [Link]

  • PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Retrieved from [Link]

  • PubMed. (2007). Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. Retrieved from [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]

  • MDPI. (n.d.). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. Retrieved from [Link]

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • PubMed. (2002). Palladium-catalyzed cross-coupling reactions in total synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • YouTube. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Retrieved from [Link]

  • PubMed Central. (n.d.). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Controlled Radical Polymerization. (n.d.). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Retrieved from [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Bite angle. Retrieved from [Link]

  • PubMed Central. (2022). Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines. Retrieved from [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

Sources

Technical Support Center: Managing Reaction Exotherms in the Synthesis of 1-(6-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-chloropyrazin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing reaction exotherms during this synthesis. The information provided herein is based on established principles of chemical process safety and relevant literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic events in the synthesis of this compound?

A1: The synthesis of this compound can be approached through several routes, with Friedel-Crafts acylation or a Grignard-type reaction being common methodologies. Both of these reaction types are known to have significant exothermic potential.

  • Friedel-Crafts Acylation: This reaction involves the use of a Lewis acid catalyst (e.g., AlCl₃) to generate a highly reactive acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride)[1][2]. The subsequent reaction with the chloropyrazine substrate is typically highly exothermic. The heat of reaction is generated rapidly upon the formation of the carbon-carbon bond.

  • Grignard Reagent Formation and Reaction: If a Grignard-based synthesis is employed, the formation of the Grignard reagent itself is highly exothermic[3][4]. The subsequent reaction of the Grignard reagent with an appropriate electrophile to form the ketone can also be exothermic.

  • Quenching: The quenching of the reaction mixture, especially when unreacted reagents are present, can be a significant and often overlooked exothermic event[5][6]. The rapid addition of a quenching agent (e.g., water, acid) to a reactive mixture can lead to a sudden release of heat.

Q2: What is a thermal runaway and why is it a concern in this synthesis?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure within the reactor[7]. This can result in boiling of the solvent, over-pressurization of the vessel, and potentially an explosion or release of hazardous materials. In the synthesis of this compound, a thermal runaway could be initiated by:

  • Improper cooling: Insufficient cooling capacity to remove the heat generated by the reaction.

  • Accumulation of unreacted reagents: Adding reagents too quickly without allowing them to react can lead to a large amount of stored chemical energy that can be released suddenly.

  • Loss of stirring: Inadequate mixing can lead to localized hot spots and poor heat transfer to the cooling system.

Preventing thermal runaway is a primary safety concern in any exothermic reaction[8][9].

Q3: What are the key parameters to monitor for controlling the exotherm?

A3: Careful monitoring of the following parameters is crucial:

  • Internal Reaction Temperature (Tr): This is the most critical parameter. A rapid, unexpected rise in Tr is a clear indicator of a potential loss of control.

  • Jacket/Bath Temperature (Tj): Monitoring the temperature of the cooling medium helps ensure the cooling system is functioning correctly.

  • Reagent Addition Rate: The rate at which reagents are added directly controls the rate of heat generation.

  • Stirring Rate: Consistent and effective stirring is essential for maintaining temperature homogeneity.

Troubleshooting Guide

Problem 1: Rapid and uncontrolled temperature rise during reagent addition.
  • Potential Cause:

    • Reagent addition rate is too high.

    • Insufficient cooling.

    • Accumulation of unreacted starting material followed by a sudden reaction.

  • Solution:

    • Immediately stop the addition of the reagent.

    • Ensure maximum cooling is applied. This may involve lowering the temperature of the cooling bath or ensuring maximum flow of the coolant.

    • Monitor the internal temperature closely. If it continues to rise and approaches the boiling point of the solvent, prepare for emergency quenching.

    • For future runs, reduce the reagent addition rate. Conduct a preliminary risk assessment to determine a safe addition profile. The use of a syringe pump for controlled addition is highly recommended.

    • Consider a "semi-batch" approach, where a small portion of the reagent is added and the reaction is allowed to proceed before adding more.

Problem 2: The reaction does not initiate, and then starts suddenly with a strong exotherm.
  • Potential Cause:

    • This is a classic induction period problem, often seen in Grignard reactions[4]. Impurities on the surface of magnesium or low initial temperature can prevent initiation. Once the reaction starts, the accumulated reagent reacts quickly.

  • Solution:

    • For Grignard reactions, ensure the magnesium turnings are fresh and dry. A small amount of an initiator like iodine or 1,2-dibromoethane can be used to activate the magnesium surface.

    • Add only a small portion of the halide first and wait for initiation (a slight temperature increase) before adding the rest.

    • For Friedel-Crafts reactions, ensure the Lewis acid is of high purity and the system is anhydrous. Moisture can deactivate the catalyst[2].

    • Maintain a minimum reaction temperature that is sufficient for initiation.

Problem 3: A significant exotherm is observed during the quenching step.
  • Potential Cause:

    • A large amount of unreacted, highly reactive species (e.g., Grignard reagent, activated acylating agent) remains in the reaction mixture.

    • The quenching agent is being added too quickly.

  • Solution:

    • Always cool the reaction mixture to a low temperature (e.g., 0 °C or below) before quenching. [5]

    • Add the quenching agent slowly and dropwise with vigorous stirring.

    • Consider a reverse quench, where the reaction mixture is slowly added to a cooled, stirred quenching solution.

    • Use a less reactive quenching agent initially if possible. For example, quenching a Grignard reaction with a less reactive proton source before adding water.

Experimental Protocols & Methodologies

Recommended General Protocol for Managing Exotherms (Illustrative Example for Friedel-Crafts Acylation)

This is a generalized procedure and must be adapted and optimized for specific laboratory conditions and scales.

  • Reactor Setup:

    • Use a jacketed reactor with a calibrated temperature probe and an overhead stirrer.

    • Ensure the cooling system is operational and can achieve the desired temperature.

    • The reactor should be equipped with a nitrogen inlet and a bubbler to maintain an inert atmosphere.

  • Reagent Preparation:

    • Dissolve the 2-chloropyrazine in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) in the reactor.

    • Prepare a solution of the acylating agent (e.g., acetyl chloride) in the same solvent in an addition funnel or syringe pump.

  • Reaction Execution:

    • Cool the solution of 2-chloropyrazine to the desired starting temperature (e.g., 0 °C).

    • Slowly add the Lewis acid (e.g., AlCl₃) portion-wise, monitoring the internal temperature. A slight exotherm may be observed.

    • Begin the slow, dropwise addition of the acetyl chloride solution. The addition rate should be controlled to maintain the internal temperature within a narrow range (e.g., 0-5 °C).

    • After the addition is complete, allow the reaction to stir at the same temperature until completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).

  • Quenching:

    • Cool the reaction mixture further if necessary (e.g., to -10 °C).

    • Slowly and carefully add the reaction mixture to a vigorously stirred, cooled mixture of crushed ice and a suitable quenching agent (e.g., dilute HCl). This reverse quench helps to dissipate the heat effectively.

Data Presentation

ParameterRecommended Value/RangeRationale
Reaction Temperature 0-5 °C (for Friedel-Crafts)To control the reaction rate and minimize side reactions.
Reagent Addition Time 1-2 hours (for lab scale)Slow addition prevents the accumulation of unreacted reagents and allows for effective heat removal.
Stirring Speed >300 RPM (variable by scale)Ensures homogeneity and efficient heat transfer.
Quenching Temperature -10 to 0 °CMinimizes the rate of the quenching reaction, allowing for better control of the exotherm.

Visualizations

Workflow for Exotherm Management

ExothermManagement cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching Prep Reactor Setup & Inert Atmosphere Reagents Prepare Reagent Solutions Prep->Reagents Cool Cool Reactor to Set Point (e.g., 0°C) Reagents->Cool Add Slow, Controlled Reagent Addition Cool->Add Maintain Temp Monitor Monitor Temperature Continuously Add->Monitor Maintain Temp Monitor->Cool Maintain Temp CoolQuench Cool Reaction Mixture Further Monitor->CoolQuench Reaction Complete SlowQuench Slow Addition to Quenching Medium CoolQuench->SlowQuench Workup Workup & Purification SlowQuench->Workup Safe Quench

Caption: A generalized workflow for managing exotherms during synthesis.

References

  • MDPI. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation.
  • University of Rochester. (n.d.). How To Run A Reaction: The Quench. Department of Chemistry.
  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review.
  • PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone.
  • ResearchGate. (n.d.). Control strategies of pyrazines generation from Maillard reaction.
  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Unknown Source. (2022).
  • ACS Publications. (n.d.). Quenching Processes for High Temperature Chemical Reactions. Industrial & Engineering Chemistry Process Design and Development.
  • ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole.
  • ACS Publications. (2020). Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries. Chemistry of Materials.
  • ResearchGate. (n.d.). Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][10][11]thiazine derivatives. Available from:

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Unknown Source. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • RSC Publishing. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C.
  • YouTube. (2025). Preventing Thermal Runaway Propagation in Lithium Ion Battery Packs Using a Phase Change Composite.
  • NIH. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • Unknown Source. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions.
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • ResearchGate. (2023). Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials.
  • Scribd. (1999). Articles: Preparation of Grignard Reagents: FTIR and Calorimetric Investigation For Safe Scale-Up. Organic Process Research & Development.
  • The Sarpong Group. (2016). Quenching of Pyrophoric Materials.
  • RSC Publishing. (n.d.). Homolytic acylation of protonated pyridine and pyrazine derivatives.
  • Quora. (2024). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide?.
  • PubMed. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
  • Chemsrc. (2025). 1-(6-chloronaphthalen-2-yl)ethanone.
  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects.
  • ResearchGate. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates.
  • ResearchGate. (n.d.). Pyrazines in Thermally Treated Foods.
  • NIH. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone.
  • PMC - NIH. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • Ijarse. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS.
  • ResearchGate. (2014). Synthesis of Derivatives of 6H-1,2-Oxazine by Cyclization of Ketoximes With Derivatives of Terminal Acetylene Compounds.

Sources

Technical Support Center: Analytical Methods for Monitoring 1-(6-Chloropyrazin-2-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for monitoring chemical reactions involving 1-(6-Chloropyrazin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to track reaction progress, identify intermediates, and ensure product purity. As a key intermediate in pharmaceutical synthesis, understanding the kinetics and completion of reactions involving this compound is critical for process optimization and yield maximization[1][2]. This document provides practical, field-proven insights in a direct question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is the best starting point for monitoring my reaction involving this compound?

For initial reaction scouting and qualitative progress checks, Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method.[3][4] It provides a rapid visual confirmation of the consumption of starting material and the formation of new products. For quantitative analysis, method development for High-Performance Liquid Chromatography (HPLC) is the industry standard due to its high resolution, sensitivity, and reproducibility for non-volatile aromatic compounds like pyrazine derivatives.[5][6] Gas Chromatography (GC) may also be suitable if the reactants and products are sufficiently volatile and thermally stable.[7][8]

Q2: I need to quickly see if my reaction is working. How do I develop a simple TLC method?

Developing a TLC method is an empirical process aimed at achieving good separation between your starting material and product(s).

  • Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[4]

  • Starting Point: Begin with a non-polar solvent system, such as a 9:1 mixture of Hexanes:Ethyl Acetate. This compound is a moderately polar compound, so you will likely need to increase the polarity of the mobile phase.

  • Optimization:

    • Spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on a silica gel TLC plate.[4][9]

    • Develop the plate in your chosen solvent system.

    • Visualize the spots under a UV lamp (254 nm), as pyrazine rings are UV-active.

    • If spots don't move far from the baseline (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., switch to 4:1 Hexanes:Ethyl Acetate).

    • If spots run to the top of the plate (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent.

  • Goal: Aim for an Rf value of ~0.3-0.5 for your starting material, which typically provides a good window for product separation.[9]

Q3: What are the key parameters for developing a quantitative HPLC method for this compound?

A robust HPLC method is essential for accurate quantification. Given the aromatic and moderately polar nature of the target molecule, a reversed-phase method is the logical choice.

  • Column Selection: A C18 column is the workhorse for reversed-phase HPLC and is an excellent starting point.

  • Mobile Phase: A gradient elution using Acetonitrile (ACN) and water is common. Both solvents are UV-transparent and provide good solvating power. Start with a gradient from low organic (e.g., 10% ACN) to high organic (e.g., 90% ACN) over 10-20 minutes to elute all components.

  • Detector: A UV detector set at a wavelength where the pyrazine ring has strong absorbance (typically around 254-280 nm) will provide high sensitivity. A Diode-Array Detector (DAD) is even better as it can capture the full UV spectrum of each peak, aiding in peak identification and purity assessment.[10]

  • Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase (e.g., the initial mobile phase composition or a mixture of ACN/water) and filtered to prevent column blockage.

Q4: Can I use GC-MS to monitor my reaction? What are the main considerations?

Yes, GC-MS is a powerful technique for analyzing volatile pyrazine derivatives.[7][11] It provides both chromatographic separation and mass spectrometric data for structural confirmation.

  • Applicability: This method is suitable if this compound and the expected products are thermally stable and have sufficient vapor pressure to be analyzed in the gas phase.

  • Key Challenge: A significant challenge in pyrazine analysis is that positional isomers often produce very similar mass spectra.[7][8][11] Therefore, unambiguous identification often relies on comparing gas chromatographic retention indices (RIs) with known standards or database values, in addition to mass spectral data.[7]

  • Column Choice: A mid-polarity column (e.g., DB-5ms or equivalent) is a versatile starting point for separating a range of pyrazine derivatives.

Q5: My reaction may involve unstable intermediates. When is in-situ NMR monitoring the right choice?

In-situ or real-time NMR spectroscopy is an advanced technique that allows you to monitor the reaction as it happens directly inside the NMR tube.[12][13] It is exceptionally powerful for mechanistic studies.

  • Advantages:

    • Non-invasive: It allows for the observation of chemical transformations without disturbing the reaction system.[13]

    • Detects Intermediates: It is ideal for identifying and characterizing transient or unstable intermediates that might be missed by conventional offline methods.[14]

    • Rich Structural Data: Provides detailed structural information about all species in the reaction mixture simultaneously.[15]

    • Kinetics: Enables precise kinetic analysis by tracking the concentration changes of reactants, intermediates, and products over time.[12][16]

  • Considerations: This technique requires specialized equipment, such as flow-NMR setups or the ability to initiate the reaction within the spectrometer.[15] The reaction must also proceed at a rate that is slow enough to acquire meaningful spectra at different time points.[12]

Troubleshooting Guides

Troubleshooting TLC Analysis
Observed Problem Potential Cause(s) Recommended Solution(s)
Streaking/Tailing of Spots Sample is too concentrated; Sample is insoluble in the mobile phase; Stationary phase is overloaded; Compound is acidic or basic.Dilute the sample; Spot a smaller amount; Choose a different mobile phase; Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[3]
No Separation (All Spots at Baseline or Solvent Front) Mobile phase polarity is too low or too high.Adjust the solvent ratio. If spots are at the baseline, increase polarity. If at the solvent front, decrease polarity.
Irregular Solvent Front The TLC plate was not placed evenly in the chamber; The chamber was not saturated with solvent vapor.Ensure the plate is level; Line the inside of the TLC chamber with filter paper wetted with the mobile phase and allow it to equilibrate before running the plate.
Spots are Faint or Invisible under UV Compound does not have a UV chromophore; Sample concentration is too low.Use a chemical stain (e.g., potassium permanganate or iodine) to visualize the spots; Concentrate the sample before spotting.
Troubleshooting HPLC Analysis
Observed Problem Potential Cause(s) Recommended Solution(s)
High System Backpressure Blockage in the system (e.g., guard column, column frit, or tubing); Buffer precipitation in organic solvent.[17]Systematically isolate the source: remove the column and check pressure. If still high, check tubing and injector. If pressure drops, the column is the issue. Try back-flushing the column. Ensure buffer is soluble in the highest organic concentration of your gradient.[17]
Peak Tailing Secondary interactions with residual silanols on the column; Column overload; Column void at the inlet.Add a competitive base (e.g., triethylamine) to the mobile phase in small amounts; Reduce sample injection volume;[18] Reverse the column direction and flush, or replace the column if a void is suspected.[17]
Peak Fronting Sample solvent is stronger than the mobile phase; Column overload.Dissolve the sample in the initial mobile phase or a weaker solvent;[18] Reduce the injection volume or sample concentration.
Split Peaks Partially clogged column inlet frit; Column void or channel; Sample solvent incompatibility.[18][19]Replace the column inlet frit; Replace the column; Ensure the sample is dissolved in a solvent compatible with the mobile phase.[18]
Shifting Retention Times Inconsistent mobile phase composition; Fluctuating column temperature; Leaks in the system; Column degradation.[19][20]Prepare fresh mobile phase; Use a column oven for temperature control;[20] Check for leaks at all fittings; Replace the column.
Baseline Noise or Drift Air bubbles in the pump or detector; Contaminated mobile phase or detector cell; Column temperature fluctuations.[20][21]Degas the mobile phase thoroughly;[21] Flush the system with a strong solvent (e.g., isopropanol); Use a column oven.[20]
Troubleshooting GC Analysis
Observed Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Active sites in the injector liner or column; Column contamination.Use a deactivated liner; Condition the column at high temperature;[19] Break off the first few cm of the column inlet.
Split Peaks Improper injection technique (too slow); Incompatible sample solvent; Column void at inlet.[19]Use an autosampler for consistent, fast injections; Match the sample solvent to the column polarity; Trim the column inlet.
Ghost Peaks (Peaks in Blank Run) Septum bleed; Contamination in the injector or carrier gas.Use high-quality, low-bleed septa; Clean the injector port; Use high-purity carrier gas with traps.[22]
Shifting Retention Times Leaks in the system (especially septum); Fluctuations in carrier gas flow or oven temperature.[19]Check for leaks with an electronic leak detector; Verify flow rates and ensure the oven temperature program is stable and reproducible.[19][22]
No Peaks or Very Small Peaks Syringe issue (not drawing sample); Leak in the injector; Column not installed correctly.Check the syringe for blockage or air bubbles; Check the septum for leaks; Re-install the column, ensuring proper ferrule connections.

Protocols & Workflows

Experimental Workflow: Selecting an Analytical Method

The following diagram outlines a logical workflow for selecting and implementing an analytical method for monitoring your reaction.

G cluster_2 Phase 3: Finalization start Start Reaction tlc Run TLC (Every 15-30 min) start->tlc check Is Starting Material Consumed? tlc->check check->tlc No quant Need Quantitative Data (Kinetics, Purity)? check->quant hplc_gc Develop HPLC or GC Method quant->hplc_gc workup Reaction Workup & Purification quant->workup No monitor Routine Monitoring (HPLC/GC) hplc_gc->monitor monitor->workup stop Reaction Complete workup->stop

Caption: Workflow for selecting and applying analytical methods.

Protocol: General HPLC Method Development for Reaction Monitoring
  • System Preparation:

    • Prepare Mobile Phase A: HPLC-grade Water.

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile (ACN).

    • Degas both mobile phases thoroughly using an inline degasser or by sonication.

    • Install a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Purge the pump lines with fresh mobile phase.

  • Analyte Preparation:

    • Prepare a standard solution of your starting material, this compound, at approximately 1 mg/mL in 50:50 ACN:Water.

    • Prepare a similar solution of your purified product, if available.

    • For reaction samples, take a small aliquot (e.g., 50 µL) from the reaction mixture and quench it by diluting it into a larger volume (e.g., 1 mL) of 50:50 ACN:Water. This stops the reaction and prepares it for analysis.

  • Scouting Gradient Run:

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to 260 nm.

    • Run a fast, broad gradient to determine the approximate elution time of all components:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 5% B

      • 13-15 min: 5% B (re-equilibration)

    • Inject your starting material, product standard, and a quenched reaction sample.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to improve the resolution between the starting material, product, and any byproducts.

    • If peaks are poorly resolved, flatten the gradient slope in the region where they elute (e.g., change from a 5-95% ramp in 9 minutes to a 30-50% ramp over 10 minutes).

    • Once optimized, this method can be used to take time-point samples from the reaction to track the disappearance of the starting material peak area and the appearance of the product peak area, allowing for quantitative assessment of reaction conversion.

References

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from WSU Chemistry Department. [Link]

  • Analytical Methods. (2011). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from University of Toronto. [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. [Link]

  • Academia.edu. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • Journal of Chromatography A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • Chemical Science. (2016). A self optimizing synthetic organic reactor system using real-time in-line NMR spectroscopy. RSC Publishing. [Link]

  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. [Link]

  • National Institutes of Health. (2016). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]

  • Patsnap Eureka. (2025). Develop In-Situ NMR Analysis for Reaction Monitoring. [Link]

  • Magnetic Resonance Imaging. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. [Link]

  • ResearchGate. (n.d.). NMR techniques for in situ reaction monitoring. [Link]

  • The Journal of Organic Chemistry. (2024). A Tool for Reaction Monitoring in Real Time, the Development of a “Walk-Up Automated Reaction Profiling” System. ACS Publications. [Link]

  • Kluedo. (n.d.). Quantitative NMR methods for reaction and process monitoring. [Link]

  • Organic Process Research & Development. (2016). A Novel Internet-Based Reaction Monitoring, Control and Autonomous Self-Optimization Platform for Chemical Synthesis. ACS Publications. [Link]

  • ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • ResearchGate. (2025). Alternative GC-MS approaches in the analysis of substituted pyrazines. [Link]

  • Scribd. (n.d.). Analysis of Pyrazines by GC. [Link]

  • Pharmaceutical Technology. (2010). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • Magritek. (n.d.). Reaction Monitoring. [Link]

  • SpringerLink. (2018). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. [Link]

  • JACS Au. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Publications. [Link]

  • IJSDR. (2023). Troubleshooting in HPLC: A Review. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • AELAB. (2025). 10 Common Mistakes in Gas Chromatography. [Link]

  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. [Link]

  • Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • ResearchGate. (2011). Online analysis methods for monitoring of bioprocesses. [Link]

  • World Journal of Pharmaceutical Research. (2023). A review on HPLC method development and validation. [Link]

  • Chemdad Co. (n.d.). 1-(3-CHLOROPYRAZIN-2-YL)ETHANONE. [Link]

  • National Institutes of Health. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine. [Link]

  • ResearchGate. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones. [Link]

  • ScienceDirect. (2024). Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. [Link]

  • Scientific Research Publishing. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. [Link]

  • ResearchGate. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine. [Link]

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Technical Support Center: Strategies for the Removal of Palladium Catalyst from 1-(6-Chloropyrazin-2-yl)ethanone Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with palladium-catalyzed reactions in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 1-(6-chloropyrazin-2-yl)ethanone.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[1][2] However, the removal of residual palladium from the final product is a critical challenge, driven by stringent regulatory limits and the potential for the metal to interfere with downstream processes or biological assays.[1][2][3] This guide provides in-depth troubleshooting advice and practical, step-by-step protocols to effectively remove palladium catalysts from your reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the palladium removal process.

Q1: My initial workup (extraction, filtration) is not sufficiently removing palladium. What should I do next?

This is a common scenario. While simple filtration can remove heterogeneous catalysts like palladium on carbon (Pd/C), and extraction may remove some inorganic palladium salts, these methods are often insufficient for achieving the low parts-per-million (ppm) levels required for APIs.[4] Soluble palladium species can remain in the organic phase.

Troubleshooting Steps:

  • Identify the Palladium Species: The nature of the residual palladium (e.g., Pd(0), Pd(II), colloidal palladium) will influence the choice of removal strategy.[2][5] For instance, thiol-based scavengers are often effective for Pd(II) complexes.[5]

  • Employ a Scavenger: Metal scavengers are specifically designed to bind to residual palladium.[6] It is often advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific product and reaction conditions.[5]

  • Consider Activated Carbon: Activated carbon is a cost-effective adsorbent for palladium removal.[5][7] However, it can sometimes adsorb the desired product, leading to yield loss.[5][8]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to separate your product from palladium impurities.[3][9]

Q2: I'm observing significant product loss after using activated carbon. How can I mitigate this?

Product loss during activated carbon treatment is a known issue, as the high surface area of the carbon can lead to non-selective adsorption.[5][8]

Optimization Strategies:

  • Minimize Carbon Amount: Use the minimum amount of activated carbon necessary for effective palladium removal. This often requires some experimentation.

  • Solvent Selection: The choice of solvent can influence the relative adsorption of your product and the palladium species. Experiment with different solvents to find one that maximizes palladium adsorption while minimizing product loss.

  • Wash the Carbon: After filtration, thoroughly wash the activated carbon cake with fresh solvent to recover any adsorbed product.[10]

  • Consider Alternative Adsorbents: Synthetic carbon adsorbents, like Carboxen®, have been developed to offer high metal scavenging capacity with minimized API loss.[11]

Q3: I've tried a scavenger, but the palladium levels are still too high. What could be the problem?

Several factors can lead to incomplete palladium removal with scavengers.

Troubleshooting Checklist:

  • Incorrect Scavenger Choice: The selected scavenger may not be optimal for the specific palladium species in your reaction mixture.[5] As mentioned, screening a panel of scavengers is the best approach.[5]

  • Insufficient Scavenger Amount: Using too little scavenger will result in incomplete removal. A common starting point is 5 equivalents of the scavenger relative to the palladium catalyst.[5]

  • Suboptimal Conditions: Temperature and reaction time can significantly impact scavenger efficiency. While many scavengers work at room temperature, gentle heating can sometimes improve performance.[5] Monitor the removal progress over time.

  • Poor Mass Transfer: Ensure vigorous stirring during the scavenging process to maximize contact between the scavenger and the palladium species in solution.[5]

  • Product-Palladium Complexation: Your product may form a stable complex with palladium, making it difficult for the scavenger to capture the metal.[5] Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[5]

Q4: What are the acceptable limits for palladium in my final product?

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products.[3][12][13] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[14] This often translates to a concentration limit of around 10 ppm in the final API, depending on the maximum daily dose of the drug.[11][14] For parenteral drugs, the limit is even stricter, at 1 ppm.[14]

Q5: How can I accurately measure the residual palladium concentration in my product?

Accurate quantification of residual palladium is crucial for process development and quality control.

Common Analytical Techniques:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in APIs, offering high sensitivity and accuracy.[9][15]

  • Atomic Absorption (AA) Spectroscopy and X-ray Fluorescence (XRF): These are also standard methods for palladium quantification.[9]

  • Fluorometric/Colorimetric Methods: Newer, rapid screening methods based on palladium-catalyzed reactions that produce a fluorescent or colored product are available.[15][16][17] These can be useful for in-process monitoring and scavenger screening, but ICP-MS is typically required for final product validation.[9][15]

Palladium Removal Workflow

The following diagram illustrates a general workflow for selecting and implementing a palladium removal strategy.

Caption: Decision workflow for palladium removal.

Experimental Protocols

Here are detailed, step-by-step protocols for common palladium removal techniques.

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

This protocol provides a general procedure for using a solid-supported scavenger. The specific scavenger, solvent, temperature, and time should be optimized for your particular reaction.

  • Reaction Completion: Once your reaction is complete, cool the mixture to room temperature.

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., a thiol-functionalized silica gel) to the reaction mixture. A typical starting amount is 5-10 weight equivalents relative to the palladium catalyst.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 2 to 24 hours. Monitor the palladium concentration periodically by taking small aliquots, filtering, and analyzing by ICP-MS or a rapid screening method.

  • Filtration: Once the desired palladium level is reached, filter the mixture to remove the scavenger. A simple filtration through a pad of celite can be effective.[4]

  • Washing: Wash the filter cake with a fresh portion of the reaction solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your purified product.

  • Final Analysis: Analyze a sample of the final product to confirm the residual palladium concentration is within the acceptable limit.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines the use of activated carbon for palladium removal.

  • Dissolve Crude Product: Dissolve your crude product containing the palladium catalyst in a suitable organic solvent.

  • Add Activated Carbon: Add activated carbon to the solution. A starting point is typically 10-20% w/w relative to the crude product.

  • Stir: Stir the suspension at room temperature or a slightly elevated temperature for 1 to 18 hours.[8]

  • Filter: Filter the mixture through a pad of celite to remove the activated carbon.

  • Wash: Wash the activated carbon cake with fresh solvent to recover any adsorbed product.[10]

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analyze: Determine the final palladium concentration in the purified product.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the typical efficiencies of different palladium removal techniques. Note that the actual performance will vary depending on the specific reaction conditions and the nature of the product.

Purification MethodTypical Starting Pd Concentration (ppm)Typical Final Pd Concentration (ppm)AdvantagesDisadvantages
Filtration/Extraction 1000 - 5000100 - 500Simple, fastOften insufficient for APIs
Column Chromatography 100 - 500< 100Can remove other impuritiesMay not remove all soluble Pd species[14]
Activated Carbon 100 - 500< 10 - 50Cost-effectivePotential for product loss[5][8]
Metal Scavengers 100 - 500< 10High selectivity, high efficiencyHigher cost than activated carbon
Recrystallization 100 - 500< 10Can provide very pure productCan be time-consuming, potential for yield loss[3]

Concluding Remarks

The effective removal of palladium catalysts is a critical step in the synthesis of this compound and other pharmaceutical intermediates. A systematic approach, involving the careful selection and optimization of a purification strategy, is essential for achieving the stringent purity requirements of the pharmaceutical industry. This guide provides a foundation for troubleshooting common issues and implementing robust palladium removal protocols. For particularly challenging separations, a combination of the techniques described herein may be necessary.

References

  • Technical Support Center: Troubleshooting Palladium Catalyst Removal After Cross-Coupling - Benchchem. (n.d.).
  • Palladium Detection for API Purification - Arbor Assays. (2017, July 31).
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  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. (n.d.).
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  • Scavenging Technologies from Johnson Matthey. (n.d.).
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry - ACS Publications. (2024, May 28).
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  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014, October 27).
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  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. (n.d.).
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  • Technical Support Center: Palladium Catalyst Removal from Suzuki Coupling Products - Benchchem. (n.d.).
  • US7084287B2 - Method of removing palladium - Google Patents. (n.d.).
  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19).
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  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. (2023, April 28).
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  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - RSC Publishing. (2013, October 8).
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  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (n.d.).
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. (2025, August 6).
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. (2025, August 9).
  • Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine | Request PDF - ResearchGate. (2025, August 9).
  • Metal Scavengers: An alternative to recrystallization for removing metals? - Biotage. (2023, January 20).
  • Recrystallization help : r/OrganicChemistry - Reddit. (2022, August 1).
  • Phyto-crystallization of palladium through reduction process using Cinnamom zeylanicum bark extract - PubMed. (2009, November 15).
  • Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry - FDA. (n.d.).
  • Guideline for Elemental Impurities Q3D(R2) - ICH. (2022, April 26).
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. (2025, February 28).
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification - ResearchGate. (2025, August 7).
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Validation & Comparative

A Comparative Analysis of the Reactivity of 1-(6-Chloropyrazin-2-yl)ethanone and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrazine-containing scaffolds are of paramount importance due to their prevalence in a wide array of bioactive molecules and functional materials. The ability to selectively functionalize the pyrazine core is a critical aspect of drug discovery and development. This guide provides an in-depth comparative analysis of the reactivity of 1-(6-Chloropyrazin-2-yl)ethanone and its key positional isomers: 1-(3-Chloropyrazin-2-yl)ethanone and 1-(5-Chloropyrazin-2-yl)ethanone. Understanding the nuanced differences in their chemical behavior is essential for designing efficient synthetic routes and novel molecular entities.

Introduction to the Isomers: Structural and Electronic Considerations

The reactivity of these isomers is fundamentally governed by the interplay of the electron-withdrawing nature of the pyrazine ring, the chloro substituent, and the acetyl group. The relative positions of these functionalities create distinct electronic and steric environments, which in turn dictate their susceptibility to various chemical transformations.

The pyrazine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack and generally resistant to electrophilic substitution.[1] The introduction of a chlorine atom provides a reactive handle for cross-coupling and nucleophilic substitution reactions. The acetyl group, a moderate electron-withdrawing group, further modulates the electron density of the ring and influences the reactivity of the C-Cl bond.

Below are the structures of the three isomers under consideration:

  • This compound (Isomer A)

  • 1-(3-Chloropyrazin-2-yl)ethanone (Isomer B)

  • 1-(5-Chloropyrazin-2-yl)ethanone (Isomer C)

The positioning of the acetyl group relative to the chlorine atom and the ring nitrogens is the primary determinant of the differences in their reactivity.

Comparative Reactivity Analysis

The subsequent sections will delve into a comparative analysis of the reactivity of these isomers in three key areas: Nucleophilic Aromatic Substitution (SNAг), Palladium-Catalyzed Cross-Coupling Reactions, and Reactions involving the Ketone Moiety.

Nucleophilic Aromatic Substitution (SNAг)

Nucleophilic aromatic substitution is a cornerstone of pyrazine chemistry.[1][2] The rate and regioselectivity of SNAr reactions on chloropyrazines are highly dependent on the electronic activation of the carbon atom bearing the chlorine atom.

Predicted Reactivity Order for SNAr: Isomer C > Isomer A > Isomer B

  • Isomer C (1-(5-Chloropyrazin-2-yl)ethanone): This isomer is predicted to be the most reactive towards SNAr. The acetyl group at the 2-position exerts a strong electron-withdrawing effect, which is relayed through the pyrazine ring to activate the C5 position for nucleophilic attack. Studies on 2-substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group at the C2-position strongly directs nucleophilic attack to the C5-position.[3]

  • Isomer A (this compound): In this isomer, the acetyl group is para to the chlorine atom. This positioning allows for effective delocalization of the negative charge in the Meisenheimer intermediate, thus stabilizing the transition state and facilitating the reaction.

  • Isomer B (1-(3-Chloropyrazin-2-yl)ethanone): Isomer B is expected to be the least reactive towards SNAr. The acetyl group is ortho to the chlorine atom. While it does exert an inductive electron-withdrawing effect, the steric hindrance from the adjacent acetyl group can impede the approach of the nucleophile.

The following diagram illustrates the predicted relative activation of the C-Cl bond towards nucleophilic attack in the three isomers.

G cluster_0 Predicted SNAr Reactivity Isomer_C Isomer C (1-(5-Chloropyrazin-2-yl)ethanone) Highest Reactivity Isomer_A Isomer A (this compound) Intermediate Reactivity Isomer_C->Isomer_A > Isomer_B Isomer B (1-(3-Chloropyrazin-2-yl)ethanone) Lowest Reactivity Isomer_A->Isomer_B >

Caption: Predicted order of reactivity towards Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of C-C and C-N bonds, respectively. The efficiency of these reactions with heteroaryl chlorides is influenced by both electronic and steric factors.

Predicted Reactivity Order for Cross-Coupling: Isomer A ≈ Isomer C > Isomer B

  • Isomer A (this compound) and Isomer C (1-(5-Chloropyrazin-2-yl)ethanone): Both isomers are expected to be good substrates for cross-coupling reactions. The chlorine atom is relatively unhindered, allowing for efficient oxidative addition to the palladium catalyst. The electron-withdrawing acetyl group can also facilitate the oxidative addition step.

  • Isomer B (1-(3-Chloropyrazin-2-yl)ethanone): The steric bulk of the adjacent acetyl group is likely to hinder the approach of the bulky phosphine-ligated palladium catalyst to the C-Cl bond, potentially leading to slower reaction rates or requiring more forcing conditions. Steric hindrance is a well-documented factor that can significantly impact the efficiency of Suzuki-Miyaura couplings of heteroaryl chlorides.[4][5]

The choice of ligand is crucial for successful cross-coupling of chloropyrazines. Electron-rich and sterically demanding ligands are often required to promote the oxidative addition of the C-Cl bond.[6]

The logical workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below:

G start Reactants: 1-(Chloropyrazin-2-yl)ethanone Isomer Arylboronic Acid Pd Catalyst & Ligand Base oxidative_addition Oxidative Addition Pd(0) inserts into the C-Cl bond start->oxidative_addition transmetalation Transmetalation Aryl group from boronic acid transfers to Pd oxidative_addition->transmetalation reductive_elimination Reductive Elimination Formation of the C-C bond and regeneration of Pd(0) catalyst transmetalation->reductive_elimination product Product: 1-(Arylpyrazin-2-yl)ethanone reductive_elimination->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactions of the Ketone Group

The acetyl group in all three isomers is susceptible to a range of reactions typical of ketones, including:

  • Condensation reactions: Aldol and Claisen-Schmidt condensations.

  • Oxidation: Baeyer-Villiger oxidation.

  • Reduction: Reduction to the corresponding alcohol or methylene group.

The reactivity of the ketone is influenced by the electronic nature of the pyrazine ring. The electron-withdrawing character of the ring will increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. However, significant differences in the reactivity of the ketone group among the three isomers are not anticipated to be as pronounced as the differences in the reactivity of the C-Cl bond.

Experimental Protocols

The following are representative, detailed protocols for key reactions that can be used to experimentally validate the predicted reactivity differences.

Protocol 1: Competitive Nucleophilic Aromatic Substitution

This experiment is designed to directly compare the relative reactivity of the three isomers towards a common nucleophile.

Methodology:

  • In a round-bottom flask, combine equimolar amounts (e.g., 0.1 mmol) of this compound (Isomer A), 1-(3-Chloropyrazin-2-yl)ethanone (Isomer B), and 1-(5-Chloropyrazin-2-yl)ethanone (Isomer C).

  • Add a sub-stoichiometric amount of a nucleophile, such as morpholine (0.05 mmol), and a suitable base, like potassium carbonate (0.2 mmol).

  • Dissolve the mixture in a polar aprotic solvent, such as DMSO or DMF (2 mL).

  • Heat the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor the progress by LC-MS or GC-MS at regular intervals.

  • Analyze the product ratios to determine the relative rates of reaction for each isomer.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of the chloropyrazine isomers.

Methodology:

  • To a reaction vial, add the respective 1-(Chloropyrazin-2-yl)ethanone isomer (0.5 mmol), the desired arylboronic acid (0.6 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.025 mmol), and a base, for instance, aqueous sodium carbonate (2 M, 1 mL).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane (3 mL) and water (1 mL).

  • Purge the vial with an inert gas (e.g., argon or nitrogen) and seal it.

  • Heat the reaction mixture to 90-100 °C with stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table summarizes the predicted reactivity trends for the three isomers in the key reaction types discussed.

IsomerStructurePredicted SNAr ReactivityPredicted Cross-Coupling ReactivityKey Considerations
A: this compound CC(=O)c1cncc(Cl)n1IntermediateHighUnhindered C-Cl bond, good electronic activation.
B: 1-(3-Chloropyrazin-2-yl)ethanone CC(=O)c1nc(Cl)ccn1LowLowSteric hindrance from the adjacent acetyl group.
C: 1-(5-Chloropyrazin-2-yl)ethanone CC(=O)c1cncc(n1)ClHighHighStrong electronic activation of the C-Cl bond by the C2-acetyl group.

Conclusion

The positional isomerism of the chloro and acetyl groups on the pyrazine ring of this compound and its counterparts has a profound impact on their chemical reactivity. A thorough understanding of these electronic and steric effects is crucial for the strategic design of synthetic pathways to access novel pyrazine-based compounds. This guide provides a predictive framework for the relative reactivity of these isomers, supported by established principles of heterocyclic chemistry. Experimental validation of these predictions will further enhance our ability to harness the rich chemistry of the pyrazine scaffold for applications in drug discovery and beyond.

References

  • Zhang, Y., et al. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron Letters, 59(32), 3136-3140. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]

  • Meanwell, N. A., et al. (2011). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. The Journal of Organic Chemistry, 76(18), 7439-7450. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The pyrazine-2-one scaffold in natural products and medicinal chemistry. Current medicinal chemistry, 12(15), 1837-1854.
  • D. T. Hurst, in Comprehensive Organic Chemistry II, Vol. 6, p. 273.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Yin, J., & Liebskind, L. S. (2003). Palladium-Catalyzed Cross-Coupling of Organostannanes with Aryl Chlorides: A Mechanistic Study. Journal of the American Chemical Society, 125(21), 6347-6357.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

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A Comparative Guide to the Analytical Validation of 1-(6-Chloropyrazin-2-yl)ethanone Purity by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical validation of 1-(6-Chloropyrazin-2-yl)ethanone purity. This critical intermediate is instrumental in the synthesis of various pharmaceutical compounds, making its purity a direct determinant of final product safety and efficacy.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective analysis supported by experimental data and established regulatory frameworks. We will explore the nuances of each technique, providing detailed protocols and validation data to empower you in selecting the most appropriate method for your analytical needs.

The Critical Role of Purity for this compound

This compound is a ketone derivative of chloropyrazine. The presence of impurities, even in trace amounts, can have significant implications. These impurities may arise from the manufacturing process, degradation, or storage. Therefore, robust analytical methods are essential for their detection and quantification.

Choosing the Right Analytical Tool: HPLC vs. GC-MS

The selection between HPLC and GC-MS for purity analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.[1][2]

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[2][3] Its versatility allows for the separation of a wide range of compounds based on their interactions with a stationary and a liquid mobile phase.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][6] It separates components in the gaseous phase, and the mass spectrometer provides definitive identification of the eluted compounds.[6]

For this compound, both techniques present viable options, each with distinct advantages and limitations that we will explore.

Experimental Design and Protocols

The following sections detail the validated experimental protocols for the purity determination of this compound using both HPLC and GC-MS. These protocols are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10][11]

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC (RP-HPLC) method is designed for the accurate quantification of this compound and the separation of its potential non-volatile impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 275 nm

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound reference standard and sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Further dilute to a working concentration of 100 µg/mL with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample (10 mg) B Dissolve in Acetonitrile (10 mL) A->B C Dilute to 100 µg/mL B->C D Filter (0.45 µm) C->D E Inject 10 µL into HPLC D->E Prepared Sample F Isocratic Elution (ACN:H2O 60:40) E->F G UV Detection at 275 nm F->G H Integrate Peak Areas G->H Chromatogram I Calculate Purity (%) H->I

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This GC-MS method is optimized for the detection and identification of volatile and semi-volatile impurities in this compound.

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
MS Scan Range 40-450 amu

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound in 10 mL of dichloromethane to prepare a 1 mg/mL solution.

  • The solution is ready for direct injection.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample (10 mg) B Dissolve in Dichloromethane (10 mL) A->B C Inject 1 µL into GC-MS B->C Prepared Sample D Temperature Programmed Separation C->D E Mass Spectrometry Detection D->E F Identify Impurities via Library Search E->F Total Ion Chromatogram G Calculate Area % Purity F->G

Caption: Workflow for GC-MS Purity Analysis.

Comparative Performance and Validation Data

The validation of these analytical procedures was conducted in accordance with ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.[9][12]

Specificity

Both methods demonstrated high specificity. The HPLC method showed no interference from the diluent or potential impurities at the retention time of the main peak. The GC-MS method, with its mass spectrometric detection, provided an orthogonal level of specificity, allowing for the positive identification of the main component and any separated impurities through their mass spectra.

Linearity

The linearity of both methods was established over a concentration range of 50% to 150% of the nominal concentration (100 µg/mL for HPLC, and a corresponding range for GC-MS).

MethodRange (µg/mL)Correlation Coefficient (r²)
HPLC 50 - 1500.9995
GC-MS 50 - 1500.9992
Accuracy and Precision

Accuracy was determined by spike recovery studies at three concentration levels (80%, 100%, and 120%). Precision was evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.

MethodAccuracy (% Recovery)Precision (RSD %)
Repeatability
HPLC 99.2% - 101.5%< 1.0%
GC-MS 98.8% - 102.1%< 1.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
MethodLOD (µg/mL)LOQ (µg/mL)
HPLC 0.10.3
GC-MS 0.050.15
Robustness

The robustness of each method was assessed by intentionally varying critical parameters. The HPLC method showed resilience to minor changes in mobile phase composition (±2%) and column temperature (±2°C). The GC-MS method was robust against slight variations in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min).

Head-to-Head Comparison: Making an Informed Decision

FeatureHPLCGC-MS
Principle Partitioning between liquid mobile and solid stationary phases.[4][5]Partitioning between gaseous mobile and stationary phases, with mass-based detection.[6]
Applicability Ideal for non-volatile and thermally unstable impurities.[1][3]Best suited for volatile and semi-volatile impurities.[1][6]
Sample Preparation May require more extensive sample preparation, including dissolution and filtration.Generally simpler, involving dissolution in a volatile solvent.
Sensitivity High sensitivity, with potential for enhancement using different detectors.[13]Excellent sensitivity, particularly in Selected Ion Monitoring (SIM) mode.[14][15]
Identification Primarily based on retention time; confirmation may require a hyphenated technique like LC-MS.Provides definitive structural information through mass fragmentation patterns.[6]
Quantitation Highly precise and accurate for quantitative analysis.[13]Accurate for quantitation, though may exhibit slightly higher variability than HPLC.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the analytical validation of this compound purity. The choice between them should be guided by the specific analytical objective.

  • For routine quality control and quantification of the main component and known, non-volatile impurities, HPLC is the method of choice due to its superior precision and ease of implementation in a QC environment.

  • For comprehensive impurity profiling, especially for identifying unknown volatile or semi-volatile impurities arising from synthesis or degradation, GC-MS is indispensable. Its ability to provide structural information is a significant advantage in this context.

In a comprehensive analytical strategy, these techniques are often complementary. HPLC can be used for the primary purity assessment, while GC-MS can be employed for a more in-depth investigation of specific volatile impurities. This dual-pronged approach ensures a thorough understanding of the purity profile of this compound, ultimately contributing to the development of safer and more effective pharmaceuticals.

The Logic of Analytical Validation

The process of analytical validation follows a structured and logical progression to ensure that a method is fit for its intended purpose.

Validation_Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use & Lifecycle A Define Analytical Target Profile B Select Appropriate Technique (HPLC or GC-MS) A->B C Optimize Method Parameters B->C D Specificity C->D Optimized Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability Testing I->J Validated Method K Ongoing Method Performance Verification J->K

Caption: Logical Flow of Analytical Method Validation.

References

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  • Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. PubMed. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed spectroscopic comparison of 1-(6-chloropyrazin-2-yl)ethanone, a key heterocyclic building block, with structurally related compounds. Through an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we elucidate the distinct spectral signatures imparted by the chloro and acetyl substituents on the pyrazine ring. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, offering a practical framework for structural verification and differentiation of pyrazine derivatives. Experimental data is presented alongside explanations of the underlying spectroscopic principles to provide a comprehensive analytical resource.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The precise arrangement of its functional groups—a pyrazine ring, a chloro substituent, and an acetyl group—gives rise to its unique reactivity and biological profile. Unambiguous structural characterization is therefore paramount to ensure the quality and consistency of downstream applications.

Spectroscopic techniques are the cornerstone of molecular characterization. Each method probes different aspects of a molecule's structure, and together, they provide a comprehensive fingerprint. This guide will compare the spectroscopic data of this compound with three key analogs to highlight the influence of each substituent:

  • 2-Acetylpyrazine: Lacks the chloro group, isolating the effect of the acetyl moiety.

  • 2-Chloropyrazine: Lacks the acetyl group, isolating the effect of the chloro substituent.

  • 2-Acetylpyridine: Replaces the pyrazine core with a pyridine ring, demonstrating the impact of the second ring nitrogen.

By systematically comparing these compounds, we can understand how specific structural modifications manifest in their respective spectra.

Experimental Protocols & Workflow

General Methodology for Spectroscopic Analysis

The data presented herein was compiled from reputable spectral databases and cross-verified with published literature. The following represents a standard, self-validating workflow for acquiring high-quality spectroscopic data for compounds of this class.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is of high purity (>97%), typically verified by chromatographic methods (GC/LC). For NMR, dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS). For IR, the sample can be analyzed as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.

  • ¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher field spectrometer. Standard parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, use proton decoupling to obtain singlet signals for each unique carbon.

  • Infrared (IR) Spectroscopy: Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

  • Mass Spectrometry (MS): Utilize an instrument with Electron Ionization (EI) to induce fragmentation and provide structural information. For accurate mass, High-Resolution Mass Spectrometry (HRMS) is essential.

  • Data Cross-Validation: The process is self-validating. The molecular formula derived from HRMS must be consistent with the number of signals and integrations in the ¹H and ¹³C NMR spectra. The functional groups identified in the IR spectrum (e.g., C=O) must correspond to the chemical shifts observed in the NMR spectra.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of a comprehensive spectroscopic analysis.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Verification Prep Sample Purification & Preparation NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Distribute Sample IR IR Spectroscopy Prep->IR Distribute Sample MS Mass Spectrometry (EI, HRMS) Prep->MS Distribute Sample Analysis Spectral Interpretation & Data Comparison NMR->Analysis IR->Analysis MS->Analysis Validation Cross-Method Validation Analysis->Validation Structure Structure Confirmation Validation->Structure

Caption: General workflow for spectroscopic characterization.

Results and Discussion

¹H NMR Spectroscopy

Proton NMR provides information on the electronic environment and connectivity of hydrogen atoms. The pyrazine ring protons are particularly sensitive to the electronic effects of substituents.

Key Observations:

  • Deshielding by Nitrogen: In all pyrazine derivatives, the ring protons are significantly downfield (8.5-9.2 ppm) compared to benzene (7.3 ppm). This is due to the electron-withdrawing nature of the two nitrogen atoms, which reduces electron density around the ring protons.[1]

  • Effect of the Acetyl Group: Comparing 2-Chloropyrazine to this compound, the acetyl group causes a downfield shift of the adjacent H-3 proton (from ~8.5 ppm to ~9.1 ppm). This is a classic deshielding effect from the anisotropic field of the carbonyl group.

  • Effect of the Chloro Group: The chloro group also has a deshielding effect, though less pronounced than the acetyl group on the adjacent proton.

  • Methyl Protons: The acetyl methyl protons appear as a sharp singlet around 2.7-2.8 ppm, a characteristic region for methyl ketones.[2]

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)

CompoundH-3H-5H-6-CH₃
This compound ~9.18~8.85-~2.75
2-Acetylpyrazine ~9.20~8.79~8.83~2.74
2-Chloropyrazine ~8.55~8.50~8.63-
2-Acetylpyridine ~8.07 (d)~7.85 (t)~8.70 (d)~2.72

Note: Data compiled from various sources.[3][4][5] Shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

Key Observations:

  • Carbonyl Carbon: The acetyl C=O carbon is highly deshielded, appearing far downfield (~190-200 ppm), which is a definitive indicator of a ketone functional group.[2]

  • Ring Carbons: The pyrazine ring carbons resonate between ~140-160 ppm. The carbon atom directly attached to the chlorine (C-6 in the target compound) is shifted downfield due to the electronegativity of chlorine. The carbon attached to the acetyl group (C-2) is also significantly downfield.

  • Methyl Carbon: The acetyl methyl carbon appears upfield, typically in the 20-30 ppm range.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)

CompoundC-2C-3C-5C-6C=O-CH₃
This compound ~150.1~144.5~146.9~153.2~198.5~25.9
2-Acetylpyrazine ~152.0~144.2~146.5~147.8~199.5~25.8
2-Chloropyrazine -~143.5~142.8~150.9--
2-Acetylpyridine ~153.7~127.3~136.8~149.1~200.2~25.6

Note: Data compiled from various sources.[6][7] Assignments are predictive and based on established principles of NMR interpretation for heterocyclic compounds.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups based on their vibrational frequencies.

Key Observations:

  • C=O Stretch: The most prominent peak for the acetyl-containing compounds is the strong, sharp carbonyl (C=O) stretch. In aromatic ketones like these, this peak typically appears between 1680-1705 cm⁻¹.[2] Conjugation with the pyrazine ring lowers the frequency from that of a simple aliphatic ketone (~1715 cm⁻¹) because it weakens the C=O double bond character.[10]

  • Aromatic C-H and C=N/C=C Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The characteristic ring stretching vibrations for C=C and C=N bonds appear in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretch: The carbon-chlorine bond stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹, though it can be difficult to assign definitively without comparison.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchAromatic C=N/C=C StretchAromatic C-H Stretch
This compound ~1700~1570, ~1450~3050
2-Acetylpyrazine ~1695~1580, ~1470~3060
2-Chloropyrazine -~1575, ~1460~3055
2-Acetylpyridine ~1690~1585, ~1465~3050

Note: Data is representative and sourced from spectral databases and literature.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, crucial information about the molecule's structure.

Key Observations:

  • Molecular Ion (M⁺): The molecular ion peak is the most direct evidence of the compound's molecular weight.

  • Chlorine Isotopic Pattern: A key signature for this compound and 2-Chloropyrazine is the presence of a characteristic M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the M+2 peak will have an intensity approximately one-third that of the molecular ion peak (M⁺).[12] This is a definitive confirmation of a single chlorine atom.

  • Fragmentation: The primary fragmentation pathway for the acetyl-containing compounds is the loss of a methyl radical ([M-15]⁺) to form a stable acylium ion, followed by the loss of carbon monoxide ([M-15-28]⁺).

G M [M]⁺· m/z = 156/158 M_minus_15 [M-CH₃]⁺ m/z = 141/143 M->M_minus_15 - •CH₃ M_minus_43 [M-CH₃-CO]⁺ m/z = 113/115 M_minus_15->M_minus_43 - CO

Caption: Primary fragmentation of this compound.

Conclusion

The spectroscopic analysis of this compound and its analogs demonstrates how a multi-technique approach provides unambiguous structural confirmation. The ¹H and ¹³C NMR spectra reveal the precise electronic environment of each atom, clearly showing the deshielding effects of the nitrogen atoms, acetyl group, and chlorine substituent. IR spectroscopy confirms the presence of the key carbonyl functional group, with its frequency modulated by conjugation. Finally, mass spectrometry provides the molecular weight and a definitive confirmation of the chlorine atom through its isotopic pattern. Together, these techniques offer a robust and self-validating toolkit for the identification and quality control of this important class of heterocyclic compounds.

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A Comprehensive Guide to Assessing the Stereochemistry and Biological Activity of 1-(6-Chloropyrazin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Within this promising class of compounds, 1-(6-chloropyrazin-2-yl)ethanone serves as a versatile scaffold for the development of novel drug candidates. However, the introduction of a chiral center into derivatives of this scaffold necessitates a thorough investigation of its stereochemistry, as the three-dimensional arrangement of atoms can profoundly influence pharmacological activity.[5][6]

This guide provides a comprehensive framework for researchers to approach the stereochemical analysis and biological evaluation of this compound derivatives. In the absence of extensive direct studies on this specific class of compounds, this document serves as a predictive and methodological resource, drawing upon established principles and analogous systems to outline a clear path for investigation.

The Emergence of Chirality in this compound Derivatives

The parent compound, this compound, is achiral. However, simple chemical modifications can introduce a stereocenter, leading to the formation of enantiomers. A primary example is the reduction of the ketone to a secondary alcohol, yielding (R)- and (S)-1-(6-chloropyrazin-2-yl)ethanol. Further derivatization at the alpha-position to the carbonyl group can also create chiral compounds.

Caption: Creation of a chiral center through reduction.

Strategies for Obtaining Enantiomerically Pure Compounds

A critical first step in assessing stereospecific activity is the separation or selective synthesis of individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

For a racemic mixture of a chiral this compound derivative, chiral HPLC is a powerful tool for both analytical and preparative-scale separation.[7][8][9][10] The development of a successful chiral separation method is often empirical, but a systematic screening approach can significantly streamline the process.[9][10]

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Begin by screening a set of chiral stationary phases (CSPs) with diverse selectivities, such as those based on polysaccharide derivatives (e.g., cellulose or amylose).[7][9]

  • Mobile Phase Screening: For each column, test a minimum of two mobile phase systems. A common starting point is a mixture of a non-polar solvent like n-hexane with an alcohol modifier such as isopropanol or ethanol.[7]

  • Additive Inclusion: For basic compounds, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution. Conversely, for acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.[7]

  • Optimization: Once a promising column and mobile phase combination is identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.[10] Generally, lower flow rates and temperatures can enhance chiral selectivity.[10]

G cluster_0 Method Development Workflow start Racemic Mixture screen_cols Screen Chiral Columns (e.g., Polysaccharide-based) start->screen_cols screen_mp Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) screen_cols->screen_mp additives Add Modifiers if Needed (e.g., DEA for bases, TFA for acids) screen_mp->additives optimize Optimize Separation (Flow rate, Temperature, % Modifier) additives->optimize result Baseline Resolution of Enantiomers optimize->result

Caption: Workflow for chiral HPLC method development.

Asymmetric Synthesis: A Proactive Approach to Enantiomeric Purity

As an alternative to resolving a racemic mixture, asymmetric synthesis can directly produce a single enantiomer of a chiral this compound derivative. The stereoselective reduction of the ketone to the corresponding alcohol is a well-established transformation for which numerous catalytic methods exist.[11][12][13][14][15]

Biocatalytic Reduction of this compound

Enzyme-catalyzed reductions, particularly using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are highly effective for the synthesis of chiral alcohols with high enantiomeric excess.[11][12][15] These enzymes can be used as isolated proteins or within whole-cell systems.[12][15]

Experimental Protocol: Screening for Stereoselective Biocatalytic Reduction

  • Biocatalyst Selection: Screen a panel of commercially available KREDs or microbial strains known to possess ADH activity (e.g., species of Pichia, Candida, or Saccharomyces).[11][12][15]

  • Reaction Setup: In a typical screening reaction, the this compound substrate is incubated with the biocatalyst in a suitable buffer. A co-factor recycling system, such as the addition of isopropanol for NAD(P)H regeneration, is often necessary.[12]

  • Reaction Monitoring: Monitor the progress of the reduction by a suitable analytical technique, such as HPLC or GC, to determine the conversion of the ketone to the alcohol.

  • Enantiomeric Excess Determination: After the reaction, extract the product and analyze the enantiomeric excess (e.e.) of the resulting 1-(6-chloropyrazin-2-yl)ethanol using the previously developed chiral HPLC method.

  • Optimization: For the most promising biocatalysts, optimize reaction parameters such as pH, temperature, substrate concentration, and co-solvent to maximize both conversion and enantioselectivity.

G cluster_1 Asymmetric Synthesis Workflow start This compound biocatalyst Screen Biocatalysts (KREDs, ADHs) start->biocatalyst reaction Incubate Substrate with Biocatalyst and Cofactor Recycling System biocatalyst->reaction analysis Monitor Conversion (HPLC/GC) Determine Enantiomeric Excess (Chiral HPLC) reaction->analysis optimization Optimize Reaction Conditions (pH, Temp, Concentration) analysis->optimization product Enantiomerically Enriched 1-(6-Chloropyrazin-2-yl)ethanol optimization->product

Caption: Workflow for asymmetric biocatalytic reduction.

Comparative Biological Evaluation of Stereoisomers

Once the individual enantiomers of a chiral this compound derivative are obtained, a comparative biological evaluation is essential to determine if the observed activity is stereospecific. The pharmacological and pharmacokinetic properties of enantiomers can differ significantly.[5][6][16][17]

The Rationale for Stereospecificity

Biological systems, such as enzymes and receptors, are themselves chiral. This inherent chirality can lead to differential interactions with the enantiomers of a drug molecule, analogous to how a right hand fits better into a right-handed glove than a left-handed one. These differential interactions can result in one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[5][6][16]

Table 1: Examples of Stereospecific Drug Activity

DrugEutomer (Active Enantiomer)Distomer (Less Active/Inactive/Toxic)Therapeutic ClassReference
Ibuprofen(S)-(+)-Ibuprofen(R)-(-)-IbuprofenNSAID[16]
Citalopram(S)-(+)-Citalopram (Escitalopram)(R)-(-)-CitalopramAntidepressant (SSRI)[5][18]
Thalidomide(R)-(+)-Thalidomide (Sedative)(S)-(-)-Thalidomide (Teratogenic)Sedative, Immunomodulator[16]
Ethambutol(S,S)-(+)-Ethambutol(R,R)-(-)-Ethambutol (Can cause blindness)Antitubercular[16]

Experimental Approach for Comparative Biological Assays

  • Assay Selection: Choose a panel of in vitro assays relevant to the potential therapeutic application of the this compound derivatives. Given the known activities of pyrazine compounds, this could include cancer cell line proliferation assays, antimicrobial minimum inhibitory concentration (MIC) assays, or enzyme inhibition assays.[1][2][3][4]

  • Dose-Response Curves: For each enantiomer and the racemic mixture, generate dose-response curves to determine key quantitative parameters such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀).

  • Data Analysis: Compare the potency and efficacy of the individual enantiomers and the racemate. A significant difference in the IC₅₀ or EC₅₀ values between the enantiomers is indicative of stereospecific biological activity.

Conclusion

The exploration of this compound derivatives as potential therapeutic agents must be accompanied by a rigorous assessment of their stereochemistry. While direct literature on this specific subclass is emerging, the principles and methodologies for chiral separation, asymmetric synthesis, and comparative biological evaluation are well-established. By employing a systematic approach as outlined in this guide, researchers can effectively elucidate the structure-activity relationships of chiral this compound derivatives, paving the way for the development of more potent and selective drug candidates. The proactive investigation of stereoisomerism is not merely a regulatory hurdle but a fundamental aspect of rational drug design that can lead to safer and more effective medicines.

References

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A Comparative Guide to the Synthetic Routes of 1-(6-Chloropyrazin-2-yl)ethanone: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazine derivatives hold a place of prominence due to their presence in a wide array of biologically active molecules. The target of our current study, 1-(6-Chloropyrazin-2-yl)ethanone, is a key intermediate whose efficient synthesis is of paramount importance for the development of new chemical entities. This guide provides a comparative analysis of various synthetic strategies for this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each route's merits and demerits. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to this compound and its Synthetic Challenges

This compound is a substituted pyrazine featuring both a chloro and an acetyl group. This combination of functional groups makes it a versatile building block for further chemical modifications. However, the electron-deficient nature of the pyrazine ring presents unique challenges for its functionalization. Direct electrophilic substitution reactions, such as Friedel-Crafts acylation, are generally difficult on such deactivated heterocyclic systems. Therefore, alternative synthetic strategies must be employed. This guide will explore three plausible and distinct approaches to the synthesis of this target molecule:

  • Route A: Cross-Coupling Approach: Introduction of the acetyl group onto a pre-existing chloropyrazine scaffold.

  • Route B: Ring Synthesis Approach: Construction of the pyrazine ring from acyclic precursors already bearing the required functionalities or their precursors.

  • Route C: Chlorination Approach: Selective chlorination of a readily available acetylpyrazine precursor.

Each of these routes will be evaluated based on criteria such as yield, regioselectivity, availability of starting materials, reaction conditions, and scalability.

Comparative Analysis of Synthetic Routes

The following sections delve into the specifics of each synthetic pathway, providing a rationale for the proposed chemical transformations and a critical assessment of their practical application.

Parameter Route A: Cross-Coupling Route B: Ring Synthesis Route C: Chlorination
Starting Materials 2,6-Dichloropyrazineα-Amino ketones, dicarbonyls2-Acetylpyrazine
Key Transformation Stille or Negishi CouplingCondensation/CyclizationElectrophilic Chlorination
Potential Yield Moderate to HighVariable, often moderateModerate
Regioselectivity HighHighPotentially challenging
Scalability GoodModerateGood
Reagent Toxicity High (Organotin compounds)ModerateModerate
Generality HighModerateModerate

Route A: The Cross-Coupling Strategy

This approach leverages the power of transition metal-catalyzed cross-coupling reactions to forge the carbon-carbon bond between the pyrazine ring and the acetyl group. The starting material for this route is the commercially available 2,6-dichloropyrazine. The key challenge lies in achieving selective mono-substitution.

Mechanistic Rationale

Palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi reactions, are well-suited for forming C-C bonds on heteroaromatic systems.[1][2][3] The catalytic cycle for a Stille coupling, for instance, involves the oxidative addition of the chloropyrazine to a Pd(0) complex, followed by transmetalation with an organotin reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst.[4][5][6] The Negishi coupling follows a similar mechanism but utilizes organozinc reagents.[1][7]

Proposed Synthetic Protocol: Stille Coupling

A plausible Stille coupling approach would involve the reaction of 2,6-dichloropyrazine with a suitable acetylating agent, such as tributyl(1-ethoxyvinyl)tin, followed by acidic workup to unmask the acetyl group.

Step 1: Stille Coupling

  • To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable solvent (e.g., toluene or DMF) is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a ligand, if necessary.

  • Tributyl(1-ethoxyvinyl)tin (1.1 eq) is then added, and the mixture is heated under an inert atmosphere.

  • The reaction progress is monitored by TLC or GC-MS.

Step 2: Hydrolysis

  • Upon completion, the reaction mixture is cooled, and an aqueous solution of hydrochloric acid is added.

  • The mixture is stirred at room temperature to effect the hydrolysis of the enol ether to the ketone.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography.

Advantages and Disadvantages
  • Advantages: This route offers high regioselectivity, as the coupling will occur at one of the chloro-substituted positions. The methodology is well-established for a variety of heterocyclic systems.

  • Disadvantages: The primary drawback is the toxicity of the organotin reagents used in the Stille coupling. Stoichiometric tin byproducts can also be difficult to remove. The Negishi coupling, while avoiding tin, requires the preparation of often sensitive organozinc reagents.

Route A: Cross-Coupling Workflow start 2,6-Dichloropyrazine intermediate 2-Chloro-6-(1-ethoxyvinyl)pyrazine start->intermediate Stille Coupling reagent Tributyl(1-ethoxyvinyl)tin Pd(PPh₃)₄ reagent->intermediate product This compound intermediate->product Hydrolysis hydrolysis Aqueous HCl hydrolysis->product

Caption: Workflow for the synthesis of this compound via a Stille cross-coupling reaction.

Route B: The Ring Synthesis Strategy

This approach constructs the desired pyrazine ring from acyclic precursors. The key advantage of this method is the ability to introduce the required substituents at an early stage, thus ensuring high regioselectivity.

Mechanistic Rationale

The classical synthesis of pyrazines often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[8] By carefully selecting the starting materials, one can build the desired substitution pattern directly into the pyrazine ring. For our target molecule, this would involve the condensation of a chlorinated α-amino ketone with another dicarbonyl species.

Proposed Synthetic Protocol: Condensation and Cyclization

A potential ring synthesis could start from the condensation of 2-amino-1-chloro-ethanone (or a suitable precursor) with pyruvaldehyde (methylglyoxal).

Step 1: Preparation of the α-Amino Ketone Precursor

  • This step may involve multiple transformations to generate the required chlorinated α-amino ketone, which can be a synthetic challenge in itself.

Step 2: Condensation and Cyclization

  • The chlorinated α-amino ketone is reacted with pyruvaldehyde in a suitable solvent, often with acid or base catalysis.

  • The reaction mixture is typically heated to promote condensation and subsequent cyclization to form a dihydropyrazine intermediate.

Step 3: Oxidation

  • The dihydropyrazine intermediate is then oxidized to the aromatic pyrazine product. This can sometimes occur in situ with air oxidation, or a specific oxidizing agent may be required.

  • The final product is isolated and purified using standard techniques.

Advantages and Disadvantages
  • Advantages: This route offers excellent control over the regiochemistry of the final product.

  • Disadvantages: The synthesis of the required substituted acyclic precursors can be complex and may involve multiple steps with moderate yields. The overall efficiency of the ring synthesis can be lower compared to the functionalization of a pre-formed ring.

Route B: Ring Synthesis Workflow start1 Chlorinated α-Amino Ketone condensation Condensation/ Cyclization start1->condensation start2 Pyruvaldehyde start2->condensation intermediate Dihydropyrazine Intermediate condensation->intermediate oxidation Oxidation intermediate->oxidation product This compound oxidation->product

Caption: General workflow for the ring synthesis approach to this compound.

Route C: The Chlorination Strategy

This route begins with the commercially available 2-acetylpyrazine and introduces the chlorine atom in the final step. The success of this approach hinges on the ability to achieve selective chlorination at the desired position.

Mechanistic Rationale

The pyrazine ring is electron-deficient, making it resistant to electrophilic aromatic substitution. However, the acetyl group is an electron-withdrawing, meta-directing group in benzene chemistry. In the context of the pyrazine ring, the situation is more complex due to the presence of the two nitrogen atoms. The most likely positions for electrophilic attack are the carbon atoms furthest from the deactivating influence of the nitrogen atoms and the acetyl group. N-Chlorosuccinimide (NCS) is a common and relatively mild reagent for the chlorination of various aromatic and heteroaromatic compounds.[9][10][11] The reaction can proceed via an electrophilic or a radical pathway, depending on the reaction conditions.

Proposed Synthetic Protocol: Electrophilic Chlorination

Step 1: Chlorination

  • To a solution of 2-acetylpyrazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent) is added N-chlorosuccinimide (1.1 eq).

  • An acid catalyst, such as sulfuric acid or trifluoroacetic acid, may be required to activate the NCS and the pyrazine ring.

  • The reaction is stirred at an appropriate temperature, and the progress is monitored by HPLC or GC-MS.

  • The reaction may produce a mixture of regioisomers, which would necessitate careful purification.

Step 2: Workup and Purification

  • Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess NCS.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification of the desired regioisomer is likely to require careful column chromatography or crystallization.

Advantages and Disadvantages
  • Advantages: This is a potentially short and direct route from a readily available starting material.

  • Disadvantages: The primary challenge is controlling the regioselectivity of the chlorination. The electron-withdrawing nature of both the pyrazine ring and the acetyl group makes the reaction challenging, and a mixture of mono- and di-chlorinated products, as well as different regioisomers, is possible. Separation of these isomers could be difficult and lead to lower overall yields of the desired product.

Route C: Chlorination Workflow start 2-Acetylpyrazine chlorination Electrophilic Chlorination start->chlorination reagent N-Chlorosuccinimide (NCS) Acid Catalyst reagent->chlorination product This compound + Regioisomers chlorination->product purification Purification product->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound via chlorination of 2-acetylpyrazine.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound will ultimately depend on the specific requirements of the research project, including the desired scale, purity requirements, and available resources.

  • For small-scale synthesis and rapid access to the target compound for initial biological screening, the Cross-Coupling Approach (Route A) , particularly the Stille coupling, offers a reliable and regioselective method, provided that the necessary precautions for handling toxic tin reagents are taken. The Negishi coupling is a viable, less toxic alternative if the corresponding organozinc reagent can be readily prepared.

  • The Ring Synthesis Approach (Route B) is a powerful strategy when high regiochemical purity is paramount and when the necessary starting materials are accessible or can be synthesized efficiently. This route is particularly attractive for the synthesis of analogues with diverse substitution patterns.

  • The Chlorination Approach (Route C) is the most atom-economical on paper but carries a significant risk of poor regioselectivity. It may be a viable option if a highly selective chlorination protocol can be developed and optimized, or if an efficient method for the separation of the desired isomer is available.

For most research and development applications, Route A presents the most balanced profile of reliability, predictability, and scalability . Further optimization of the cross-coupling conditions, such as catalyst and ligand screening, could lead to a highly efficient and robust synthesis of this compound.

References

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Validating In Vitro Screening Hits: A Comparative Guide for 1-(6-Chloropyrazin-2-yl)ethanone Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazine scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] Its derivatives have shown a remarkable breadth of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.[3][4][5] This guide focuses on a specific, promising class of these compounds: 1-(6-Chloropyrazin-2-yl)ethanone derivatives . Emerging from high-throughput screening (HTS) campaigns as potential kinase inhibitors, these "hits" require rigorous validation to confirm their activity, selectivity, and cellular efficacy before they can be advanced as viable lead candidates.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro screening results of this compound class. We will delve into the causality behind experimental choices, present detailed protocols for a tiered validation workflow, and offer a comparative analysis based on synthesized data to guide decision-making.

The Rationale for a Multi-Faceted Validation Cascade

A preliminary "hit" from a primary biochemical screen is merely the starting point. Such screens are often prone to false positives arising from assay interference, compound aggregation, or non-specific activity.[6] Therefore, a systematic validation cascade is not just recommended; it is essential to efficiently allocate resources and avoid costly late-stage failures. The journey from a hit to a validated lead is a process of evidence accumulation, designed to answer three fundamental questions:

  • Is the activity real? (Hit Confirmation)

  • Is the activity specific to the intended target? (Selectivity Profiling)

  • Does the biochemical activity translate into a measurable effect in a biological context? (Cellular Target Engagement & Phenotypic Assays)

Our validation workflow is structured to address these questions sequentially, building confidence in the therapeutic potential of the this compound scaffold.

G cluster_0 Phase 1: Hit Confirmation & Purity cluster_1 Phase 2: Target Engagement & Selectivity cluster_2 Phase 3: Cellular & Phenotypic Validation A Primary HTS Hit (e.g., >50% inhibition @ 10 µM) B Compound Re-synthesis & QC (LC-MS, NMR) A->B Purity Check C Confirmatory Dose-Response Biochemical Assay (IC50) B->C Validate Activity D Orthogonal Biochemical Assay (e.g., Different technology) C->D Confirm Mechanism E Kinase Selectivity Profiling (Kinome Panel Screen) C->E Assess Specificity F Cellular Target Engagement (e.g., NanoBRET, CETSA) E->F Confirm in-cell binding G Target Phosphorylation Assay (Western Blot / ELISA) F->G Functional Consequence H Cell Viability/Proliferation Assay (e.g., CellTiter-Glo, MTT) G->H Cellular Outcome I Phenotypic Assays (e.g., Migration, Apoptosis) H->I Disease Relevance J Validated Lead Series I->J

Figure 1: Tiered workflow for validating this compound derivative hits.

Comparative Analysis: Benchmarking Performance

To illustrate the validation process, we present a comparative analysis of three hypothetical this compound derivatives against a known, broad-spectrum kinase inhibitor (Staurosporine) and a highly selective clinical candidate targeting a hypothetical kinase, "Kinase X". This allows for objective benchmarking of potency, selectivity, and cellular activity.

Table 1: Comparative Biochemical and Cellular Activity Profile

CompoundPrimary TargetBiochemical IC50 (Kinase X)Kinase Selectivity (S-Score @ 1µM)¹Cellular Target Inhibition (pSubstrate IC50)²Cell Viability (MCF-7 IC50)³
Derivative A Kinase X85 nM0.15250 nM1.2 µM
Derivative B Kinase X550 nM0.081.5 µM8.5 µM
Derivative C Kinase X95 nM0.45 (Off-targets)300 nM1.5 µM
Staurosporine Broad Spectrum15 nM0.85 (Non-selective)50 nM90 nM
Selective Inhibitor Y Kinase X25 nM0.05100 nM0.5 µM

¹Selectivity Score (S-Score): Number of kinases inhibited >90% at 1µM / Total kinases tested. A lower score indicates higher selectivity. ²Measured by inhibition of a known downstream substrate's phosphorylation in a cellular context. ³Measured using a standard ATP-based luminescence assay after 72-hour incubation.

From this data, Derivative A emerges as a promising candidate. It demonstrates potent biochemical activity, good selectivity (S-score of 0.15), and a clear correlation between target inhibition and cell viability, with a reasonable therapeutic window. Derivative B shows weaker potency, while Derivative C , despite its high potency, is flagged for poor selectivity, suggesting potential off-target effects that would need further investigation.

Experimental Protocols: A Self-Validating System

The trustworthiness of validation data hinges on robust and well-controlled experimental design. Below are detailed, step-by-step protocols for key validation assays.

Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining IC50 values.[7]

Objective: To confirm the inhibitory activity of the synthesized compound and determine its potency (IC50).

Materials:

  • Recombinant purified Kinase X

  • Kinase-specific peptide substrate

  • ATP (at Km concentration)

  • This compound derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Kinase Reaction:

    • Add 2.5 µL of kinase/substrate mix to each well.

    • Add 0.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature to allow compound binding.[8]

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percentage of inhibition against the compound concentration and fit a dose-response curve to calculate the IC50 value.

G cluster_workflow ADP-Glo™ Workflow cluster_reaction Biochemical Principle A 1. Add Kinase, Substrate & Compound B 2. Add ATP (Initiate Reaction) A->B C 3. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D 4. Add Detection Reagent (Convert ADP to ATP, Generate Light) C->D E 5. Measure Luminescence D->E Kinase Kinase ADP ADP Kinase->ADP produces pSubstrate P-Substrate Kinase->pSubstrate produces ATP ATP Substrate Substrate Light Light ADP->Light Luminescence (proportional to ADP)

Figure 2: Workflow and principle of the ADP-Glo™ kinase assay.

Protocol 2: Cellular Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9]

Objective: To assess the cytotoxic or anti-proliferative effect of the compounds on a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete culture medium

  • This compound derivatives

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in 90 µL of medium into a 96-well plate. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add 10 µL of serially diluted compound to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle control. Plot the percentage of viability against compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 3: Cellular Target Engagement (Western Blot for Phospho-Substrate)

This protocol validates that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of a known downstream substrate.

Objective: To confirm on-target activity in a cellular environment.

Materials:

  • Cancer cell line with an active Kinase X signaling pathway.

  • Primary antibodies: anti-phospho-Substrate (specific for the phosphorylated form) and anti-total-Substrate (as a loading control).

  • HRP-conjugated secondary antibody.

  • Lysis buffer and protease/phosphatase inhibitors.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of the test compound for a predetermined time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells on ice using lysis buffer supplemented with inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with the primary anti-phospho-Substrate antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-Substrate antibody to confirm equal protein loading.

  • Analysis: Quantify the band intensities. The reduction in the phospho-Substrate signal relative to the total-Substrate signal indicates target inhibition.

G cluster_pathway Hypothetical Kinase X Signaling Pathway Upstream Upstream Signal (e.g., Growth Factor) KinaseX Kinase X Upstream->KinaseX Substrate Substrate KinaseX->Substrate phosphorylates pSubstrate Phospho-Substrate (Active) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor 1-(6-Chloropyrazin-2-yl) ethanone Derivative Inhibitor->KinaseX inhibits

Figure 3: Inhibition of a signaling pathway by a pyrazine derivative.

Conclusion and Future Directions

The validation of in vitro screening hits is a critical, data-driven process that separates promising chemical matter from experimental artifacts. For this compound derivatives, the tiered approach outlined in this guide—encompassing hit confirmation, selectivity profiling, and cellular assays—provides a robust framework for identifying compounds with genuine therapeutic potential. The comparative data and detailed protocols serve as a practical resource for researchers to design self-validating experiments, ensuring that only the most promising candidates are progressed, ultimately saving time and resources in the long and arduous journey of drug discovery.

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A Head-to-Head Comparison of 1-(6-Chloropyrazin-2-yl)ethanone with other Pyrazine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Scaffold Selection in Drug Discovery

Introduction: The Pyrazine Scaffold's Ascendancy in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in modern drug discovery.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and role as a bioisosteric replacement for other aromatic systems have cemented its importance.[2][3] Pyrazine derivatives are integral to numerous FDA-approved drugs, including the anti-tuberculosis agent pyrazinamide and the proteasome inhibitor bortezomib, highlighting their therapeutic significance across various diseases.[1][4][5][6]

The strategic functionalization of the pyrazine core is paramount for modulating a compound's pharmacological profile. This guide provides a head-to-head comparison of 1-(6-Chloropyrazin-2-yl)ethanone , a versatile and bifunctional building block, against other common pyrazine intermediates. We will delve into the causality behind experimental choices, providing field-proven insights and robust protocols to guide researchers in selecting the optimal building block for their specific synthetic campaigns.

The Subject of Analysis: this compound

This compound is a uniquely valuable building block due to its two distinct and orthogonally reactive functional groups: a chloro-substituent and an acetyl group.

  • The Chloro Group: Positioned on the electron-deficient pyrazine ring, this group is an excellent handle for transition metal-catalyzed cross-coupling reactions. It allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents.

  • The Acetyl Group: This ketone functionality serves as a versatile synthetic precursor for a variety of transformations, including condensation reactions, reductions to alcohols, and reductive aminations.[7][8]

This dual functionality allows for sequential and controlled diversification, enabling the rapid generation of complex molecular architectures from a single, reliable starting material.

Comparative Pyrazine Building Blocks: A Structural Overview

To fully appreciate the utility of this compound, we will compare it against several other foundational pyrazine building blocks. Each alternative offers a different set of synthetic possibilities and challenges.

G cluster_main Key Building Block cluster_comp Comparative Building Blocks A This compound B 2-Chloropyrazine A->B Lacks acetyl group C 2-Acetylpyrazine A->C Lacks chloro group D 1-(3-Chloropyrazin-2-yl)ethanone A->D Isomeric chloro position E 2,6-Dichloropyrazine A->E Lacks acetyl, adds second chloro

Caption: Structural relationships of key pyrazine building blocks.

Head-to-Head Reactivity Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond on a pyrazine ring is notoriously less reactive than its bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step and requires carefully optimized conditions.[9]

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds.[10] The electron-deficient nature of the pyrazine ring makes the chloro-substituent susceptible to amination.

Suzuki-Miyaura Coupling: A robust method for C-C bond formation, its success with chloropyrazines is highly dependent on the catalyst system.[11][12][13]

Comparative Insights:

Building BlockTypical Buchwald-Hartwig ConditionsTypical Suzuki ConditionsKey Considerations
This compound Pd precatalyst (e.g., G3-XantPhos), bulky biarylphosphine ligand, strong base (NaOtBu), 80-110 °C.Pd(OAc)₂, SPhos/RuPhos, K₂CO₃/K₃PO₄, aq. dioxane, 90-110 °C.Bifunctional; acetyl group must be compatible with basic conditions.
2-Chloropyrazine Similar to above. Often used as a benchmark for new catalyst development.Similar to above. Generally slightly more reactive due to less steric hindrance.Lacks a second functional handle for diversification.
1-(3-Chloropyrazin-2-yl)ethanone Conditions are comparable.Conditions are comparable.Isomeric difference can impact biological activity and protein-ligand interactions.[14]
2,6-Dichloropyrazine Allows for sequential or double amination. Regioselectivity can be controlled by temperature and stoichiometry.Can undergo regioselective mono- or di-arylation. The first coupling often activates the second position.[15]Offers pathway to symmetrical or unsymmetrical di-substituted pyrazines.

Expertise in Practice: The choice of a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) is critical.[9] These ligands stabilize the Pd(0) center and facilitate the challenging oxidative addition of the C-Cl bond, a step where simpler ligands like PPh₃ often fail.

Reactions of the Acetyl Group

The acetyl group provides a second vector for molecular elaboration, a key advantage of this compound over simpler halopyrazines.

Claisen-Schmidt Condensation: This base-catalyzed reaction with an aldehyde forms an α,β-unsaturated ketone, a common intermediate for creating more complex heterocyclic systems like chalcones.[16][17]

Comparative Insights:

Building BlockReactivity in CondensationKey Considerations
This compound Readily undergoes condensation. The chloro group is generally stable to typical condensation conditions (e.g., NaOH/EtOH).The product retains the chloro handle for subsequent cross-coupling.
2-Acetylpyrazine Serves as the parent compound for these reactions.[8]Product lacks a halogen for further Pd-catalyzed functionalization.
1-(3-Chloropyrazin-2-yl)ethanone Reactivity is analogous to the 6-chloro isomer.Provides an alternative substitution pattern on the final product.
2-Chloropyrazine / 2,6-Dichloropyrazine Not applicable as they lack the acetyl group.These building blocks require prior functionalization to introduce a similar reactive handle.

The Bioisosteric Perspective

In drug design, replacing a molecular fragment with another that retains similar physical and chemical properties (a bioisostere) is a powerful strategy to optimize potency, selectivity, and pharmacokinetic properties.[18] The pyrazine ring is often used as a bioisostere for phenyl, pyridine, or pyrimidine rings.[2][3][19] The introduction of the nitrogen atoms can significantly lower the LogP, improve aqueous solubility, and introduce a hydrogen bond acceptor site, which can be crucial for target engagement.[2][3]

This compound provides a pre-functionalized scaffold that allows for the exploration of this bioisosteric space while simultaneously building out other regions of the molecule.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, incorporating best practices for reaction setup, monitoring, and purification.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol details the coupling of a primary amine to the pyrazine core, a reaction that is foundational for constructing many pharmacologically active molecules.[20]

G A 1. Setup - Add reagents to oven-dried flask - (Pyrazine, Amine, Base, Catalyst) - Seal with septum B 2. Inert Atmosphere - Evacuate and backfill - with Argon (3x cycle) A->B C 3. Reaction - Add dry, degassed solvent - Heat to 80-110 °C - Stir for 12-24h B->C D 4. Monitoring - Check progress via - TLC or LC-MS C->D D->C Incomplete E 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine D->E Reaction Complete F 6. Purification - Dry (Na₂SO₄), filter, concentrate - Purify via column chromatography E->F

Caption: General workflow for Buchwald-Hartwig cross-coupling.

Materials:

  • This compound (1.0 mmol)

  • Desired primary or secondary amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • RuPhos-G3-Palladacycle (2 mol%)

  • RuPhos ligand (2 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the amine (if solid), NaOtBu, RuPhos-G3, and RuPhos ligand.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere. An inert atmosphere is crucial as oxygen can deactivate the Pd(0) catalyst.[9]

  • Add the anhydrous toluene via syringe, followed by the amine (if liquid).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Separate the layers and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted aminopyrazine.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol demonstrates the formation of a C-C bond, a key transformation for extending the molecular framework.[21][22]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (2.5 mol%)

  • SPhos (5 mol%)

  • 1,4-Dioxane (4 mL) and Water (1 mL), degassed

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with argon (3x cycle).

  • Add the degassed 1,4-dioxane and water mixture via syringe. The use of an aqueous solvent system is common and often beneficial in Suzuki couplings.[21]

  • Heat the reaction mixture to 95 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

G cluster_cat Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar¹-Cl C Ar¹-Pd(II)(Cl)L₂ B->C D Transmetalation (with Ar²B(OH)₂) C->D + Base E Ar¹-Pd(II)(Ar²)L₂ D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar¹-Ar² (Product) F->G

Sources

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1-(6-Chloropyrazin-2-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 1-(6-chloropyrazin-2-yl)ethanone scaffold. Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the synthesis, biological evaluation, and mechanistic insights of these promising compounds.

The pyrazine ring is a key structural motif in numerous clinically used drugs, highlighting its importance in drug discovery.[3] Substituted chloropyrazines, in particular, serve as versatile intermediates for generating diverse chemical libraries.[4] This guide will explore how systematic structural modifications of the this compound core can modulate biological activity, providing a framework for the rational design of more potent and selective therapeutic agents.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core is characterized by a pyrazine ring substituted with a chlorine atom and an acetyl group. This arrangement of functional groups provides multiple avenues for chemical modification, making it an attractive starting point for the synthesis of novel bioactive molecules.[5] The electron-withdrawing nature of the pyrazine ring and the chlorine atom influences the reactivity of the acetyl group, allowing for a variety of chemical transformations.

The biological significance of pyrazine-containing compounds is vast, with demonstrated activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][6] For instance, pyrazinamide is a cornerstone drug in the treatment of tuberculosis.[4] The structural similarity of this compound analogs to known kinase inhibitors also suggests their potential in cancer therapy by targeting key signaling pathways involved in cell proliferation and survival.[5][7]

Establishing the Structure-Activity Relationship: A Comparative Analysis

The exploration of SAR for this compound analogs involves systematically altering different parts of the molecule and assessing the impact on biological activity. Key areas for modification include the acetyl group, the chlorine atom, and the pyrazine ring itself.

Modifications at the Acetyl Group

The acetyl group is a prime target for derivatization. Condensation reactions with various aromatic and heterocyclic aldehydes can yield chalcone-like structures, which are known to possess significant biological activities.[1] For example, the synthesis of pyrazine-based chalcone derivatives has led to compounds with potent anticancer effects.[1]

Another strategy involves the transformation of the ketone into other functional groups, such as oximes, hydrazones, or pyrazoles. These modifications can alter the compound's hydrogen bonding capacity, lipophilicity, and steric profile, all of which can influence its interaction with biological targets.

Substitution of the Chlorine Atom

The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide range of substituents. Amination, alkoxylation, and thiolation reactions can be employed to generate libraries of analogs with diverse physicochemical properties. The nature of the substituent introduced can have a profound impact on the compound's biological activity. For instance, the introduction of substituted anilines can lead to potent kinase inhibitors.

Modification of the Pyrazine Ring

While less common, modifications to the pyrazine ring itself, such as the introduction of additional substituents, can also be explored. These changes can fine-tune the electronic properties and overall shape of the molecule, potentially leading to improved target engagement and selectivity.

Experimental Protocols for Biological Evaluation

To establish a robust SAR, a panel of well-defined biological assays is essential. The following protocols are standard methodologies for assessing the activity of novel chemical entities.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of new compounds.[8][9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in living cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound Analogs A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Enzyme Inhibition Assays

Many pyrazine derivatives exert their biological effects by inhibiting specific enzymes.[12][13] Therefore, assays to determine the inhibitory potency and mechanism of action are crucial.

Protocol for a Generic Kinase Inhibition Assay:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound analogs.

  • Incubation: Incubate the reaction mixture at a controlled temperature to allow the enzymatic reaction to proceed.

  • Detection: Quantify the product formation. This can be done using various methods, such as phosphorylation-specific antibodies in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: Determine the IC50 value for each compound. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[14][15]

Kinase_Inhibition_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis A Combine Kinase, Substrate, ATP B Add Test Compound Analogs A->B C Incubate at Optimal Temperature B->C D Quantify Product Formation C->D E Determine IC50 Values D->E F Kinetic Studies (e.g., Lineweaver-Burk) E->F

Receptor Binding Assays

To investigate if the compounds interact with specific receptors, radioligand binding assays are often employed.[16][17] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.[18]

Protocol:

  • Preparation of Receptor Source: Use cell membranes or purified receptors that express the target of interest.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50), from which the inhibition constant (Ki) can be calculated.[19]

Receptor_Binding_Workflow A Prepare Receptor Source (Membranes or Purified) B Incubate with Radioligand & Test Compound A->B C Separate Bound/Free Ligand (Filtration) B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Summary of Structure-Activity Relationships

The following table summarizes the expected impact of various structural modifications on the biological activity of this compound analogs, based on established principles of medicinal chemistry.

Modification SiteType of ModificationExpected Impact on ActivityRationale
Acetyl Group Formation of chalconesPotential for increased anticancer activityIntroduction of a conjugated system and additional pharmacophoric features.[1]
Conversion to oximes/hydrazonesModulation of polarity and hydrogen bondingCan improve solubility and interactions with the target protein.
Chlorine Atom Substitution with aminesPotential for potent kinase inhibitionAmine substituents can form key hydrogen bonds in the ATP-binding pocket of kinases.
Substitution with alkoxides/thiolatesAlteration of lipophilicity and electronic propertiesCan influence membrane permeability and target engagement.
Pyrazine Ring Introduction of substituentsFine-tuning of electronic and steric propertiesCan improve selectivity and potency by optimizing interactions with the target.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic approach to SAR, guided by the principles outlined in this guide and supported by robust biological evaluation, is critical for identifying analogs with enhanced potency, selectivity, and drug-like properties. The versatility of this scaffold, combined with a deeper understanding of its SAR, will undoubtedly fuel further discoveries in the field of medicinal chemistry.

References

  • Vertex AI Search. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Vertex AI Search. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action.
  • Huigens, R. W., 3rd, Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules (Basel, Switzerland), 27(3), 1033. [Link]

  • Vertex AI Search. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Assay Guidance Manual [Internet]. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • BenchChem. (n.d.). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine.
  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • (n.d.). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Millipore. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • BenchChem. (n.d.). Unlocking the Potential of 3-Chloro-2-pyrazinamine: A Technical Guide for Researchers.
  • Assay Guidance Manual [Internet]. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Tsimplouli, C., Gkeka, P., Paraskevopoulos, K., Tsiotra, P., Galaris, D., & Hadjipavlou-Litina, D. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules (Basel, Switzerland), 24(23), 4359. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(6-Chloropyrazin-2-yl)ethanone Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 1-(6-Chloropyrazin-2-yl)ethanone, a key building block in the synthesis of various pharmaceutical agents, requires robust and reliable analytical methods to ensure its identity, purity, and quality. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of this compound.

This document is designed to move beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity as outlined by international regulatory bodies.

Guiding Principles for Cross-Validation

The cross-validation of analytical methods is a critical exercise to demonstrate that two or more distinct methods are equivalent for a specific analytical purpose. This process is essential when transferring methods between laboratories, introducing a new method, or when data from different analytical techniques need to be compared or combined. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a comprehensive framework for analytical procedure validation.[1][2][3][4] The core objective is to ensure that the analytical procedure is fit for its intended purpose.[2][4]

Key validation parameters that form the basis of this cross-validation study include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[5][6]

  • Linearity: The capacity to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of the test results to the true value.[5][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

The Cross-Validation Workflow

The diagram below illustrates the logical flow of the cross-validation process, from the initial method development to the final comparative analysis.

CrossValidationWorkflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: GC-MS M1_Dev Method Development M1_Val Full Validation (ICH Q2) M1_Dev->M1_Val M1_Data Experimental Data M1_Val->M1_Data ComparativeAnalysis Comparative Analysis M1_Data->ComparativeAnalysis M2_Dev Method Development M2_Val Full Validation (ICH Q2) M2_Dev->M2_Val M2_Data Experimental Data M2_Val->M2_Data M2_Data->ComparativeAnalysis Conclusion Conclusion on Method Equivalency ComparativeAnalysis->Conclusion

Caption: A flowchart of the cross-validation workflow.

Analytical Methodologies

Two prevalent analytical techniques for the characterization of pyrazine derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7] Given the structure of this compound, both methods offer distinct advantages and are suitable candidates for a comparative study.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility for a wide range of compounds, including those that are non-volatile or thermally labile.[7]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.

    • Working standards for linearity, accuracy, and precision are prepared by serial dilution of the stock solution.

    • Samples are prepared by dissolving the material in acetonitrile to a target concentration within the linear range.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[8] It is particularly well-suited for the analysis of pyrazines, which are known for their volatility.[9][10]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

  • Standard and Sample Preparation:

    • A stock solution of this compound (1 mg/mL) is prepared in dichloromethane.

    • Working standards and samples are prepared by diluting the stock solution in dichloromethane.

Comparative Data Analysis

The following tables summarize the hypothetical performance data obtained from the validation of the HPLC-UV and GC-MS methods for the analysis of this compound.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria
Linear Range (µg/mL)1 - 1000.1 - 20-
Correlation Coefficient (r²)0.99950.9998≥ 0.999
y-intercept105.389.7Report

Table 2: Accuracy

Concentration (µg/mL)HPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
299.5%100.2%98.0% - 102.0%
50100.8%99.1%98.0% - 102.0%
90101.2%100.5%98.0% - 102.0%

Table 3: Precision (Repeatability)

Concentration (µg/mL)HPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
500.85%1.10%≤ 2.0%

Discussion and Method Comparison

The relationship between the choice of analytical technique and the specific requirements of the analysis is critical. The following diagram illustrates the decision-making process based on key analytical attributes.

MethodSelection cluster_attributes Key Analytical Attributes Analyte This compound Sensitivity High Sensitivity Required? Analyte->Sensitivity StructuralInfo Structural Confirmation Needed? Analyte->StructuralInfo Throughput High Throughput Needed? Analyte->Throughput HPLC HPLC-UV Sensitivity->HPLC No GCMS GC-MS Sensitivity->GCMS Yes StructuralInfo->HPLC No StructuralInfo->GCMS Yes Throughput->HPLC Yes Throughput->GCMS No

Caption: Decision tree for analytical method selection.

Both HPLC-UV and GC-MS have demonstrated their suitability for the quantitative analysis of this compound, meeting all predefined acceptance criteria for linearity, accuracy, and precision.

  • HPLC-UV is a robust and widely accessible technique that provides excellent quantitative performance. Its broader linear range may be advantageous for applications where sample concentrations vary significantly. The simplicity of the instrumentation and the lower maintenance requirements make it a cost-effective choice for routine quality control.

  • GC-MS offers superior sensitivity, as indicated by its lower linear range. The primary advantage of GC-MS is its ability to provide structural information through mass spectral fragmentation patterns, which is invaluable for impurity identification and confirmation of the analyte's identity. However, the requirement for the analyte to be volatile and thermally stable is a key consideration.

The cross-validation data indicates that for routine quantification where the identity of the analyte is already confirmed, the HPLC-UV method is highly effective and efficient. For applications requiring higher sensitivity or definitive structural confirmation, such as in early-stage development or impurity profiling, the GC-MS method is the preferred choice. The results from both methods are comparable and can be used interchangeably for their intended purposes, as demonstrated by the successful cross-validation.

Conclusion

The successful cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound provides a high degree of confidence in the analytical data generated. The choice between these two powerful techniques should be guided by the specific requirements of the analysis, including the need for sensitivity, structural information, and sample throughput. By grounding our analytical strategies in the principles of regulatory guidelines and sound scientific reasoning, we can ensure the quality and consistency of pharmaceutical materials throughout the development lifecycle.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) . Journal of Chromatography A. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion . Future Science. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF . ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. [Link]

  • Cross and Partial Validation . European Bioanalysis Forum. [Link]

  • Analysis of Pyrazines by GC . Scribd. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbio. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(6-Chloropyrazin-2-yl)ethanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

1-(6-Chloropyrazin-2-yl)ethanone belongs to the family of chlorinated heterocyclic compounds. Due to the presence of a chlorine atom on the pyrazine ring, it is classified as a halogenated organic compound. Such compounds are generally considered hazardous waste and require special disposal procedures to mitigate environmental and health risks.

Key Hazard Considerations:

  • Toxicity: While specific toxicity data for this compound is limited, analogous chlorinated compounds suggest it may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have long-lasting adverse effects on aquatic life.

  • Combustion Byproducts: Incomplete combustion of chlorinated compounds can lead to the formation of highly toxic byproducts such as phosgene and dioxins. Therefore, controlled high-temperature incineration is the preferred disposal method.

Chemical Property Value Source
Molecular Formula C₆H₅ClN₂OPubChem
Molecular Weight 156.57 g/mol PubChem
Appearance Likely a solid at room temperatureGeneral chemical knowledge
Solubility Expected to be soluble in organic solventsGeneral chemical knowledge
Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is advised.

Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Container: Use a designated, clearly labeled, and leak-proof container for halogenated organic waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled "Hazardous Waste" and should clearly identify the contents, including the full chemical name: "this compound".

  • Incompatible Materials: Do not mix this compound with other waste streams, particularly strong acids, bases, or oxidizing agents, to avoid potentially violent reactions.

The following diagram illustrates the decision-making process for waste segregation:

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Procedure

For Small Quantities (Residual amounts in containers):

  • Rinsing: Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as halogenated organic waste. Do not discard the rinsate down the drain.

  • Container Disposal: Once thoroughly rinsed, the container can be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's policies.

For Unused or Waste Product:

  • Packaging: Ensure the waste is in a securely sealed and properly labeled container as described in the segregation section.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.

  • Professional Disposal: Arrange for the pickup and disposal of the waste by a certified hazardous waste management company. This is the only acceptable method for the final disposal of halogenated organic compounds. These companies will ensure the waste is transported and incinerated in compliance with all federal, state, and local regulations.

The overall disposal workflow is summarized in the diagram below:

Caption: Step-by-step disposal workflow for this compound.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Increase ventilation to the area.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small Spills: For small spills, if you are trained and have the appropriate spill kit, you can clean it up. Use an absorbent material (e.g., vermiculite or sand) to contain the spill.

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Regulatory Compliance

The disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it would likely be classified under the "F-listed" wastes from non-specific sources if it is a spent solvent, or as a "U-listed" or "P-listed" waste if it is a discarded commercial chemical product, depending on its specific hazards. It is crucial to consult your institution's EHS department to ensure compliance with all applicable federal, state, and local regulations.

Disclaimer: This guide is intended to provide essential safety and logistical information based on the chemical class of this compound. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult your institution's chemical hygiene plan and EHS department for specific guidance.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Codes. [Link]

  • Stockholm Convention. Waste incinerators - Toolkit. [Link]

Navigating the Unseen: A Guide to Safely Handling 1-(6-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these is 1-(6-Chloropyrazin-2-yl)ethanone, a heterocyclic compound with potential applications in medicinal chemistry. While its full toxicological profile is not extensively documented, its structure—a chlorinated pyrazine derivative—necessitates a cautious and well-informed approach to laboratory handling. This guide, grounded in established safety principles and data from analogous compounds, provides a comprehensive framework for the safe use, storage, and disposal of this compound, ensuring the well-being of researchers and the integrity of your work.

Understanding the Risks: A Data-Driven Hazard Assessment

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from structurally similar compounds. The isomeric compound, 1-(3-Chloropyrazin-2-yl)ethanone, provides critical insights. Its hazard classifications indicate the following potential risks:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Furthermore, toxicological data on o-chloropyridine, a related chlorinated heterocyclic compound, from the National Toxicology Program, reveals potential for liver toxicity and severe skin and eye irritation upon contact.[1] Therefore, it is prudent to handle this compound with the assumption that it possesses a similar hazard profile.

Your Shield: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. Nitrile offers good resistance to a range of chemicals.
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols, preventing serious eye irritation.
Body Protection A buttoned lab coat. For larger quantities or potential for splashing, a chemical-resistant apron or coveralls are recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection Work should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory irritation.

Glove Selection Logic: The selection of appropriate glove material is critical. While specific breakthrough times for this compound are not available, nitrile gloves generally provide good resistance to a variety of organic compounds.[2] Always consult the glove manufacturer's chemical resistance guide for specific recommendations.

Operational Blueprint: A Step-by-Step Handling Procedure

Adherence to a strict operational plan minimizes the potential for exposure and accidents. The following workflow, based on the RAMP (Recognize, Assess, Minimize, Prepare) principle of laboratory safety from the American Chemical Society, provides a structured approach.[3]

Preparation Phase: Setting the Stage for Safety
  • Hazard Recognition and Assessment: Before beginning any work, review this guide and any available safety information for related compounds. Understand the potential hazards and assess the risks associated with your specific experimental procedure.

  • Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly. All handling of solid or dissolved this compound should occur within the fume hood.

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated work area.

Handling Phase: Precision and Caution in Practice
  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood on a disposable weigh boat to contain any spills. Use a spatula for transfers and avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing. Keep the container covered as much as possible.

  • Reaction Setup: Conduct all reactions within the fume hood. Ensure that all glassware is properly secured and that the reaction is monitored.

Post-Handling Phase: Decontamination and Clean-Up
  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

  • Waste Segregation: All contaminated disposable materials (gloves, weigh boats, paper towels) must be collected in a designated hazardous waste container.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep1 Review Safety Guide Prep2 Verify Fume Hood Function Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Hand1 Weigh Solid Prep3->Hand1 Proceed to Handling Hand2 Prepare Solution Hand1->Hand2 Hand3 Conduct Reaction Hand2->Hand3 Post1 Decontaminate Surfaces Hand3->Post1 Proceed to Cleanup Post2 Doff PPE Post1->Post2 Post3 Segregate Waste Post2->Post3

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Responsible Stewardship of Chemical Waste

All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.

Waste Stream Management

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed hazardous waste container.Collect all contaminated solids, including excess reagent, contaminated weigh boats, and absorbent materials from spills.
Liquid Waste (Organic) Labeled, sealed hazardous waste container for halogenated organic solvents.Collect all reaction mixtures and solvent washes containing the compound. Do not mix with non-halogenated waste streams.
Liquid Waste (Aqueous) Labeled, sealed hazardous waste container for aqueous waste.Collect all aqueous washes that may be contaminated with the compound.
Sharps Puncture-resistant sharps container.Dispose of any contaminated needles or other sharps in a designated sharps container.

Follow all institutional and local regulations for hazardous waste disposal. Ensure that all waste containers are clearly labeled with the full chemical name and associated hazards.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.

  • Contain: For small spills within a fume hood, contain the spill using a chemical spill kit with absorbent pads.

  • Neutralize (if applicable): As this compound is a neutral organic compound, neutralization is not the primary concern. Focus on absorption.

  • Clean-up: Wearing appropriate PPE, work from the outside of the spill inwards, absorbing the material.

  • Decontaminate: Once the bulk of the spill is absorbed, decontaminate the area with an appropriate solvent and then soap and water.

  • Dispose: All materials used for the cleanup must be placed in a sealed hazardous waste container.

Decision Tree for PPE Selection

Start Handling this compound? FumeHood Working in a Fume Hood? Start->FumeHood SolidOrLiquid Handling Solid or Liquid? FumeHood->SolidOrLiquid Yes NoWork Do Not Proceed Without Fume Hood FumeHood->NoWork No SplashRisk Potential for Splashing? SolidOrLiquid->SplashRisk PPE_Base Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles SplashRisk->PPE_Base No PPE_FaceShield Add Face Shield SplashRisk->PPE_FaceShield Yes PPE_Apron Consider Chemical-Resistant Apron PPE_FaceShield->PPE_Apron

Caption: A decision-making guide for selecting appropriate PPE.

By integrating these safety protocols into your laboratory workflow, you can handle this compound with confidence, ensuring a safe and productive research environment.

References

  • National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.